molecular formula C16H18FN3O2 B032265 Retigabine CAS No. 150812-12-7

Retigabine

Número de catálogo: B032265
Número CAS: 150812-12-7
Peso molecular: 303.33 g/mol
Clave InChI: PCOBBVZJEWWZFR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Retigabine (also known as Ezogabine) is a first-in-class, neuronal potassium channel opener specifically developed for research into neurological pathways. Its primary mechanism of action involves the positive modulation of KCNQ (Kv7) family voltage-gated potassium channels, particularly the KCNQ2/KCNQ3 subtypes. By enhancing the M-current, a potassium current that regulates neuronal excitability, this compound induces membrane hyperpolarization, thereby reducing neuronal firing and acting as a potent anticonvulsant. This unique mechanism has established it as an invaluable tool in neuroscience research for studying epilepsy, neuronal hyperexcitability, and the physiological roles of KCNQ channels. Beyond its initial application, this compound is widely used in preclinical studies to investigate potential therapeutic avenues for a range of conditions involving neuronal network dysfunction, including neuropathic pain, anxiety, and migraine. Its well-characterized profile facilitates research into synaptic transmission, network synchronization, and the development of novel antiepileptic drugs. This product is supplied for laboratory research applications only.

Propiedades

IUPAC Name

ethyl N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2/c1-2-22-16(21)20-15-8-7-13(9-14(15)18)19-10-11-3-5-12(17)6-4-11/h3-9,19H,2,10,18H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOBBVZJEWWZFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40164615
Record name Ezogabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

At room temperature ... practically insoluble in aqueous media above pH4, while the solubility is higher in polar organic solvents
Record name Ezogabine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8171
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to slightly colored crystalline powder

CAS No.

150812-12-7
Record name Retigabine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150812-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ezogabine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150812127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ezogabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04953
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ezogabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, N-[2-amino-4-[[(4-fluorophenyl)methyl]amino]phenyl]-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EZOGABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12G01I6BBU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ezogabine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8171
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

138-145 °C
Record name Ezogabine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8171
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Retigabine's Mechanism of Action on Neuronal Excitability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Retigabine (also known as ezogabine) is a first-in-class antiepileptic drug that reduces neuronal excitability through a unique mechanism: the positive allosteric modulation of voltage-gated potassium channels of the KCNQ (or Kv7) family.[1][2] Specifically, it targets the heteromeric KCNQ2/3 channels, which are the primary molecular correlates of the M-current, a critical regulator of neuronal excitability.[3][4] By enhancing the activity of these channels, this compound stabilizes the neuronal resting membrane potential, making it more difficult for neurons to reach the threshold for action potential firing. This guide provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: KCNQ Channel Potentiation

This compound's primary therapeutic effect stems from its ability to act as a positive allosteric modulator of KCNQ2-5 channels.[1] This potentiation is characterized by several key biophysical changes:

  • Hyperpolarizing Shift in Voltage-Dependence of Activation: this compound shifts the voltage at which KCNQ channels open to more negative (hyperpolarized) potentials.[5][6][7] This means the channels are more likely to be open at the normal resting membrane potential of a neuron.

  • Slowing of Deactivation: The drug slows the rate at which the channels close upon repolarization.[6][7]

  • Increased Open Probability: this compound stabilizes the open conformation of the KCNQ channel, thereby increasing the probability that the channel will be in a conducting state.[8][9]

These effects collectively lead to an increased outward potassium current (the M-current) at subthreshold membrane potentials.[10] This enhanced M-current hyperpolarizes the neuronal membrane, moving the resting potential further from the action potential threshold and thus dampening neuronal excitability.[11]

Quantitative Effects of this compound on KCNQ Channels

The following tables summarize the quantitative data on this compound's effects on various KCNQ channel subtypes.

Channel SubtypeEffectValueCell TypeReference
KCNQ2/3 EC₅₀ for voltage shift 1.6 ± 0.3 µMCHO cells[7]
Maximal voltage shift -33.1 ± 2.6 mVCHO cells[7]
Single-channel conductance (Control) 7.6 ± 0.01 pSCHO cells[8]
Single-channel conductance (10 µM this compound) 8.04 ± 0.02 pSCHO cells[8]
Maximal open probability (Control) 0.13 ± 0.02CHO cells[8]
Maximal open probability (10 µM this compound) 0.38 ± 0.04CHO cells[8]
Half-maximal open probability potential (Vₒ) (Control) -28.7 ± 1.4 mVCHO cells[8]
Half-maximal open probability potential (Vₒ) (10 µM this compound) -40.1 ± 3.4 mVCHO cells[8]
KCNQ2 Maximal voltage shift -24 mVOocytes[12]
KCNQ3 Maximal voltage shift -43 mVOocytes[12]
KCNQ4 Maximal voltage shift -14 mVOocytes[12]
KCNQ5 Maximal voltage shift No shiftOocytes[12]

Table 1: Quantitative Effects of this compound on KCNQ Channel Gating and Conductance

ParameterConditionValueCell TypeReference
Resting Membrane Potential Control(not specified)Xenopus oocytes[5]
1 µM this compoundMore negativeXenopus oocytes[5]
10 µM this compoundEven more negativeXenopus oocytes[5]
Action Potential Threshold Control vs. This compoundUnalteredXenopus oocytes[5]

Table 2: Effects of this compound on Neuronal Membrane Properties

This compound Binding Site

Mutagenesis and structural modeling studies have identified the binding site for this compound within a hydrophobic pocket of the KCNQ channel pore.[1][13] This pocket is located at the interface of two adjacent subunits, near the intracellular gate of the channel.[6][13] Key residues involved in this compound binding include a tryptophan residue (Trp265 in KCNQ3) in the S5 transmembrane segment and a leucine residue (Leu314 in KCNQ3) in the pore region.[13] The interaction of this compound with this site is thought to stabilize the open conformation of the channel's activation gate.[9][14]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the molecular interactions and downstream effects of this compound on neuronal excitability.

Retigabine_Mechanism cluster_membrane Neuronal Membrane cluster_effects Downstream Effects KCNQ KCNQ2/3 Channel (Closed State) KCNQ_open KCNQ2/3 Channel (Open State) KCNQ->KCNQ_open Depolarization KCNQ_open->KCNQ Repolarization M_current Increased M-current (K+ Efflux) KCNQ_open->M_current This compound This compound This compound->KCNQ_open Binds to hydrophobic pocket, stabilizes open state Hyperpolarization Membrane Hyperpolarization M_current->Hyperpolarization Excitability Decreased Neuronal Excitability Hyperpolarization->Excitability

This compound's molecular mechanism of action.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is fundamental for characterizing the effects of this compound on KCNQ currents in cultured cells.

Objective: To measure the effect of this compound on the voltage-dependence of activation and the current density of KCNQ channels.

Cell Preparation:

  • Culture Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells.

  • Transiently transfect cells with plasmids encoding the desired KCNQ channel subunits (e.g., KCNQ2 and KCNQ3).

  • Re-plate cells onto glass coverslips 24 hours post-transfection for recording.

Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH).

Recording Procedure:

  • Establish a whole-cell patch-clamp configuration on a transfected cell.

  • Hold the cell at a membrane potential of -80 mV.

  • Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments for 500 ms) to elicit KCNQ currents.

  • Record the resulting currents in the absence (control) and presence of varying concentrations of this compound.

  • Analyze the data to determine the voltage-dependence of activation (by fitting the normalized tail currents to a Boltzmann function) and the effect of this compound on current amplitude.

The following diagram outlines the experimental workflow for patch-clamp analysis.

Patch_Clamp_Workflow start Start cell_prep Cell Culture and Transfection (e.g., CHO cells with KCNQ2/3) start->cell_prep patch Establish Whole-Cell Patch-Clamp Configuration cell_prep->patch protocol Apply Voltage-Step Protocol (-100mV to +40mV) patch->protocol record_control Record KCNQ Currents (Control) protocol->record_control apply_rtg Apply this compound record_control->apply_rtg record_rtg Record KCNQ Currents (with this compound) apply_rtg->record_rtg analysis Data Analysis: - G-V Curve Generation - EC50 Calculation record_rtg->analysis end End analysis->end

Workflow for patch-clamp analysis of this compound.
Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This method is well-suited for studying the pharmacology of ion channels expressed in a robust system.

Objective: To determine the effect of this compound on the biophysical properties of expressed KCNQ channels.

Oocyte Preparation:

  • Harvest oocytes from a female Xenopus laevis.

  • Inject oocytes with cRNA encoding the desired KCNQ channel subunits.

  • Incubate oocytes for 2-5 days to allow for channel expression.

Recording Procedure:

  • Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current injection).

  • Perfuse the chamber with a control external solution.

  • Apply voltage protocols similar to those used in patch-clamp experiments to elicit and measure KCNQ currents.

  • Perfuse the chamber with solutions containing different concentrations of this compound and repeat the voltage protocols.

  • Analyze the data to determine the effects of this compound on channel gating.

Conclusion

This compound's mechanism of action, centered on the positive allosteric modulation of KCNQ2-5 channels, represents a significant advancement in the pharmacological management of neuronal hyperexcitability. By stabilizing the open state of these channels and shifting their activation to more hyperpolarized potentials, this compound effectively increases the M-current, leading to membrane hyperpolarization and a reduction in action potential firing. The detailed understanding of its binding site and its quantifiable effects on channel biophysics provides a solid foundation for the development of next-generation KCNQ channel modulators with improved efficacy and side-effect profiles.

References

Retigabine's Differential Effects on KCNQ Channel Subtypes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retigabine (also known as ezogabine) is a first-in-class potassium channel opener that has been utilized as an anticonvulsant. Its primary mechanism of action is the positive allosteric modulation of neuronal KCNQ (Kv7) potassium channels.[1] This guide provides an in-depth technical overview of this compound's effects on different KCNQ channel subtypes, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism and experimental workflows. Understanding the subtype-specific interactions of this compound is crucial for the development of more selective and effective therapeutics targeting neuronal excitability.

Introduction to this compound and KCNQ Channels

The KCNQ gene family encodes five different voltage-gated potassium channel subunits (KCNQ1-KCNQ5). While KCNQ1 is predominantly expressed in cardiac tissue, KCNQ2 through KCNQ5 are primarily found in the nervous system and are the molecular correlates of the M-current, a subthreshold potassium current that plays a critical role in stabilizing the neuronal resting membrane potential and controlling firing frequency.[2][3] this compound selectively enhances the activity of neuronal KCNQ channels (KCNQ2-KCNQ5), thereby hyperpolarizing neurons and reducing their excitability.[1][4] This action underlies its efficacy as an antiepileptic drug.[5][6]

The primary effect of this compound on KCNQ channels is a significant hyperpolarizing (leftward) shift in the voltage-dependence of channel activation.[7][8] This means the channels are more likely to be open at more negative membrane potentials, leading to an increased potassium efflux and stabilization of the resting membrane potential.[1][9] this compound also characteristically slows the deactivation kinetics of these channels, prolonging the open state.[10][11]

Quantitative Analysis of this compound's Effects on KCNQ Subtypes

This compound exhibits differential potency and efficacy across the various neuronal KCNQ channel subtypes. The following tables summarize the quantitative data from studies investigating these subtype-specific effects.

Table 1: Potency of this compound (EC₅₀) on KCNQ Channel Subtypes
KCNQ SubtypeEC₅₀ (µM)Cell TypeReference
KCNQ22.5 ± 0.6CHO cells[10]
KCNQ216.0 ± 0.5Xenopus oocytes[12]
KCNQ30.6 ± 0.3CHO cells[10]
KCNQ30.60 ± 0.01Xenopus oocytes[12]
KCNQ45.2 ± 0.9CHO cells[10]
KCNQ52 - 6Not specified[3]
KCNQ2/3 (heteromer)1.9 ± 0.2CHO cells[10]
KCNQ2/3 (heteromer)1.6 ± 0.3CHO cells[13]
KCNQ2/3 (heteromer)6.5 ± 1.5HEK293T cells[14]
KCNQ3/5 (heteromer)~1.4 - 1.6Not specified[3]

EC₅₀ values represent the concentration of this compound required to achieve half of its maximal effect, typically measured as the shift in the voltage of half-maximal activation (V₁/₂).

Table 2: Efficacy of this compound (Shift in V₁/₂) on KCNQ Channel Subtypes
KCNQ SubtypeΔV₁/₂ (mV)This compound Concentration (µM)Cell TypeReference
KCNQ2-24.2 ± 2.110CHO cells[10]
KCNQ2-17.110Xenopus oocytes[12]
KCNQ3-42.8 ± 3.110CHO cells[10]
KCNQ3-39.410Xenopus oocytes[12]
KCNQ4-13.6 ± 0.610CHO cells[10]
KCNQ2/3 (heteromer)-30.4 ± 2.710CHO cells[10]
KCNQ2/3 (heteromer)~-2010Xenopus oocytes[8][11]
KCNQ2/3 (heteromer)-33.1 ± 2.610CHO cells[13]
M-current (native)-2110Rat sympathetic neurons[10]

ΔV₁/₂ represents the change in the voltage at which half of the channels are activated. A more negative value indicates a greater hyperpolarizing shift.

Note on KCNQ1: Studies have consistently shown that KCNQ1 channels, which are crucial for cardiac function, are resistant to the effects of this compound.[10][15] At high concentrations (e.g., 100 µM), this compound may even cause a slight, voltage-dependent inhibition of KCNQ1 currents.[10] This selectivity for neuronal KCNQ subtypes is a key feature of its pharmacological profile.[1]

Experimental Protocols

The characterization of this compound's effects on KCNQ channels predominantly relies on electrophysiological techniques, particularly the whole-cell patch-clamp method, performed on heterologous expression systems.

Heterologous Expression of KCNQ Channels
  • Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their low endogenous ion channel expression. Cells are cultured in standard media (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics.

  • Transfection: cDNAs encoding the desired human KCNQ channel subunits (e.g., KCNQ2 and KCNQ3 for heteromeric channels) are transiently transfected into the cells using lipid-based reagents (e.g., Lipofectamine). A fluorescent protein marker (e.g., GFP) is often co-transfected to identify successfully transfected cells for recording.

  • Incubation: Cells are typically incubated for 24-48 hours post-transfection to allow for sufficient channel expression before electrophysiological recordings.

Whole-Cell Patch-Clamp Electrophysiology
  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 10 EGTA, 10 HEPES, 2 Na₂-ATP (pH adjusted to 7.2 with KOH).

  • Recording Setup: Recordings are performed using a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 2-5 MΩ are used to form a high-resistance (>1 GΩ) seal with the cell membrane (a "gigaseal").

  • Whole-Cell Configuration: Following gigaseal formation, gentle suction is applied to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration, which allows for control of the intracellular voltage and measurement of the total current across the cell membrane.

  • Voltage-Clamp Protocols:

    • Activation Curves (G-V curves): To determine the voltage-dependence of activation, cells are held at a hyperpolarized potential (e.g., -80 mV) and then subjected to a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments). The resulting tail currents upon repolarization to a fixed potential (e.g., -60 mV) are measured. The normalized tail current amplitudes are plotted against the prepulse potential and fitted with a Boltzmann function to determine the V₁/₂ of activation.

    • Deactivation Kinetics: Channels are activated by a depolarizing pulse, and the rate of current decay (deactivation) is measured upon repolarization to various hyperpolarized potentials.

  • Drug Application: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to the final desired concentration in the external solution. The drug-containing solution is applied to the recorded cell via a perfusion system.

Mechanism of Action and Signaling Pathway

This compound acts as a positive allosteric modulator by binding to a specific site within the pore domain of the KCNQ channel.[16][17] This binding site is a hydrophobic pocket formed at the interface of two adjacent subunits, involving a crucial tryptophan residue in the S5 transmembrane segment (W236 in KCNQ2, W265 in KCNQ3) and residues in the S6 segment.[16][17][18] The presence of this tryptophan is essential for this compound sensitivity, and its absence in KCNQ1 explains the drug's selectivity.[19] By binding to this site, this compound is thought to stabilize the open conformation of the channel's activation gate, thereby shifting the voltage dependence of activation to more hyperpolarized potentials and slowing deactivation.[1][9]

Retigabine_Mechanism cluster_membrane Cell Membrane cluster_channel KCNQ Channel Pore Extracellular Extracellular Space Intracellular Intracellular Space S5 S5 (Trp residue) BindingSite Hydrophobic Binding Pocket S5->BindingSite S6 S6 S6->BindingSite Gate Activation Gate OpenState Stabilized Open State Gate->OpenState This compound This compound This compound->BindingSite BindingSite->Gate stabilizes Hyperpolarization Membrane Hyperpolarization OpenState->Hyperpolarization K+ efflux ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability

Caption: this compound's mechanism of action on KCNQ channels.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for assessing the pharmacological effects of a compound like this compound on a specific KCNQ channel subtype.

Experimental_Workflow cluster_prep Preparation cluster_ephys Electrophysiology cluster_analysis Data Analysis CellCulture Cell Culture (e.g., CHO, HEK293) Transfection Transfection with KCNQ Subtype cDNA CellCulture->Transfection Incubation Incubation (24-48h) Transfection->Incubation PatchClamp Whole-Cell Patch-Clamp Incubation->PatchClamp ControlRec Record Baseline Currents (Control) PatchClamp->ControlRec DrugApp Apply this compound ControlRec->DrugApp DrugRec Record Currents in Presence of Drug DrugApp->DrugRec Washout Washout DrugRec->Washout GV_Analysis Generate G-V Curves DrugRec->GV_Analysis Kinetics_Analysis Analyze Deactivation Kinetics DrugRec->Kinetics_Analysis DoseResponse Construct Dose-Response Curve GV_Analysis->DoseResponse

Caption: Workflow for electrophysiological analysis of this compound.

Conclusion

This compound's efficacy as an anticonvulsant is rooted in its ability to positively modulate neuronal KCNQ channels, with a pronounced effect on KCNQ3-containing channels. The quantitative differences in its potency and efficacy across subtypes highlight the potential for developing more selective KCNQ channel modulators with improved therapeutic profiles and fewer side effects. The experimental protocols and mechanistic understanding detailed in this guide provide a foundation for future research and drug development efforts targeting this important class of ion channels.

References

The Pharmacodynamics of Retigabine: A Technical Guide for Neuroscience Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Retigabine (ezogabine) is a first-in-class antiepileptic drug distinguished by its primary mechanism of action as a positive allosteric modulator of neuronal KCNQ (Kv7) potassium channels. This guide provides an in-depth examination of the pharmacodynamics of this compound, intended for neuroscience researchers and drug development professionals. It details its molecular interactions with KCNQ channels, its influence on GABAergic neurotransmission, and its integrated effects on neuronal excitability. The document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of its mechanistic pathways and experimental workflows to facilitate a comprehensive understanding of this compound's function.

Primary Mechanism of Action: KCNQ (Kv7) Channel Potentiation

This compound's principal mechanism of action is as a neuronal potassium (K+) channel opener.[1] It functions as a positive allosteric modulator, primarily targeting the KCNQ2-5 (also known as Kv7.2-7.5) voltage-gated potassium channels, which are critical determinants of neuronal excitability.[1] This action is unique among antiepileptic drugs and is responsible for its potent anticonvulsant effects.[2]

Effect on KCNQ Channel Gating and Kinetics

This compound's interaction with KCNQ channels profoundly alters their gating properties. The major effect is a significant hyperpolarizing shift in the voltage-dependence of channel activation.[3][4][5] This means the channels open at more negative membrane potentials, increasing the number of KCNQ channels that are open at the resting membrane potential.[1] This action enhances the M-current, a subthreshold potassium current that stabilizes the membrane potential and prevents repetitive firing.

Furthermore, this compound stabilizes the open conformation of the KCNQ channel.[2][6] This stabilization leads to a slowing of the channel's deactivation kinetics and an acceleration of its activation.[3][4] The overall effect is an amplification of the natural inhibitory braking force in the brain, which suppresses the high-frequency neuronal burst firing associated with seizure activity.[1]

Molecular Binding Site

The binding site for this compound on KCNQ channels has been identified as a hydrophobic pocket formed at the interface of two adjacent channel subunits.[7][8] This site is not within the ion-conducting pore itself but is located near the intracellular gate.[3] Key residues crucial for this compound's action have been identified through mutagenesis and chimeric studies:

  • Tryptophan Residue (Trp236 in KCNQ2, Trp265 in KCNQ3): A single tryptophan residue in the S5 transmembrane segment is essential for the this compound effect.[3][8]

  • Pore and S6 Residues: Other residues in the pore region (Leucine-314 in KCNQ3) and the S6 segment (Glycine-340 in KCNQ3) also contribute to the binding pocket.[7]

This binding pocket is thought to be accessible only in the open state of the channel, consistent with this compound's mechanism of stabilizing this conformation.[7]

G This compound This compound BindingSite Binds to Hydrophobic Pocket (S5/S6 Interface, Trp236) This compound->BindingSite Interaction KCNQ_Open KCNQ2-5 Channel (Open State) BindingSite->KCNQ_Open Stabilization Stabilizes Open Conformation BindingSite->Stabilization KCNQ KCNQ2-5 Channel (Closed State) KCNQ->KCNQ_Open Depolarization KCNQ_Open->KCNQ Repolarization Stabilization->KCNQ_Open HyperpolarizingShift Hyperpolarizing Shift in Voltage-Dependence Stabilization->HyperpolarizingShift K_Efflux Increased K+ Efflux HyperpolarizingShift->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization ReducedExcitability Reduced Neuronal Excitability & Burst Firing Hyperpolarization->ReducedExcitability

Core mechanism of this compound action on KCNQ channels.
KCNQ Subtype Selectivity

This compound exhibits selectivity among the KCNQ channel family. It potently modulates the neuronal isoforms KCNQ2, KCNQ3, KCNQ4, and KCNQ5.[1] In contrast, the cardiac KCNQ1 isoform is not affected, which is clinically important for avoiding cardiac side effects.[3][4] Studies comparing the potency of this compound across subtypes have established a clear rank order, with KCNQ3-containing channels showing the highest sensitivity.[4][5][9] This suggests that KCNQ3 is a principal target for this compound's therapeutic effects in excitatory neurons.[9][10]

Secondary and Off-Target Pharmacodynamics

While KCNQ channel activation is the primary mechanism, this compound also affects other targets, particularly at higher concentrations.

Modulation of GABAergic Neurotransmission

At concentrations of 10 μM and higher, this compound has been shown to potentiate γ-aminobutyric acid (GABA) induced currents.[11][12] This effect is not mediated by the benzodiazepine binding site.[11] Research indicates that this compound is a subtype-selective modulator of GABA-A receptors, showing a preference for extrasynaptic receptors containing the δ subunit (e.g., α1β2δ, α4β2δ).[13][14][15] It enhances bicuculline-sensitive tonic currents in hippocampal neurons, which contributes to overall neuronal inhibition.[13][14] This dual action on both KCNQ channels and GABA-A receptors may contribute to its broad anticonvulsant effectiveness.[13][16]

G This compound This compound KCNQ_Pathway Primary MoA: KCNQ2-5 Potentiation This compound->KCNQ_Pathway Low μM Conc. GABA_Pathway Secondary MoA: GABA-A Receptor Modulation This compound->GABA_Pathway High μM Conc. (≥10 μM) K_Efflux ↑ K+ Efflux KCNQ_Pathway->K_Efflux Cl_Influx ↑ Cl- Influx (Tonic Inhibition) GABA_Pathway->Cl_Influx Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Cl_Influx->Hyperpolarization ReducedFiring Reduced Neuronal Firing & Seizure Threshold Hyperpolarization->ReducedFiring

This compound's dual inhibitory mechanisms of action.
Effects on Other Ion Channels

This compound's effects on other voltage-gated ion channels are generally considered non-specific and occur only at very high concentrations. For instance, inhibitory effects on voltage-activated sodium (Na+) and calcium (Ca2+) channels have been observed, but only at concentrations of 100 μM.[11][12] More recently, studies have identified an off-target inhibitory effect on Kv2.1 channels at clinically relevant concentrations (0.3-3 μM), which may contribute to the compound's neuroprotective properties.[17]

Integrated Effects on Neuronal Excitability

The molecular actions of this compound translate into potent effects at the cellular and network levels.

  • Membrane Hyperpolarization: By increasing open-state KCNQ channel probability, this compound significantly hyperpolarizes the resting membrane potential of neurons.[5][16][18]

  • Decreased Input Resistance: The increased potassium conductance leads to a decrease in the neuron's input resistance.[16]

  • Reduced Action Potential Firing: As a result of hyperpolarization and reduced input resistance, a stronger stimulus is required to reach the action potential threshold. This leads to a decrease in the number of action potentials generated in response to a depolarizing current injection.[5][16]

Collectively, these actions stabilize neuronal membranes against hyperexcitability, making this compound effective in a broad spectrum of preclinical seizure models, including those for partial-onset and generalized tonic-clonic seizures.[19][20]

Quantitative Pharmacodynamic and Pharmacokinetic Data

The following tables summarize key quantitative parameters for this compound.

Table 1: this compound Potency on KCNQ Channel Subtypes

Channel Subtype Effect Potency (EC50) / Concentration Reference
KCNQ2/3 Hyperpolarizing shift in activation EC50 follows KCNQ3 > KCNQ2/3 > KCNQ2 > KCNQ4 [4][5]
KCNQ3 Most sensitive subtype Highest affinity and efficacy [4][9]
KCNQ2 Potent activation - [4]
KCNQ4 Least sensitive of neuronal subtypes - [4]

| KCNQ1 | Insensitive | No enhancement of currents |[4][5] |

Table 2: this compound Effects on GABA-A Receptors

Receptor Target Effect Effective Concentration Reference
Extrasynaptic δ-containing GABA-A Receptors Potentiation of current Significant at ≥ 1 μM [14][15]
General GABA-A Receptors Potentiation of GABA-induced currents Significant at ≥ 10 μM [11]
Tonic Currents (Hippocampal Neurons) Enhancement 10 μM [13][14][15]

| Phasic Currents (Synaptic GABA-A Receptors) | No significant effect | 10 μM |[13][14] |

Table 3: Key Clinical Pharmacokinetic Parameters of this compound

Parameter Value Reference
Time to Cmax (Tmax) 0.5 - 2.0 hours [21][22][23]
Elimination Half-life (t½) 6 - 8 hours [21][22]
Absolute Oral Bioavailability ~60% [21][22][23]
Metabolism N-acetylation and N-glucuronidation (non-CYP450) [21][22][24]
Primary Elimination Route Renal (~84% in urine, with ~36% as unchanged drug) [21][23]

| Dose Proportionality | Linear pharmacokinetics over 100-700 mg/day |[25][26] |

Key Experimental Methodologies

The characterization of this compound's pharmacodynamics relies on several key experimental techniques.

Protocol: Whole-Cell Patch-Clamp Recording in Neurons

This technique is used to measure the effects of this compound on neuronal electroresponsive properties.[16]

  • Objective: To assess changes in resting membrane potential, input resistance, action potential firing, and postsynaptic currents.

  • Preparation: Primary neuronal cultures (e.g., mouse cortical or hippocampal neurons) or acute brain slices are prepared.

  • Recording:

    • A glass micropipette filled with an internal solution (e.g., K-gluconate based) is used to form a high-resistance (>1 GΩ) "giga-seal" with the membrane of a target neuron.

    • The membrane patch is ruptured to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

    • Current-clamp mode: The membrane potential is recorded. Baseline resting potential and firing responses to injected depolarizing current steps are measured.

    • Voltage-clamp mode: The membrane potential is held at a specific voltage (e.g., -70 mV) to record synaptic currents, such as inhibitory postsynaptic currents (IPSCs).

  • Drug Application: A baseline recording is established, after which this compound is applied to the bath via a perfusion system.

  • Analysis: Post-drug recordings are compared to baseline to quantify changes in membrane potential, the number of action potentials fired, and the amplitude and decay kinetics of IPSCs.[16]

G cluster_prep Preparation cluster_record Recording Protocol cluster_analysis Analysis Prep Prepare Neuronal Culture or Brain Slice Seal 1. Obtain Giga-seal on Target Neuron Prep->Seal WC 2. Establish Whole-Cell Configuration Seal->WC Baseline 3. Record Baseline Activity (Current/Voltage Clamp) WC->Baseline Drug 4. Perfuse with this compound Baseline->Drug PostDrug 5. Record Post-Drug Activity Drug->PostDrug Analysis Compare Post-Drug vs. Baseline (RMP, AP Firing, IPSCs) PostDrug->Analysis

Experimental workflow for whole-cell patch-clamp analysis.
Protocol: Heterologous Expression and Two-Electrode Voltage Clamp (TEVC)

This method is used to study the effect of this compound on specific ion channel subtypes in a controlled environment.[4]

  • Objective: To determine the subtype-selectivity and biophysical effects of this compound on KCNQ or GABA-A receptor channels.

  • Preparation:

    • cRNA encoding the specific channel subunits of interest (e.g., human KCNQ2 and KCNQ3) is synthesized.

    • Xenopus laevis oocytes are injected with the cRNA and incubated for several days to allow for channel expression in the oocyte membrane.

  • Recording:

    • The oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage sensing, one for current injection).

    • The membrane potential is clamped, and voltage steps are applied to elicit channel activation and deactivation.

    • Baseline currents are recorded in response to a voltage protocol.

  • Drug Application: this compound is added to the bathing solution, and the recordings are repeated.

  • Analysis: Current-voltage (I-V) relationships and activation curves are constructed before and after drug application. The shift in the half-activation voltage (V½) is calculated to quantify drug potency.

Conclusion

The pharmacodynamics of this compound are defined by its potent and selective positive modulation of neuronal KCNQ2-5 potassium channels. By shifting the voltage dependence of activation and stabilizing the open state, it effectively hyperpolarizes neurons and suppresses hyperexcitability. This primary mechanism is complemented by a secondary, subtype-selective potentiation of GABA-A receptors at higher concentrations. This multifaceted profile underscores the critical role of KCNQ channels in regulating neuronal activity and highlights this compound as a valuable tool for both clinical intervention and fundamental neuroscience research. A thorough understanding of these mechanisms is essential for the development of next-generation channel modulators with improved efficacy and safety profiles.

References

Investigating the Off-Target Effects of Retigabine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retigabine (also known as ezogabine) is a first-in-class antiepileptic drug primarily recognized for its unique mechanism of action as a positive allosteric modulator of neuronal KCNQ2-5 (Kv7.2-7.5) potassium channels.[1][2] By activating these channels, this compound hyperpolarizes the neuronal membrane, thereby reducing excitability and suppressing epileptiform activity.[3][4] While its on-target efficacy is well-documented, a comprehensive understanding of its off-target interactions is crucial for a complete pharmacological profile and for elucidating the mechanisms behind its adverse effects. This technical guide provides an in-depth examination of the off-target pharmacology of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.

Data Presentation: Quantitative Analysis of this compound's On- and Off-Target Interactions

The following tables summarize the quantitative data on this compound's binding affinities and functional effects on its primary targets and various off-target ion channels and receptors. This allows for a direct comparison of its potency at different molecular targets.

Table 1: this compound Activity at KCNQ (Kv7) Potassium Channels (Primary Target)

Channel SubtypeEffectEC50 (μM)Reference
KCNQ2/3 (Kv7.2/7.3)Activation (hyperpolarizing shift)1.9 ± 0.3[5]
KCNQ2/3 (Kv7.2/7.3)Activation (ΔV1/2)2.5 ± 1.8[6]
KCNQ3 (Kv7.3)Activation> KCNQ2/3[1]
KCNQ2 (Kv7.2)Activation> KCNQ2/3[1]
KCNQ4 (Kv7.4)Activation> KCNQ2[1]
KCNQ1 (Kv7.1)Weak Inhibition~100[1][3]

Table 2: this compound Off-Target Activity at GABA-A Receptors

Receptor SubtypeEffectConcentration for Significant Effect (μM)IC50 / EC50 (μM)Reference
δ-containing (α1β2δ, α4β2δ, α4β3δ, α6β2δ)Potentiation of GABA-evoked currents≥ 1-[7][8]
γ-containing (α1β2γ2S, α4β3γ2S, α5β3γ2S, α6β2γ2S)No significant effect--[7]
α1β2Inhibition of GABA-evoked currents> 1-[7]
α4β3Inhibition of GABA-evoked currents> 1-[7]
α6β2Potentiation of GABA-evoked currents--[7]
General (displacement of [3H]TBOB)Allosteric modulation-124 (in absence of GABA), 42 (in presence of 2.5 μM GABA)[9]
Seizure-like activity in hippocampal neuronsInhibition-1 (half-maximal inhibition)[8][10]

Table 3: this compound Off-Target Activity at Other Voltage-Gated Ion Channels

Channel SubtypeEffectIC50 (μM)NotesReference
Kv2.1Inhibition22.0 ± 1.6Inhibition observed at clinically relevant concentrations (0.3-3 μM) with prolonged exposure.[5][11]
hNav1.5 (cardiac sodium channel)Inhibition> 100Significant inhibition only at concentrations ≥ 10 μM.[3]
hCav1.2 (cardiac calcium channel)Inhibition> 100Significant inhibition only at concentrations ≥ 10 μM.[3]
hKv11.1 (hERG)Inhibition> 100Significant inhibition only at concentrations ≥ 10 μM.[3]

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in this guide, providing a framework for researchers to investigate the off-target effects of this compound.

Protocol 1: Whole-Cell Patch-Clamp Recordings of GABA-A Receptor Currents

This protocol is designed to measure the modulatory effects of this compound on GABA-A receptor currents expressed in a heterologous system.

1. Cell Culture and Transfection:

  • Cell Line: Human Embryonic Kidney (HEK293) or tsA 201 cells are suitable for expressing specific GABA-A receptor subunit combinations.[12]
  • Transfection: Transiently transfect cells with cDNAs encoding the desired α, β, and γ or δ subunits of the GABA-A receptor using a suitable transfection reagent (e.g., lipofection-based). The ratio of plasmids is critical for proper receptor assembly.[12]
  • Incubation: Culture transfected cells for 24-48 hours before recording to allow for sufficient receptor expression.

2. Electrophysiological Recording:

  • Solutions:
  • External (extracellular) solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 20 glucose (pH adjusted to 7.4 with NaOH).[12]
  • Internal (pipette) solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.3 with CsOH). Cesium is used to block potassium channels.[13][14]
  • Pipettes: Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.[12][14]
  • Recording:
  • Establish a whole-cell patch-clamp configuration on a transfected cell.
  • Voltage-clamp the cell at a holding potential of -60 mV or -70 mV.[12]
  • Apply GABA at a concentration that elicits a submaximal current (e.g., EC10-EC20) using a rapid solution exchange system.
  • Co-apply this compound at various concentrations with the GABA solution to assess its modulatory effect.
  • Record the resulting currents using an appropriate amplifier and data acquisition system.

3. Data Analysis:

  • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.
  • Normalize the current amplitudes in the presence of this compound to the control GABA response.
  • Construct concentration-response curves and fit with the Hill equation to determine EC50 or IC50 values.

Protocol 2: In Vitro Seizure Model in Hippocampal Slices

This protocol describes a method to induce and record seizure-like activity in acute hippocampal slices to evaluate the anticonvulsant effects of this compound.

1. Slice Preparation:

  • Animal: Use juvenile Wistar rats (e.g., postnatal day 14-21).[10]
  • Dissection: Anesthetize the animal and rapidly dissect the brain in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
  • Slicing: Prepare 350-400 µm thick coronal or horizontal hippocampal slices using a vibratome.[10]
  • Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

2. Induction of Epileptiform Activity:

  • Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at 32-34°C.
  • Induce seizure-like activity by perfusing with a modified aCSF containing a pro-convulsant, such as a low magnesium concentration (e.g., Mg2+-free or 0.25-0.5 mM MgCl2) or 4-aminopyridine (4-AP).[10][15]
  • Allow the epileptiform activity to stabilize for 20-30 minutes.

3. Electrophysiological Recording and Drug Application:

  • Recording: Use a microelectrode placed in the CA1 or CA3 region to record local field potentials (LFPs).
  • Baseline: Record at least 10 minutes of stable baseline seizure-like activity.
  • Drug Application: Bath-apply this compound at desired concentrations and record for 20-30 minutes per concentration.
  • Washout: Perfuse with drug-free aCSF to assess the reversibility of the effects.

4. Data Analysis:

  • Analyze the frequency, duration, and amplitude of the seizure-like events before, during, and after this compound application.
  • Quantify the inhibitory effect of this compound on the epileptiform activity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound's off-target effects.

G This compound This compound GABA_A_delta δ-containing GABA-A Receptor This compound->GABA_A_delta Positive Allosteric Modulation Cl_influx Increased Cl- Influx GABA_A_delta->Cl_influx Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition

This compound's modulation of δ-containing GABA-A receptors.

G This compound This compound Kv2_1 Kv2.1 Channel This compound->Kv2_1 Inhibition K_efflux Decreased K+ Efflux Kv2_1->K_efflux Apoptosis Modulation of Apoptosis Kv2_1->Apoptosis Potential Link Neuronal_Excitability Altered Neuronal Excitability K_efflux->Neuronal_Excitability

Inhibitory effect of this compound on Kv2.1 channels.

G cluster_slice Hippocampal Slice Preparation cluster_recording Electrophysiological Recording Animal Animal Dissection Dissection Animal->Dissection Slicing Slicing Dissection->Slicing Recovery Recovery Slicing->Recovery Induction Induction Recovery->Induction Baseline Baseline Induction->Baseline Drug_Application Drug_Application Baseline->Drug_Application Washout Washout Drug_Application->Washout Data_Analysis Data_Analysis Drug_Application->Data_Analysis

Experimental workflow for the in vitro seizure model.

Discussion and Significance

The off-target effects of this compound, particularly its modulation of GABA-A receptors, likely contribute to its broad-spectrum anticonvulsant activity. The preference for δ-containing extrasynaptic GABA-A receptors suggests a mechanism for enhancing tonic inhibition, a key factor in controlling overall neuronal excitability.[7][16][17] This action is significant as it complements the primary mechanism of KCNQ channel activation.

However, off-target interactions are also implicated in the adverse effect profile of this compound. The weak inhibition of cardiac sodium and calcium channels, although occurring at concentrations generally higher than therapeutic levels, may contribute to the observed QT interval prolongation in some patients.[3][7] The most notable side effect, urinary retention, is linked to this compound's action on KCNQ channels present in the bladder smooth muscle and afferent nerves, highlighting that even on-target effects in peripheral tissues can lead to undesirable outcomes.[9][18][19][20][21]

The inhibition of Kv2.1 channels at clinically relevant concentrations presents another layer of complexity.[5][11] Kv2.1 channels are involved in regulating neuronal excitability and have been implicated in apoptosis.[22][23] this compound's effect on these channels could have both therapeutic (neuroprotective) and adverse consequences that warrant further investigation.

Conclusion

This technical guide provides a comprehensive overview of the off-target effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of relevant pathways. A thorough understanding of these off-target interactions is paramount for researchers and drug development professionals to fully appreciate the pharmacological profile of this compound, interpret clinical findings, and guide the development of future antiepileptic drugs with improved selectivity and safety profiles. The presented data and methodologies offer a solid foundation for further research into the complex pharmacology of this unique anticonvulsant.

References

Retigabine's Role in Stabilizing Resting Membrane Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Retigabine (also known as ezogabine) is a first-in-class anticonvulsant that exerts its therapeutic effects primarily through the positive allosteric modulation of neuronal Kv7 (KCNQ) voltage-gated potassium channels. By facilitating the opening of these channels at subthreshold membrane potentials, this compound stabilizes the resting membrane potential, leading to a reduction in neuronal hyperexcitability. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: KCNQ Channel Modulation

This compound's primary mechanism of action is as a positive allosteric modulator of the KCNQ family of voltage-gated potassium channels, specifically subtypes KCNQ2 through KCNQ5.[1][2] These channels are crucial for generating the M-current (I_M), a non-inactivating potassium current that plays a critical role in regulating neuronal excitability.[2][3][4] The M-current helps to stabilize the resting membrane potential and prevent repetitive firing of action potentials.[3][4][5]

This compound enhances the activity of KCNQ channels in two main ways:

  • Hyperpolarizing Shift in Voltage-Dependent Activation: this compound shifts the voltage-dependence of KCNQ channel activation to more negative (hyperpolarized) potentials.[4][6][7][8][9] This means that the channels are more likely to be open at the normal resting membrane potential of a neuron.

  • Stabilization of the Open Channel Conformation: this compound binds to a hydrophobic pocket near the channel's activation gate, stabilizing it in the open conformation.[1][7][10][11] Studies have shown that the KCNQ2/3 channel has at least two open states, O1 and O2, with O2 being more stable. This compound preferentially acts on and further stabilizes the O2 state, which is more prevalent during prolonged depolarization or at typical neuronal resting potentials.[6][7][11][12]

This enhanced potassium efflux through the opened KCNQ channels leads to a hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the threshold for firing an action potential.[13][14][15] This effectively acts as a "brake" on neuronal firing, reducing the likelihood of the high-frequency, synchronized discharges that characterize epileptic seizures.[1] While KCNQ2-5 are all sensitive to this compound, the KCNQ1 channel, which is predominantly found in the heart, is not affected, explaining the drug's neuronal selectivity.[1][4][8] Recent research also suggests that KCNQ3-containing channels are a primary target for this compound's effects in excitatory neurons.[16]

In addition to its primary action on KCNQ channels, some studies have suggested that this compound may also act as a subtype-selective positive modulator of GABA-A receptors, which could contribute to its anticonvulsant effects.[13][17][18][19]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on KCNQ channels and neuronal properties as reported in various studies.

Table 1: Effect of this compound on KCNQ Channel Activation

KCNQ SubtypeCell TypeThis compound ConcentrationV½ Shift (mV)Reference
KCNQ2/3CHO10 µM-33.1 ± 2.6[9]
KCNQ2/3OocyteNot specifiedHyperpolarizing Shift[6][7][11][12]
M-current (putative KCNQ2/3)Bullfrog Sympathetic NeuronsNot specified-19[3]
KCNQ3Not specifiedNot specified-43[20]
KCNQ2Not specifiedNot specified-24[20]
KCNQ4Not specifiedNot specified-14[20]
KCNQ5Not specifiedNot specifiedNo shift[20]

Table 2: Dose-Response Characteristics of this compound

KCNQ Subtype / EffectCell TypeEC50 / IC50Reference
KCNQ2/3 (V½ Shift)CHO1.6 ± 0.3 µM[9]
KCNQ2/3 (Hyperpolarization)Oocyte5.2 ± 1.3 µM[21]
Inhibition of Seizure-like ActivityHippocampal Neurons~1.3 µM[17][18]
KCNQ2 and KCNQ3Not specified< 1 µM[20]
KCNQ4 and KCNQ5Not specified> 1 µM[20]

Signaling Pathways and Experimental Workflows

This compound's Signaling Pathway

Retigabine_Signaling_Pathway cluster_membrane Neuronal Membrane KCNQ KCNQ2/3 Channel (Closed State) KCNQ_Open KCNQ2/3 Channel (Open State) KCNQ->KCNQ_Open Depolarization KCNQ_Open->KCNQ Repolarization K_out K+ (extracellular) KCNQ_Open->K_out K+ Efflux Hyperpolarization Membrane Hyperpolarization K_out->Hyperpolarization Increased K+ Conductance K_in K+ (intracellular) This compound This compound This compound->KCNQ_Open Positive Allosteric Modulation Stabilization Stabilization of Resting Membrane Potential Hyperpolarization->Stabilization Reduced_Excitability Reduced Neuronal Excitability Stabilization->Reduced_Excitability

Caption: this compound's mechanism of action on neuronal KCNQ channels.

Experimental Workflow: Patch-Clamp Electrophysiology

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., CHO, Neurons) Transfection Transfection with KCNQ Channel Subunits Cell_Culture->Transfection Plating Plating for Recording Transfection->Plating Patch_Clamp Whole-Cell Patch Clamp Configuration Plating->Patch_Clamp Voltage_Protocol Apply Voltage-Clamp Protocol Patch_Clamp->Voltage_Protocol Record_Baseline Record Baseline K+ Currents Voltage_Protocol->Record_Baseline Apply_this compound Bath Application of this compound Record_Baseline->Apply_this compound Record_Post_Drug Record Post-Drug K+ Currents Apply_this compound->Record_Post_Drug Washout Washout Record_Post_Drug->Washout Record_Washout Record Washout K+ Currents Washout->Record_Washout Measure_Current Measure Current Amplitudes Record_Washout->Measure_Current Analyze_G_V Analyze Conductance- Voltage (G-V) Relationship Measure_Current->Analyze_G_V Plot_Dose_Response Plot Dose-Response Curve Measure_Current->Plot_Dose_Response Calculate_Shift Calculate V½ Shift Analyze_G_V->Calculate_Shift

Caption: Workflow for studying this compound's effects via patch-clamp.

Detailed Experimental Protocols

The following are generalized protocols based on methodologies cited in the literature for studying the effects of this compound.

Cell Culture and Transfection (for Expression Systems)
  • Cell Line: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection: For transient expression, cells are transfected with cDNAs encoding the desired human KCNQ channel subunits (e.g., KCNQ2 and KCNQ3) using a lipid-based transfection reagent like Lipofectamine 2000. A reporter gene such as Green Fluorescent Protein (GFP) is often co-transfected to identify successfully transfected cells for recording. Recordings are typically performed 24-48 hours post-transfection.

Whole-Cell Patch-Clamp Electrophysiology
  • External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose. The pH is adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, and 2 Na2-ATP. The pH is adjusted to 7.2 with KOH.

  • Recording Equipment: Recordings are performed using a patch-clamp amplifier (e.g., Axopatch 200B), a digitizer (e.g., Digidata 1440A), and acquisition software (e.g., pCLAMP). Borosilicate glass pipettes with a resistance of 2-5 MΩ are used.

  • Voltage-Clamp Protocol for Activation Curves:

    • Hold the cell at a holding potential of -80 mV.

    • Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) for a duration of 500 ms to 1 s to activate the KCNQ channels.

    • Follow each depolarizing step with a hyperpolarizing step to -120 mV to record tail currents.

    • The peak tail current amplitude at each voltage step is plotted against the prepulse potential to generate a conductance-voltage (G-V) curve.

    • The G-V curve is fitted with a Boltzmann function to determine the half-activation voltage (V½).

  • Drug Application: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution and then diluted to the final desired concentration in the external solution. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects. The drug is applied to the cells via a gravity-fed perfusion system.

Oocyte Expression and Two-Electrode Voltage Clamp
  • Oocyte Preparation: Xenopus laevis oocytes are defolliculated and injected with cRNA encoding the desired KCNQ subunits.[11]

  • Recording Solutions:

    • External Solution (in mM): 12 KOH, 88 N-methyl-D-glucamine, 100 methanesulfonic acid, 10 HEPES, 2 Ca(OH)2, pH 7.4.[11]

    • Internal Solution (in mM): 100 KOH, 100 methanesulfonic acid, 10 HEPES, 2 EGTA, pH 7.4.[11]

  • Recording: Currents are recorded using a two-electrode voltage clamp or a cut-open voltage-clamp technique.[11] This method is suitable for recording larger currents from the oocyte expression system.

Conclusion

This compound's role in stabilizing the resting membrane potential is a direct consequence of its function as a positive allosteric modulator of KCNQ2-5 potassium channels. By shifting the voltage-dependence of activation and stabilizing the open state of these channels, this compound increases the hyperpolarizing influence of the M-current at subthreshold potentials. This mechanism effectively dampens neuronal excitability, providing a clear rationale for its use as an anticonvulsant. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of neuroscience and drug development, facilitating further investigation into the therapeutic potential of KCNQ channel modulation.

References

Molecular Basis for Retigabine's Anticonvulsant Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retigabine (ezogabine) is a first-in-class anticonvulsant agent whose primary mechanism of action is the positive allosteric modulation of neuronal Kv7 (KCNQ) potassium channels. This technical guide provides an in-depth exploration of the molecular basis for this compound's therapeutic effects, detailing its interaction with specific Kv7 channel subtypes, the resultant changes in channel gating and neuronal excitability, and the experimental methodologies used to elucidate these mechanisms. Quantitative data are summarized for comparative analysis, and key pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound's pharmacology.

Introduction: The Role of Kv7 Channels in Neuronal Excitability

Voltage-gated potassium channels of the Kv7 family, particularly subtypes Kv7.2, Kv7.3, Kv7.4, and Kv7.5, are critical regulators of neuronal excitability.[1] These channels are the molecular correlates of the M-current, a subthreshold, non-inactivating potassium current that stabilizes the neuronal membrane potential and dampens repetitive firing.[2][3] The M-current's role in preventing neuronal hyperexcitability makes Kv7 channels a key target for anticonvulsant therapies.[4][5] this compound selectively enhances the activity of these neuronal Kv7 channels, thereby increasing the M-current and reducing the likelihood of seizure activity.[3][6]

Molecular Mechanism of Action of this compound

This compound's anticonvulsant properties stem from its ability to induce a hyperpolarizing shift in the voltage-dependence of Kv7 channel activation.[6][7][8] This means that the channels are more likely to be open at or near the resting membrane potential, leading to an increased potassium efflux and subsequent membrane hyperpolarization.[9][10] This stabilizing effect makes it more difficult for neurons to reach the threshold for action potential firing, thus reducing overall neuronal excitability.[2][9]

Binding Site on Kv7 Channels

The binding site for this compound is located in a hydrophobic pocket within the pore domain of the Kv7 channel, at the interface between the S5 and S6 transmembrane segments of adjacent subunits.[7][11] A crucial residue for this interaction is a tryptophan located in the S5 segment (W236 in Kv7.2 and W265 in Kv7.3).[10] This tryptophan residue acts as a hydrogen bond donor, interacting with the carbamate group of the this compound molecule.[10] Other residues within the S5 and S6 segments also contribute to the formation of this binding pocket, and the presence of this specific pocket in neuronal Kv7 subtypes (Kv7.2-7.5) but not the cardiac subtype (Kv7.1) is responsible for this compound's selectivity.[6][12]

Effects on Channel Gating and Kinetics

The primary effect of this compound binding is the stabilization of the open conformation of the Kv7 channel.[6] This manifests as a significant leftward, or hyperpolarizing, shift in the voltage-activation curve of the channel.[7][13] In addition to this shift, this compound also modulates the kinetics of the channel, accelerating the rate of activation and slowing the rate of deactivation.[8][13] This prolonged open state further contributes to the enhancement of the M-current and the suppression of neuronal hyperexcitability.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data on the effects of this compound on various Kv7 channel subtypes as determined by electrophysiological studies.

Channel SubtypeThis compound EC50 (μM)Reference(s)
KCNQ2/31.6 ± 0.3[13]
KCNQ2/31.9 ± 0.2[7]
KCNQ216.0 ± 0.5[8]
KCNQ22.5 ± 0.6[7]
KCNQ30.60 ± 0.01[8]
KCNQ30.6 ± 0.3[7]
KCNQ45.2 ± 0.9[7]

Table 1: this compound Potency (EC50) on KCNQ Channels. This table displays the half-maximal effective concentration (EC50) of this compound for shifting the voltage dependence of activation for different KCNQ channel subtypes.

Channel SubtypeVoltage Shift (ΔV1/2) at 10 μM this compound (mV)Reference(s)
KCNQ2/3-33.1 ± 2.6[13]
KCNQ2/3-30.4[7]
KCNQ2-17.1[8]
KCNQ2-24.2[7]
KCNQ3-39.4[8]
KCNQ3-42.8[7]
KCNQ4-13.6[7]

Table 2: this compound Efficacy (ΔV1/2) on KCNQ Channels. This table shows the magnitude of the hyperpolarizing shift in the half-activation voltage (V1/2) induced by a 10 μM concentration of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the molecular interactions and experimental procedures central to understanding this compound's mechanism of action.

Retigabine_Mechanism This compound This compound Kv7_channel Kv7.2/7.3 Channel (Closed State) This compound->Kv7_channel Binds to hydrophobic pocket Kv7_channel_open Kv7.2/7.3 Channel (Open State) Kv7_channel->Kv7_channel_open Stabilizes open state Membrane_Hyperpolarization Membrane Hyperpolarization Kv7_channel_open->Membrane_Hyperpolarization ↑ K+ efflux Reduced_Excitability Reduced Neuronal Excitability Membrane_Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect

Caption: Molecular mechanism of this compound's anticonvulsant action.

Experimental_Workflow cluster_expression Heterologous Expression cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Xenopus_oocytes Xenopus Oocytes cRNA_injection cRNA Injection Xenopus_oocytes->cRNA_injection CHO_cells CHO Cells Transfection Transfection CHO_cells->Transfection Patch_clamp Patch-Clamp (Whole-cell) cRNA_injection->Patch_clamp Transfection->Patch_clamp Voltage_protocol Voltage-Step Protocol Patch_clamp->Voltage_protocol Data_acquisition Data Acquisition Voltage_protocol->Data_acquisition Activation_curve Activation Curve (Boltzmann fit) Data_acquisition->Activation_curve EC50_determination EC50 Determination (Hill equation) Activation_curve->EC50_determination

Caption: Workflow for characterizing this compound's effect on Kv7 channels.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments used to characterize the effects of this compound on Kv7 channels.

Heterologous Expression of Kv7 Channels in Xenopus laevis Oocytes
  • Oocyte Preparation: Oocytes are surgically harvested from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.[9][14]

  • cRNA Preparation: Plasmids containing the cDNA for the desired human Kv7 channel subunits (e.g., KCNQ2 and KCNQ3) are linearized, and capped cRNA is synthesized in vitro.

  • cRNA Injection: A calibrated volume of the cRNA solution is injected into the cytoplasm of stage V-VI oocytes using a microinjector.[1][9]

  • Incubation: Injected oocytes are incubated for 2-7 days at 18°C in Barth's solution to allow for channel expression.[9]

Heterologous Expression of Kv7 Channels in Mammalian Cells (CHO)
  • Cell Culture: Chinese Hamster Ovary (CHO) cells are cultured in Minimum Essential Medium (α-MEM) supplemented with fetal calf serum, L-glutamine, and penicillin-streptomycin at 37°C in a 5% CO2 environment.[15][16]

  • Transfection: Cells are transiently transfected with plasmids containing the cDNA for the desired Kv7 channel subunits and a marker gene (e.g., CD8) using a lipid-based transfection reagent like Lipofectamine.[15][16]

  • Cell Identification: Transfected cells are identified prior to recording by the presence of the marker, for example, by using antibody-coated beads that bind to the CD8 surface marker.[15]

  • Incubation: Cells are incubated for 24-48 hours post-transfection to allow for sufficient channel expression.

Whole-Cell Patch-Clamp Electrophysiology
  • Solution Preparation:

    • External Solution (in mM): 144 NaCl, 2.5 KCl, 2 CaCl2, 0.5 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4).[15]

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2).

  • Pipette Preparation: Borosilicate glass capillaries are pulled to a resistance of 2-5 MΩ when filled with the internal solution.

  • Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (>1 GΩ) seal.

  • Whole-Cell Configuration: The membrane patch is ruptured by applying a brief pulse of negative pressure to gain electrical access to the cell's interior.

  • Voltage-Clamp Protocol:

    • The membrane potential is held at a hyperpolarized potential (e.g., -80 mV) to ensure channels are closed.

    • Depolarizing voltage steps of varying amplitudes (e.g., from -100 mV to +60 mV in 10 mV increments) are applied to elicit channel opening.[7][17]

    • Tail currents are measured upon repolarization to a hyperpolarized potential (e.g., -105 mV) to determine the extent of channel deactivation.[17]

  • Data Acquisition and Analysis:

    • Currents are recorded using a patch-clamp amplifier and digitized for analysis.

    • Activation curves are generated by plotting the normalized tail current amplitude as a function of the prepulse potential and are fitted with a Boltzmann function to determine the half-activation voltage (V1/2).[7][8]

    • The effect of this compound is quantified by comparing the V1/2 in the absence and presence of the drug.

    • Dose-response curves are constructed by measuring the shift in V1/2 at various this compound concentrations and are fitted with the Hill equation to determine the EC50.[8]

Conclusion

The anticonvulsant activity of this compound is unequivocally linked to its role as a positive allosteric modulator of neuronal Kv7 channels. By binding to a specific site within the channel's pore domain, this compound stabilizes the open state, resulting in a hyperpolarizing shift in the voltage-dependence of activation. This enhancement of the M-current leads to a reduction in neuronal excitability, which is the fundamental basis for its therapeutic efficacy in epilepsy. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and expand upon this important class of anticonvulsant agents.

References

Methodological & Application

Application Notes and Protocols for Investigating Retigabine's Electrophysiological Effects on Cultured Neurons using Patch-Clamp

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Retigabine (also known as ezogabine) is an anticonvulsant drug that primarily functions by enhancing the activity of voltage-gated potassium channels of the Kv7 (KCNQ) family.[1][2][3] These channels, particularly heteromers of Kv7.2 and Kv7.3 subunits, are crucial regulators of neuronal excitability.[3][4] By activating these channels, this compound causes membrane hyperpolarization and reduces neuronal firing, which underlies its therapeutic effects in epilepsy.[5][6][7] This document provides detailed protocols for studying the electrophysiological effects of this compound on cultured neurons using the whole-cell patch-clamp technique, summarizes key quantitative data, and illustrates the relevant signaling pathways and experimental workflows.

Data Presentation

Table 1: Electrophysiological Effects of this compound on Cultured Neurons
ParameterEffect of this compoundTypical Concentration RangeCell TypeReferences
Resting Membrane Potential Hyperpolarization1-10 µMCultured mouse cortical neurons, bullfrog sympathetic neurons, human iPSC-derived sensory neurons[5][6][8]
Input Resistance DecreaseNot specifiedCultured mouse cortical neurons[5]
Action Potential Firing Decrease in number of action potentials generated by current injection10 µMCultured mouse cortical neurons, bullfrog sympathetic neurons[5][6]
Kv7 (M-type) K+ Current Enhancement; leftward shift in voltage-dependence of activation0.1-10 µMNG108-15 neuronal cells, CHO cells expressing KCNQ2/3[4][9]
GABA(A)-mediated IPSCs Potentiation (increased amplitude and decay time)10 µMCultured mouse cortical neurons[5]
AMPA/NMDA-mediated EPSCs No significant effectNot specifiedCultured mouse cortical neurons[5]
Table 2: this compound's Effect on Kv7 Channel Activation
Channel SubtypeThis compound EffectEC50 for Voltage ShiftMagnitude of Voltage Shift (at 10 µM)References
Kv7.2/Kv7.3 (heteromer) Shifts voltage-dependence of activation to more negative potentials1.6 ± 0.3 µM-33.1 ± 2.6 mV[4]
Kv7.2 (homomer) Shifts voltage-dependence of activationNot specifiedNot specified[10]
Kv7.3 (homomer) Shifts voltage-dependence of activationNot specifiedNot specified[10]
Kv7.4 (homomer) Shifts voltage-dependence of activationNot specifiedNot specified[10]

Experimental Protocols

Culturing Primary Neurons (e.g., Hippocampal or Cortical)

This protocol is adapted from standard procedures for isolating and culturing primary neurons.

Materials:

  • Embryonic day 17-18 rat or mouse pups

  • Dissection medium (e.g., Hibernate-E)

  • Enzyme for digestion (e.g., Papain)

  • Plating medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX)

  • Poly-D-lysine and Laminin coated coverslips or culture dishes

Procedure:

  • Dissect hippocampi or cortices from embryonic brains in ice-cold dissection medium.

  • Mince the tissue into small pieces.

  • Digest the tissue with an appropriate enzyme (e.g., papain at 37°C for a specified time).

  • Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in plating medium.

  • Plate the neurons at a desired density onto coated coverslips.

  • Incubate the cultured neurons at 37°C in a 5% CO2 incubator.

  • Perform half-media changes every 3-4 days. Neurons are typically ready for electrophysiological recordings after 7-14 days in vitro.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the general steps for whole-cell patch-clamp recordings to investigate the effects of this compound.

Solutions:

  • External (Extracellular) Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.

  • Internal (Pipette) Solution (in mM): 130 K-Gluconate, 10 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.

Equipment:

  • Inverted microscope with DIC optics

  • Micromanipulators

  • Patch-clamp amplifier and digitizer

  • Data acquisition software

  • Perfusion system for drug application

  • Borosilicate glass capillaries for pipette pulling

Procedure:

  • Place a coverslip with cultured neurons in the recording chamber on the microscope stage.

  • Continuously perfuse the chamber with external solution.

  • Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.

  • Fill the pipette with internal solution and mount it on the pipette holder.

  • Approach a healthy-looking neuron with the pipette tip while applying positive pressure.

  • Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

  • Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.

  • Switch to voltage-clamp or current-clamp mode to record neuronal activity.

Investigating this compound's Effects

A. Current-Clamp Recordings:

  • Record the resting membrane potential (RMP) of the neuron.

  • Inject a series of depolarizing current steps to elicit action potentials and establish a baseline firing rate.

  • Perfuse the recording chamber with the external solution containing the desired concentration of this compound (e.g., 1-10 µM).

  • After the drug has taken effect (typically a few minutes), repeat the RMP measurement and the current injection protocol.

  • Analyze the changes in RMP, number of action potentials, and input resistance.

B. Voltage-Clamp Recordings:

  • To study Kv7 currents, hold the neuron at a hyperpolarized potential (e.g., -90 mV) and apply depolarizing voltage steps.

  • Record the resulting outward potassium currents.

  • Apply this compound and repeat the voltage-step protocol to observe the enhancement of the currents and the shift in the voltage-dependence of activation.

  • To investigate effects on synaptic currents, hold the neuron at -70 mV to record spontaneous excitatory postsynaptic currents (EPSCs) and at 0 mV to record spontaneous inhibitory postsynaptic currents (IPSCs).[11]

  • Compare the frequency and amplitude of sEPSCs and sIPSCs before and after this compound application.

Mandatory Visualizations

Signaling Pathway of this compound

Retigabine_Signaling_Pathway This compound This compound Kv7_channel Kv7.2/Kv7.3 Channel This compound->Kv7_channel Binds and Stabilizes Open State K_efflux K+ Efflux Kv7_channel->K_efflux Increases Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in

Caption: this compound's mechanism of action on neuronal excitability.

Experimental Workflow for Patch-Clamp Analysis

Patch_Clamp_Workflow Start Start: Cultured Neurons Prepare Prepare Solutions & Pull Pipettes Start->Prepare Patch Obtain GΩ Seal & Establish Whole-Cell Prepare->Patch Baseline Record Baseline Activity (Current/Voltage Clamp) Patch->Baseline Apply_RTG Apply this compound (Perfusion) Baseline->Apply_RTG Record_RTG Record Activity in Presence of this compound Apply_RTG->Record_RTG Washout Washout Drug Record_RTG->Washout Record_Washout Record Post-Washout Activity Washout->Record_Washout Analyze Data Analysis Record_Washout->Analyze

Caption: Workflow for a single patch-clamp experiment with this compound.

References

Application Notes and Protocols for In Vivo Administration of Retigabine in a Mouse Model of Epilepsy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration of Retigabine (also known as Ezogabine) in various mouse models of epilepsy. This document outlines the mechanism of action, summarizes key quantitative data from preclinical studies, and offers detailed experimental protocols and visualizations to facilitate study design and execution.

Introduction

This compound is a first-in-class antiepileptic drug (AED) that functions as a positive allosteric modulator of Kv7 (KCNQ) voltage-gated potassium channels.[1][2][3] Specifically, it enhances the activity of KCNQ2-5 subunits, which are crucial for generating the M-current, a key regulator of neuronal excitability.[1][4] By activating these channels, this compound stabilizes the neuronal membrane potential, making neurons less likely to fire repetitively, thereby reducing the likelihood of seizure initiation and propagation.[4] Preclinical studies in various mouse models have demonstrated its broad-spectrum anticonvulsant effects.[1][5]

Data Presentation

The following table summarizes the quantitative efficacy of this compound in commonly used mouse models of epilepsy. This data is intended to serve as a reference for dose selection and expected outcomes.

Mouse ModelSeizure Induction MethodAdministration RouteEffective Dose Range (mg/kg)Efficacy ReadoutReference
DBA/2 MiceAudiogenic (Sound-induced)Intraperitoneal (i.p.)0.5 - 20Dose-dependent antagonism of seizures[6]
Albino Swiss MiceMaximal Electroshock (MES)Intraperitoneal (i.p.)Not specifiedAdditive or synergistic effects with other AEDs[2][3]
Kcnq2 Knock-in MiceKainic Acid (12 mg/kg, i.p.)Intraperitoneal (i.p.)5 - 15Significant reduction in seizure score, number, and duration of spike bursts[1][7]
C57BL/6 MicePentylenetetrazol (PTZ) KindlingIntraperitoneal (i.p.)Not specifiedMitigation of seizure severity aggravation[4][8]

Mechanism of Action: Kv7 Channel Activation

This compound's primary mechanism of action involves the positive modulation of Kv7 potassium channels, leading to neuronal hyperpolarization and reduced excitability. This signaling pathway is crucial for its anticonvulsant effects.

This compound This compound Kv7 Kv7 (KCNQ2/3) Channel This compound->Kv7 Binds to hydrophobic pocket M_Current ↑ M-Current (Potassium Efflux) Kv7->M_Current Stabilizes open state Hyperpolarization Membrane Hyperpolarization M_Current->Hyperpolarization Excitability ↓ Neuronal Excitability Hyperpolarization->Excitability Seizure ↓ Seizure Susceptibility Excitability->Seizure cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation Randomization Randomization into Treatment Groups Animal_Acclimation->Randomization Drug_Prep This compound Formulation (e.g., 1% Tween 80 in Saline) Administration This compound/Vehicle Administration (i.p.) Drug_Prep->Administration Randomization->Administration Pretreatment Pretreatment Period (15-30 min) Administration->Pretreatment Induction Seizure Induction (e.g., MES, PTZ, Kainic Acid) Pretreatment->Induction Observation Behavioral Observation & Seizure Scoring Induction->Observation EEG EEG Recording (Optional) Induction->EEG Data_Analysis Data Analysis (e.g., ED50, Statistical Tests) Observation->Data_Analysis EEG->Data_Analysis

References

Application Notes and Protocols for Screening Retigabine-Like KCNQ Channel Openers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retigabine (ezogabine) is a first-in-class neuronal potassium channel opener that functions as a positive allosteric modulator of KCNQ2-5 (Kv7.2-7.5) channels.[1][2] These channels are critical regulators of neuronal excitability, and their activation leads to membrane hyperpolarization, which can suppress the hyperexcitability associated with conditions like epilepsy.[1][3] The primary mechanism of this compound involves stabilizing the open conformation of the KCNQ channels, resulting in a hyperpolarizing shift of the voltage-dependent activation curve.[2][4] The binding site for this compound has been identified in a hydrophobic pocket near the channel gate, a feature that confers selectivity for neuronal KCNQ subtypes over the cardiac KCNQ1 channel.[1][5]

The development of novel compounds with this compound-like activity requires robust and efficient screening platforms. This document provides detailed protocols for cell-based assays designed to identify and characterize new KCNQ channel openers. The assays are presented in a tiered approach, starting with high-throughput screening (HTS) methods for primary screening, followed by lower-throughput, higher-content assays for hit validation and lead optimization.

KCNQ Channel Signaling Pathway

KCNQ channels play a pivotal role in controlling neuronal excitability. As voltage-gated potassium channels, they are activated by membrane depolarization, leading to an outward flux of potassium ions. This potassium efflux hyperpolarizes the cell membrane, making it more difficult to fire action potentials and thus dampening neuronal excitability.[1][2] The activity of KCNQ channels is modulated by various signaling pathways, including the depletion of phosphatidylinositol 4,5-bisphosphate (PIP2), which inhibits channel activity.[6] this compound and its analogs enhance the activity of KCNQ channels, promoting a hyperpolarized state and reducing neuronal firing.

KCNQ_Signaling_Pathway cluster_membrane Cell Membrane cluster_extra Extracellular cluster_intra Intracellular KCNQ KCNQ Channel (Closed) KCNQ_open KCNQ Channel (Open) KCNQ->KCNQ_open Depolarization KCNQ_open->KCNQ Repolarization K_out K+ KCNQ_open->K_out K+ Efflux Hyperpolarization Membrane Hyperpolarization K_out->Hyperpolarization Leads to K_in K+ This compound This compound-like Compound This compound->KCNQ_open Stabilizes Open State Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in

Caption: KCNQ channel activation and modulation by this compound-like compounds.

Screening Cascade for this compound-Like Compounds

A tiered screening approach is recommended to efficiently identify and validate novel KCNQ channel openers. This cascade begins with a high-throughput primary screen to identify initial hits, followed by a secondary screen to confirm activity and eliminate false positives. Finally, detailed characterization of confirmed hits is performed using electrophysiology.

Screening_Cascade Primary_Screen Primary Screen: High-Throughput Membrane Potential Assay (e.g., Fluorescent Plate Reader) Hit_Selection Hit Selection (Potency and Efficacy) Primary_Screen->Hit_Selection Secondary_Screen Secondary Screen: Automated Patch-Clamp Electrophysiology Hit_Selection->Secondary_Screen Active Compounds Confirmation Hit Confirmation (Direct measure of K+ current) Secondary_Screen->Confirmation Lead_Optimization Lead Optimization: Manual Patch-Clamp Electrophysiology (Detailed biophysical characterization, subtype selectivity) Confirmation->Lead_Optimization Confirmed Hits Candidate Preclinical Candidate Lead_Optimization->Candidate

Caption: Tiered screening cascade for the discovery of KCNQ channel openers.

Data Presentation: In Vitro Activity of KCNQ Channel Openers

The following tables summarize the in vitro activity of this compound and representative this compound-like compounds on different KCNQ channel subtypes. Data is presented as EC50 (half-maximal effective concentration) for current enhancement and ΔV1/2 (shift in the half-maximal activation voltage).

Table 1: Potency (EC50) of KCNQ Channel Openers

CompoundKCNQ2 (μM)KCNQ3 (μM)KCNQ2/3 (μM)KCNQ4 (μM)KCNQ5 (μM)Reference
This compound16.00.605.2--[7][8]
ZG17321.04----[9]
ZG20831.37----[9]
Compound 60--0.10.1-[10]
1025c--0.91--[11]

Table 2: Efficacy (ΔV1/2) of KCNQ Channel Openers

CompoundKCNQ2 (mV)KCNQ3 (mV)KCNQ2/3 (mV)KCNQ4 (mV)Reference
This compound-17.1-39.4~ -20-[7][8]
Compound 60---29.2-29.2[10]
1025c---18.6-[11]

Experimental Protocols

Protocol 1: High-Throughput Membrane Potential Assay

This protocol describes a fluorescence-based assay to measure changes in membrane potential in cells expressing KCNQ channels, suitable for primary HTS.[12][13][14]

Principle: Cells expressing the KCNQ channel of interest are loaded with a voltage-sensitive fluorescent dye. KCNQ channel openers will hyperpolarize the cell membrane, leading to a change in the fluorescence of the dye. This change can be detected using a fluorescent plate reader.

Membrane_Potential_Assay Start Seed cells expressing KCNQ channels in 96/384-well plates Load_Dye Load cells with voltage-sensitive dye Start->Load_Dye Add_Compound Add test compounds (this compound-like) Load_Dye->Add_Compound Incubate Incubate at room temperature Add_Compound->Incubate Measure_Fluorescence Measure fluorescence (Fluorescent Plate Reader) Incubate->Measure_Fluorescence Analyze Analyze data: Calculate % change in fluorescence Measure_Fluorescence->Analyze

Caption: Workflow for a fluorescence-based membrane potential assay.

Materials:

  • CHO or HEK293 cells stably expressing the KCNQ channel subtype of interest (e.g., KCNQ2/3).

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

  • 96- or 384-well black-walled, clear-bottom cell culture plates.

  • Fluorescent membrane potential assay kit (e.g., from Molecular Devices, FIVEphoton Biochemicals).[15]

  • Test compounds and reference compounds (e.g., this compound).

  • Fluorescent plate reader with kinetic reading capabilities.

Methodology:

  • Cell Plating:

    • Trypsinize and resuspend the KCNQ-expressing cells in cell culture medium.

    • Seed the cells into 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Dye Loading:

    • Prepare the fluorescent dye solution according to the manufacturer's instructions.

    • Remove the cell culture medium from the plates and add the dye solution to each well.

    • Incubate the plates at 37°C for 30-60 minutes to allow for dye loading.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds and reference compounds in the assay buffer provided with the kit.

    • Add the compound solutions to the wells. Include vehicle-only wells as a negative control.

  • Fluorescence Measurement:

    • Place the plate in a fluorescent plate reader.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths before and after the addition of a depolarizing stimulus (e.g., high potassium solution), as recommended by the assay kit manufacturer.

  • Data Analysis:

    • Calculate the change in fluorescence in response to the depolarizing stimulus in the presence and absence of the test compounds.

    • Plot the concentration-response curves and determine the EC50 values for active compounds.

Protocol 2: Automated Patch-Clamp Electrophysiology

This protocol is for the secondary screening and hit confirmation of compounds identified in the primary screen, providing direct evidence of KCNQ channel modulation.[16][17]

Principle: Automated patch-clamp systems allow for higher throughput recording of ionic currents from whole cells compared to traditional manual patch-clamp.[17] This technique directly measures the potentiation of KCNQ currents by test compounds.

Materials:

  • CHO or HEK293 cells expressing the KCNQ channel of interest.

  • Automated patch-clamp system (e.g., IonWorks Barracuda, QPatch, or SyncroPatch).

  • Appropriate intracellular and extracellular recording solutions.

  • Test compounds and reference compounds.

Methodology:

  • Cell Preparation:

    • Harvest the cells and prepare a single-cell suspension at the optimal density for the specific automated patch-clamp platform.

  • System Setup:

    • Prime the fluidics of the automated patch-clamp system with the intracellular and extracellular solutions.

    • Load the cell suspension and compound plates into the instrument.

  • Recording:

    • The instrument will automatically perform cell capture, seal formation, whole-cell access, and voltage-clamp recordings.

    • Apply a voltage protocol to elicit KCNQ currents (e.g., a series of depolarizing voltage steps).

    • Record baseline currents and then apply the test compounds, followed by recording the potentiated currents.

  • Data Analysis:

    • Measure the peak current amplitude at a specific voltage step before and after compound application.

    • Calculate the percentage of current enhancement.

    • Construct concentration-response curves and determine EC50 values.

    • Analyze the shift in the voltage-dependence of activation (V1/2).

Protocol 3: Manual Whole-Cell Patch-Clamp Electrophysiology

This protocol is the "gold standard" for detailed biophysical characterization of lead compounds, including their mechanism of action and subtype selectivity.[18][19][20]

Principle: A glass micropipette forms a high-resistance "giga-seal" with the cell membrane, allowing for the recording of whole-cell ionic currents with high fidelity.[19] This technique provides detailed information on how a compound affects the gating properties of the KCNQ channel.

Materials:

  • Cells expressing the KCNQ channel of interest, grown on glass coverslips.

  • Manual patch-clamp rig, including a microscope, micromanipulator, amplifier, and data acquisition system.

  • Borosilicate glass capillaries for pulling micropipettes.

  • Intracellular and extracellular recording solutions.

  • Test compounds and reference compounds.

Methodology:

  • Pipette Preparation:

    • Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Recording:

    • Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.

    • Under the microscope, approach a cell with the micropipette and form a giga-seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Apply a voltage-clamp protocol to record KCNQ currents.

  • Compound Application:

    • Record baseline currents.

    • Perfuse the recording chamber with the extracellular solution containing the test compound at various concentrations.

    • Record the effect of the compound on the KCNQ currents.

  • Data Analysis:

    • Measure the current-voltage (I-V) relationship.

    • Determine the concentration-response relationship and calculate the EC50.

    • Analyze the voltage-dependence of activation and calculate the shift in V1/2.

    • Investigate the effects on channel activation and deactivation kinetics.

Conclusion

The successful discovery and development of novel this compound-like KCNQ channel openers rely on a systematic screening cascade. The combination of high-throughput fluorescence-based assays for primary screening and electrophysiological methods for hit validation and characterization provides a robust platform for identifying promising lead candidates. The protocols and data presented in these application notes offer a comprehensive guide for researchers in this field.

References

Application Notes: Utilizing Retigabine for Neuronal Hyperexcitability Studies in Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Retigabine, also known as Ezogabine, is an anticonvulsant drug that has garnered significant interest in neuroscience research due to its unique mechanism of action.[1][2] It serves as a valuable pharmacological tool for investigating the mechanisms of neuronal hyperexcitability and for screening potential antiepileptic compounds. This compound's primary action is as a positive allosteric modulator of voltage-gated potassium channels of the KCNQ (or Kv7) family, specifically subtypes KCNQ2 through KCNQ5.[3][4][5] These channels are crucial regulators of neuronal excitability.[2][4]

By binding to a hydrophobic pocket near the channel gate, this compound stabilizes the open conformation of KCNQ channels.[3][6] This action increases the number of channels open at the normal resting membrane potential, leading to a hyperpolarizing shift in the activation curve.[7][8] The resulting enhanced potassium efflux acts as a brake on the neuron, stabilizing the membrane potential and making it more difficult for the neuron to reach the threshold for firing an action potential.[3][5][9] This effectively reduces neuronal burst firing and epileptiform activity.[3][5] Additionally, some studies suggest that this compound can enhance GABAergic transmission by modulating GABA-A receptors, further contributing to its anti-hyperexcitability effects.[10][11]

These application notes provide an overview and detailed protocols for using this compound in in-vitro neuronal culture models to study and counteract hyperexcitable states.

Data Presentation: Summary of this compound's Efficacy

The following tables summarize key quantitative data regarding this compound's effects on neuronal channels and activity, compiled from various studies.

Table 1: this compound Potency on KCNQ Channel Subtypes

Channel SubtypeEffectPotency OrderReference
KCNQ2, KCNQ3, KCNQ4, KCNQ2/3Hyperpolarizing shift in activation curveKCNQ3 > KCNQ2/3 > KCNQ2 > KCNQ4[7][8]
KCNQ1No significant enhancementN/A[7][8]
KCNQ2/3Half-maximal activation (EC₅₀) is in a similar concentration range as its therapeutic effects.N/A[10]

Table 2: Key Electrophysiological Effects of this compound on Cultured Neurons

ParameterEffectTypical ConcentrationCell TypeReference
Resting Membrane PotentialHyperpolarization3 µMRat Sympathetic Neurons[8]
Input ResistanceDecreaseNot specifiedCultured Mouse Cortical Neurons[11]
Action Potential FiringReduced number of APs upon current injection3 µMRat Sympathetic Neurons[8]
Spontaneous ActivityInhibition (IC₅₀)1.7 µMHuman iPSC-derived Sensory Neurons[12]
Seizure-like ActivityHalf-maximal inhibition~1 µMCultured Hippocampal Neurons[10][13]
Inhibitory Postsynaptic Currents (IPSCs)Potentiation (increased amplitude and duration)Dose-dependentCultured Mouse Cortical Neurons[11]

Table 3: Efficacy of this compound in In-Vitro Hyperexcitability Models

ModelEffectEffective ConcentrationBrain RegionReference
Low-Mg²⁺ ModelReversible suppression of recurrent short discharges20 µMRat Hippocampal Slices (CA1)[14]
Low-Mg²⁺ ModelBlocked seizure-like events in 71.5% of slices20 µMRat Entorhinal Cortex Slices[14]
Low-Mg²⁺ ModelReduced frequency of late recurrent discharges by ~74%20 µMRat Entorhinal Cortex Slices[14]
Low-Mg²⁺ ModelReversible suppression of late recurrent discharges100 µMRat Entorhinal Cortex Slices[14]

Visualizations

The following diagrams illustrate the mechanism of action and experimental application of this compound.

retigabine_mechanism cluster_membrane Neuronal Membrane KCNQ KCNQ Channel (Closed) Kv7.2-7.5 KCNQ_open KCNQ Channel (Open) Kv7.2-7.5 K_efflux K+ Efflux KCNQ_open->K_efflux This compound This compound This compound->KCNQ:port Binds & Stabilizes Open State Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Mechanism of action for this compound on neuronal KCNQ channels.

experimental_workflow cluster_recording Recording Methods Culture 1. Prepare Primary Neuronal Culture (e.g., Cortical, Hippocampal) Induce 2. Induce Hyperexcitability (e.g., Low Mg²⁺ medium) Culture->Induce Apply 3. Apply this compound (Vehicle Control vs. Drug) Induce->Apply Record 4. Record Neuronal Activity Apply->Record Patch Whole-Cell Patch Clamp (Firing Rate, RMP, IPSCs) Record->Patch MEA Multi-Electrode Array (MEA) (Spike Rate, Network Bursts) Record->MEA Analyze 5. Analyze Data Patch->Analyze MEA->Analyze

Caption: Experimental workflow for assessing this compound in vitro.

logical_relationship cluster_mechanisms Primary & Secondary Mechanisms cluster_cellular Cellular Effects cluster_functional Functional Outcomes This compound This compound Application KCNQ KCNQ Channel Positive Modulation This compound->KCNQ GABA GABA-A Receptor Modulation This compound->GABA Hyperpolarization Membrane Hyperpolarization KCNQ->Hyperpolarization Inhibition Increased GABAergic Inhibition GABA->Inhibition Firing Decreased Action Potential Firing Hyperpolarization->Firing Inhibition->Firing Seizure Reduced Epileptiform Activity Firing->Seizure

Caption: Logical relationships of this compound's effects on neurons.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving this compound in neuronal cultures.

Protocol 1: Primary Neuronal Culture Preparation (Rat Cortex)

This protocol describes the preparation of primary cortical neurons from embryonic day 18 (E18) rats, a common model for electrophysiological studies.

Materials:

  • Timed-pregnant Sprague Dawley rat (E18)

  • Dissection medium: Hibernate-E medium, supplemented with B-27 and GlutaMAX

  • Digestion solution: Papain (20 U/mL) and DNase I (0.01%) in dissection medium

  • Plating medium: Neurobasal medium supplemented with B-27, GlutaMAX, and 25 µM Glutamate

  • Culture plates/coverslips coated with Poly-D-Lysine (50 µg/mL)

  • Sterile dissection tools, conical tubes, and pipettes

Procedure:

  • Euthanize the pregnant rat according to approved institutional animal care guidelines and harvest the E18 embryos.

  • Dissect the cortices from the embryonic brains in ice-cold dissection medium. Remove the meninges carefully.

  • Mince the cortical tissue into small pieces and transfer to the digestion solution. Incubate at 37°C for 15-20 minutes.

  • Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved. Avoid creating bubbles.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in plating medium and determine cell density using a hemocytometer.

  • Plate the neurons onto Poly-D-Lysine coated coverslips or multi-well plates at a desired density (e.g., 1x10⁵ cells/cm²).

  • Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.

  • After 24 hours, replace 50% of the plating medium with a glutamate-free culture medium (Neurobasal with B-27 and GlutaMAX).

  • Maintain the cultures by replacing 50% of the medium every 3-4 days. Neurons are typically ready for experiments between 10-21 days in vitro (DIV).

Protocol 2: Induction of Hyperexcitability (Low-Magnesium Model)

This method reliably induces spontaneous, seizure-like epileptiform activity in neuronal cultures.

Materials:

  • Mature neuronal cultures (e.g., DIV 14-21)

  • Standard external recording solution (aCSF): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 26 mM NaHCO₃, 10 mM D-glucose, 2 mM CaCl₂.

  • Low-magnesium external solution: Same as aCSF but with 0 mM MgCl₂ or MgSO₄.

  • Perfusion or recording chamber system.

Procedure:

  • Transfer the coverslip with cultured neurons to the recording chamber.

  • Begin perfusion with standard aCSF (containing Mg²⁺) to establish a baseline recording of neuronal activity.

  • To induce hyperexcitability, switch the perfusion to the low-magnesium aCSF.[14] The removal of Mg²⁺ relieves the voltage-dependent block of NMDA receptors, leading to increased excitatory neurotransmission and network hyperexcitability.

  • Allow 10-15 minutes for the epileptiform activity to stabilize. This activity is characterized by recurrent bursts of action potentials.

  • Once a stable pattern of hyperexcitability is established, this compound or vehicle can be added to the perfusate to assess its effects.

Protocol 3: Whole-Cell Patch-Clamp Recording

This technique allows for the detailed measurement of a single neuron's electrical properties.

Materials:

  • Neuronal culture on a coverslip

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pulling pipettes

  • External solution (aCSF, as described in Protocol 2)

  • Intracellular (pipette) solution: 120 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 4 mM Mg-ATP, 0.3 mM Na-GTP, 10 mM Na-phosphocreatine (adjust pH to 7.3 with KOH).

  • This compound stock solution (e.g., in DMSO) and vehicle control.

Procedure:

  • Place the coverslip in the recording chamber and perfuse with aCSF.

  • Pull a glass pipette to a resistance of 3-6 MΩ when filled with intracellular solution.

  • Under microscopic guidance, approach a healthy-looking neuron with the pipette.

  • Apply gentle positive pressure and form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

  • Apply brief, gentle suction to rupture the membrane patch and achieve whole-cell configuration.

  • Current-Clamp Recordings:

    • Measure the resting membrane potential (RMP).

    • Inject a series of hyperpolarizing and depolarizing current steps (e.g., -50 pA to +100 pA for 500 ms) to assess the neuron's input-output relationship (f-I curve) and measure input resistance.[15][16]

    • Establish a baseline recording.

  • Drug Application:

    • Perfuse the chamber with aCSF containing the desired concentration of this compound (e.g., 1-30 µM).

    • Allow 5-10 minutes for the drug to take effect.

  • Post-Drug Recordings:

    • Repeat the current-clamp protocol to measure changes in RMP, input resistance, and the number of action potentials fired in response to current injection.[11] A reduction in firing frequency and hyperpolarization of the RMP are expected.[7][8][11]

Protocol 4: Multi-Electrode Array (MEA) Recording

MEAs are used to monitor the spontaneous electrical activity of a neuronal network over time, providing data on spike rates, burst patterns, and network synchrony.[17]

Materials:

  • MEA plates (e.g., 48-well) with integrated electrodes

  • MEA recording system (e.g., Axion Maestro)

  • Neuronal cultures plated directly onto MEA plates

  • This compound stock solution and vehicle control

Procedure:

  • Plate and culture neurons directly on the MEA plates as described in Protocol 1. Allow cultures to mature (e.g., DIV 14-21) to form active networks.

  • Place the MEA plate into the recording system, which maintains temperature (37°C) and CO₂ (5%). Allow the plate to acclimate for 10-15 minutes.

  • Record baseline spontaneous network activity for at least 10-30 minutes. Key parameters to analyze include mean firing rate, burst frequency, burst duration, and network synchrony.[17][18]

  • Drug Addition:

    • Carefully remove the MEA plate from the system.

    • Add a small volume of concentrated this compound solution to the appropriate wells to reach the final desired concentration. Add vehicle to control wells.

    • Briefly place the plate on a shaker to ensure mixing, or allow it to diffuse.

  • Post-Drug Recording:

    • Return the plate to the MEA system and immediately begin recording.

    • Record activity continuously or at set time points (e.g., 15 min, 30 min, 1 hr, 24 hr) to assess the acute and chronic effects of the drug.[18]

  • Data Analysis:

    • Use the MEA system's software to analyze the recorded spike trains.

    • Compare the post-drug activity to the baseline recording for each well. A dose-dependent decrease in mean firing rate and bursting activity is the expected outcome with this compound.[12]

References

Application Notes and Protocols: Retigabine in Hippocampal Slice Physiology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Retigabine (also known as Ezogabine) is a potent anticonvulsant that functions primarily as a positive allosteric modulator of Kv7 (KCNQ) potassium channels. In the hippocampus, a brain region critical for learning, memory, and implicated in epilepsy, Kv7 channels play a crucial role in regulating neuronal excitability. These channels, particularly heteromers of Kv7.2 and Kv7.3 subunits, are densely expressed in hippocampal pyramidal neurons, especially at the axon initial segment.[1][2] By enhancing the M-current (a subthreshold potassium current mediated by Kv7 channels), this compound hyperpolarizes the neuronal membrane potential and increases the threshold for action potential firing, thereby reducing neuronal excitability.[1][3] This mechanism makes this compound a valuable tool for studying hippocampal physiology and a subject of interest for therapeutic development. Recent evidence also suggests a secondary mechanism of action involving the positive modulation of δ-subunit containing GABAA receptors, which mediate tonic inhibition.[4][5]

These application notes provide a comprehensive overview of the use of this compound in hippocampal slice electrophysiology experiments, including its mechanism of action, experimental protocols, and expected outcomes.

Data Presentation

Table 1: Effects of this compound on Neuronal Excitability in Hippocampal Slices
ParameterThis compound ConcentrationEffectHippocampal RegionReference
Spontaneous FiringNot specifiedSuppresses inherent spontaneous activityCA1 Pyramidal Neurons[1]
Action Potential Number10 µMReduced from 29 ± 2 to 11 ± 2 APsCA1 Pyramidal Neurons[6]
Epileptiform Discharges (Low Mg²⁺ model)1 µMSignificant reduction in frequencyCA1[7]
Epileptiform Discharges (Low Mg²⁺ model)10 µMSignificant reduction of dischargesCA1[7]
Epileptiform Discharges (Low Mg²⁺ model)25 µMFull block of dischargesCA1[7]
Epileptiform Discharges (Low Ca²⁺ model)1 µMSignificant reduction in frequencyNot specified[7]
Epileptiform Discharges (Low Ca²⁺ model)25 µMFull block of all dischargesNot specified[7]
Seizure-like Events (Low Mg²⁺ model)20 µMBlocked in 71.5% of slicesEntorhinal Cortex[8]
Seizure-like Events (Low Mg²⁺ model)50 µMReversibly suppressedEntorhinal Cortex[8]
Table 2: this compound's Interaction with Ion Channels
Channel TypeSubunitsAction of this compoundEffectReference
Kv7 (KCNQ) Potassium ChannelsKv7.2, Kv7.3, Kv7.5Positive Allosteric ModulatorShifts activation to more hyperpolarized potentials, increases open probability[2][6]
GABAA Receptorsδ-subunit containingPositive Allosteric ModulatorEnhances tonic inhibition[4][5]

Experimental Protocols

Hippocampal Slice Preparation

This protocol is adapted from established methods for obtaining viable hippocampal slices for electrophysiological recordings.[6]

Solutions:

  • Cutting Solution (Ice-cold):

    • 200 mM Sucrose

    • 25 mM NaHCO₃

    • 10 mM Glucose

    • 2.5 mM KCl

    • 1.3 mM NaH₂PO₄

    • 7 mM MgCl₂

    • 0.5 mM CaCl₂

    • Continuously bubbled with 95% O₂ / 5% CO₂.

  • Artificial Cerebrospinal Fluid (aCSF):

    • 125 mM NaCl

    • 26 mM NaHCO₃

    • 12 mM D-glucose

    • 2.5 mM KCl

    • 1 mM NaH₂PO₄

    • 1.3 mM MgCl₂

    • 1.5 mM CaCl₂

    • Continuously bubbled with 95% O₂ / 5% CO₂.

Procedure:

  • Anesthetize the animal (e.g., mouse or rat) according to approved institutional guidelines.

  • Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold cutting solution.

  • Remove the cerebellum and make a coronal or horizontal cut to glue the brain to the vibratome stage.

  • Cut 300-400 µm thick slices using a vibratome (e.g., Leica VT1200S) in the ice-cold cutting solution.

  • Transfer the slices to a holding chamber containing aCSF at 32-34°C for at least 30 minutes to recover.

  • After recovery, maintain the slices at room temperature in aCSF bubbled with 95% O₂ / 5% CO₂ until use.

Electrophysiological Recording

This protocol describes whole-cell patch-clamp recording from hippocampal pyramidal neurons.

Solutions:

  • Internal Solution (for CA1 pyramidal neurons): [6]

    • 130 mM Potassium methylsulfate

    • 10 mM KCl

    • 4 mM NaCl

    • 4 mM Mg-ATP

    • 0.4 mM Na₄-GTP

    • 10 mM HEPES

    • 5 mM Tris-phosphocreatine

    • Adjust pH to 7.2-7.3 with KOH; Osmolarity ~300-310 mOsm.

Procedure:

  • Transfer a hippocampal slice to the recording chamber and continuously perfuse with aCSF at a rate of 2-3 ml/min. Maintain the temperature at 28-32°C.[6]

  • Visualize neurons using a microscope with DIC optics. CA1 pyramidal neurons are easily identifiable by their location and morphology.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.

  • Approach a target neuron and establish a gigaohm seal.

  • Rupture the membrane to achieve the whole-cell configuration.

  • Record baseline neuronal activity (e.g., resting membrane potential, input resistance, firing pattern in response to current injections).

  • Prepare a stock solution of this compound in DMSO and dilute it to the final desired concentration in aCSF.

  • Bath-apply this compound by switching the perfusion solution to the one containing the drug.

  • Record the effects of this compound on the neuronal parameters of interest.

  • To confirm the involvement of Kv7 channels, a specific blocker like XE991 (10 µM) or ML-252 (10 µM) can be co-applied or applied after this compound to observe the reversal of its effects.[6]

Visualizations

Signaling Pathway of this compound

Retigabine_Signaling_Pathway cluster_membrane Cell Membrane Kv7 Kv7 (KCNQ) Channel (closed state) Kv7_open Kv7 (KCNQ) Channel (open state) Kv7->Kv7_open Positive Allosteric Modulation K_ion K+ Kv7_open->K_ion K+ Efflux Membrane_Potential Membrane Hyperpolarization K_ion->Membrane_Potential Increases Neuronal_Excitability Decreased Neuronal Excitability Membrane_Potential->Neuronal_Excitability Leads to This compound This compound This compound->Kv7 Binds to

Caption: this compound's primary mechanism of action on Kv7 channels.

Experimental Workflow for Hippocampal Slice Electrophysiology

Experimental_Workflow cluster_prep Slice Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Dissection Brain Dissection Slicing Vibratome Slicing (300-400 µm) Dissection->Slicing Recovery Recovery in aCSF (>30 min at 32-34°C) Slicing->Recovery Patching Whole-Cell Patch Clamp Recovery->Patching Baseline Baseline Recording Patching->Baseline Drug_Application Bath Application of this compound Baseline->Drug_Application Effect_Recording Record Drug Effects Drug_Application->Effect_Recording Washout Washout / Blocker Application Effect_Recording->Washout Analysis Analyze Firing Rate, Membrane Potential, etc. Washout->Analysis

Caption: Workflow for studying this compound in hippocampal slices.

Logical Relationship of this compound's Dual Mechanism

Retigabine_Dual_Mechanism cluster_kv7 Primary Mechanism cluster_gaba Secondary Mechanism This compound This compound Kv7 Kv7 Channel Activation This compound->Kv7 GABA_R δ-GABAA Receptor Modulation This compound->GABA_R M_Current ↑ M-Current (K+ efflux) Kv7->M_Current Hyperpolarization Membrane Hyperpolarization M_Current->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability & Anticonvulsant Effect Hyperpolarization->Reduced_Excitability Tonic_Inhibition ↑ Tonic Inhibition (Cl- influx) GABA_R->Tonic_Inhibition Shunting Shunting Inhibition Tonic_Inhibition->Shunting Shunting->Reduced_Excitability

Caption: Dual inhibitory mechanisms of this compound in hippocampal neurons.

References

Determining the Optimal Dosage of Retigabine for Rodent Seizure Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for determining the optimal dosage of Retigabine (also known as Ezogabine) in various rodent models of seizures. This document includes a summary of effective dosages from preclinical studies, detailed experimental protocols for common seizure models, and a description of this compound's mechanism of action. The information is intended to assist researchers in designing and executing studies to evaluate the anticonvulsant properties of this compound and similar compounds.

Introduction

This compound is a first-in-class anticonvulsant drug that functions as a positive allosteric modulator of neuronal KCNQ2-5 (Kv7.2-7.5) potassium channels.[1] By enhancing the M-current, this compound hyperpolarizes the neuronal membrane potential, thereby stabilizing neuronal excitability and reducing the likelihood of seizure initiation and propagation.[2][3] Its unique mechanism of action makes it a valuable tool for epilepsy research and a potential therapeutic agent for various seizure types.[4] This document outlines protocols for determining the effective dose of this compound in preclinical rodent models.

Data Presentation: Efficacy of this compound in Rodent Seizure Models

The following tables summarize the effective dosages of this compound in various rodent seizure models based on published literature. These values can serve as a starting point for dose-ranging studies.

Table 1: Effective Doses (ED₅₀) of this compound in the Maximal Electroshock (MES) Seizure Model

SpeciesStrainRoute of AdministrationED₅₀ (mg/kg)Reference
MouseAlbino SwissIntraperitoneal (i.p.)32.42 ± 2.50[5]
RatNot SpecifiedNot Specified13.9[1]

Table 2: Effective Doses of this compound in Chemoconvulsant Seizure Models

SpeciesSeizure ModelRoute of AdministrationEffective Dose (mg/kg)EffectReference
MouseKainic Acid (KA)-inducedIntraperitoneal (i.p.)5 and 15Significant preventative effects on seizures.[6]
RatKainic Acid (KA)-inducedIntraperitoneal (i.p.)1-2Increased seizure latency and reduced spike events.[7]
RatKainic Acid (KA)-inducedIntraperitoneal (i.p.)5Attenuated seizure-induced behavioral abnormalities.[8]
RatAmphetamine + Chlordiazepoxide-induced hyperactivityOral gavage1.0Significantly attenuated hyperactivity.[9]

Table 3: Effective Doses of this compound in Other Seizure Models

SpeciesStrainSeizure ModelRoute of AdministrationEffective Dose Range (mg/kg)EffectReference
MouseDBA/2Audiogenic SeizuresIntraperitoneal (i.p.)0.5 - 20Dose-dependent antagonism of seizures.[10]
RatP14Rapid KindlingIntraperitoneal (i.p.)2.5Delayed development of focal seizures.[11]
RatP21 and P35Rapid KindlingIntraperitoneal (i.p.)5Mitigated severity of behavioral seizures.[11]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for determining its optimal dosage.

Retigabine_Signaling_Pathway cluster_neuron Neuron KCNQ KCNQ2/3 Channel M_Current ↑ M-Current (K+ Efflux) KCNQ->M_Current Enhances This compound This compound This compound->KCNQ Binds to & Stabilizes Open State Hyperpolarization Membrane Hyperpolarization M_Current->Hyperpolarization Excitability ↓ Neuronal Excitability Hyperpolarization->Excitability Seizure ↓ Seizure Activity Excitability->Seizure

Figure 1: Simplified signaling pathway of this compound's anticonvulsant action.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Dose_Selection Dose Range Selection Animal_Acclimation->Dose_Selection Drug_Prep This compound Formulation Drug_Prep->Dose_Selection Randomization Randomize Animals (Vehicle & this compound Groups) Dose_Selection->Randomization Administration Drug Administration Randomization->Administration Seizure_Induction Seizure Induction (e.g., MES, Kainic Acid) Administration->Seizure_Induction Observation Seizure Scoring & Behavioral Observation Seizure_Induction->Observation Data_Collection Collect & Tabulate Data Observation->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ED50 Calculation) Data_Collection->Statistical_Analysis Conclusion Determine Optimal Dose Statistical_Analysis->Conclusion

Figure 2: General experimental workflow for a dose-response study.

Experimental Protocols

The following are detailed protocols for common rodent seizure models used to assess the efficacy of this compound.

Protocol 1: Maximal Electroshock (MES) Seizure Test in Mice

This model is used to evaluate the ability of a compound to prevent the spread of seizures and is predictive of efficacy against generalized tonic-clonic seizures.[12][13]

Materials:

  • Male albino Swiss mice (20-25 g)

  • This compound

  • Vehicle (e.g., 1% Tween 80 in saline)[5]

  • Corneal electrode apparatus

  • 0.5% Tetracaine hydrochloride solution

  • 0.9% Saline solution

Procedure:

  • Animal Preparation: Acclimate mice for at least 3-5 days before the experiment. House them in a temperature-controlled environment with a 12-hour light/dark cycle and free access to food and water.

  • Drug Preparation and Administration: Prepare a suspension of this compound in the vehicle. Administer different doses of this compound (and vehicle to the control group) via intraperitoneal (i.p.) injection. A typical pretreatment time for this compound is 15 minutes.[5]

  • Seizure Induction:

    • Anesthetize the corneas by applying a drop of 0.5% tetracaine hydrochloride solution.

    • Apply a drop of 0.9% saline to the corneal electrodes to ensure good electrical contact.[12]

    • Deliver an electrical stimulus of 50 mA at 60 Hz for 0.2 seconds through the corneal electrodes.[12]

  • Observation and Scoring: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension. The abolition of the hindlimb tonic extensor component is considered protection.[12]

  • Data Analysis: Calculate the percentage of animals protected at each dose. Determine the median effective dose (ED₅₀) using a probit analysis or similar statistical method.

Protocol 2: Kainic Acid (KA)-Induced Seizure Model in Rats

This model is used to study temporal lobe epilepsy, characterized by recurrent seizures.[14]

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • This compound

  • Vehicle (e.g., Dimethyl sulfoxide - DMSO)[14]

  • Kainic acid

  • Saline

  • EEG recording system (optional, for detailed analysis)

Procedure:

  • Animal Preparation: Acclimate rats as described in Protocol 1. If using EEG, surgically implant electrodes into the hippocampus or cortex and allow for a recovery period.

  • Drug Preparation and Administration: Prepare a solution of this compound in the appropriate vehicle. Administer the selected doses of this compound (e.g., 1-5 mg/kg) or vehicle via i.p. injection.

  • Seizure Induction: Administer Kainic acid (e.g., 15 mg/kg, i.p.) to induce status epilepticus.[8]

  • Observation and Scoring: Observe the animals for behavioral seizures and score them according to a modified Racine scale. If using EEG, record epileptiform discharges.

  • Data Analysis: Analyze the latency to the first seizure, the severity of seizures, and the frequency and duration of epileptiform discharges. Compare the results between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA, t-test).

Protocol 3: Audiogenic Seizure Model in DBA/2 Mice

DBA/2 mice are genetically susceptible to sound-induced seizures and are a common model for screening anticonvulsant drugs.

Materials:

  • Male or female DBA/2 mice (21-25 days old)

  • This compound

  • Vehicle

  • Sound-proof chamber with a sound source (e.g., bell or speaker) capable of producing a high-intensity sound (e.g., 110 dB).

Procedure:

  • Animal Preparation: Acclimate DBA/2 mice as described previously.

  • Drug Preparation and Administration: Administer a range of this compound doses (e.g., 0.5-20 mg/kg, i.p.) or vehicle.[10]

  • Seizure Induction: At the time of peak drug effect, place the mouse individually in the sound-proof chamber and expose it to the sound stimulus for a set duration (e.g., 60 seconds).

  • Observation and Scoring: Observe the seizure response, which typically progresses from wild running to clonic and then tonic seizures. Note the presence and latency of each seizure phase. Protection is often defined as the absence of clonic or tonic seizures.

  • Data Analysis: Determine the percentage of mice protected from each seizure phase at different doses of this compound and calculate the ED₅₀.

Conclusion

The provided data and protocols offer a robust framework for investigating the anticonvulsant effects of this compound in rodent models. The optimal dosage of this compound is dependent on the specific seizure model, the animal species and strain, and the route of administration. It is recommended to perform dose-response studies for each new experimental paradigm to determine the most appropriate and effective dose. The unique mechanism of action of this compound as a KCNQ channel opener continues to make it a valuable compound for epilepsy research.

References

Application Notes and Protocols: The Use of Retigabine in Animal Models of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a chronic and debilitating condition resulting from damage to the somatosensory nervous system, presents a significant challenge in clinical management. Preclinical research relies on robust animal models that mimic the symptoms of human neuropathic pain to investigate underlying mechanisms and evaluate novel therapeutic agents. Retigabine (also known as ezogabine) is an anticonvulsant drug that has shown promise in preclinical models of neuropathic pain.[1] Its primary mechanism of action is the positive allosteric modulation of Kv7 (KCNQ) voltage-gated potassium channels.[1][2] This document provides detailed application notes and protocols for the use of this compound in common animal models of neuropathic pain, accompanied by quantitative data summaries and visualizations of key pathways and workflows.

Mechanism of Action: this compound and Kv7 Channels

This compound's therapeutic effect in neuropathic pain is primarily attributed to its role as a Kv7 channel opener.[3][4] Kv7 channels, particularly subtypes Kv7.2, Kv7.3, and Kv7.5, are crucial in regulating neuronal excitability.[5] In a healthy neuron, these channels contribute to the M-current, a subthreshold potassium current that stabilizes the membrane potential and prevents repetitive firing.[1] In neuropathic pain states, the function and expression of Kv7 channels can be downregulated, leading to neuronal hyperexcitability and the manifestation of pain hypersensitivity.[4]

This compound enhances the activity of Kv7.2-Kv7.5 channels, causing them to open at more negative membrane potentials and stabilizing their open conformation.[2][6] This leads to an increased potassium efflux, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability.[4][7] By dampening the hyperexcitability of nociceptive pathways, this compound can alleviate symptoms of neuropathic pain, such as mechanical allodynia and thermal hyperalgesia.[1][3] The effects of this compound can be blocked by Kv7 channel antagonists like XE-991, confirming its mechanism of action.[7][8]

cluster_0 Neuropathic Pain Pathophysiology cluster_1 Therapeutic Intervention Nerve Injury Nerve Injury Kv7 Channel Downregulation Kv7 Channel Downregulation Nerve Injury->Kv7 Channel Downregulation Reduced M-current Reduced M-current Kv7 Channel Downregulation->Reduced M-current Neuronal Hyperexcitability Neuronal Hyperexcitability Reduced M-current->Neuronal Hyperexcitability Pain Hypersensitivity Pain Hypersensitivity Neuronal Hyperexcitability->Pain Hypersensitivity This compound This compound Kv7 Channel Activation Kv7 Channel Activation This compound->Kv7 Channel Activation Increased M-current Increased M-current Kv7 Channel Activation->Increased M-current Neuronal Hyperpolarization Neuronal Hyperpolarization Increased M-current->Neuronal Hyperpolarization Reduced Neuronal Excitability Reduced Neuronal Excitability Neuronal Hyperpolarization->Reduced Neuronal Excitability Alleviation of Pain Alleviation of Pain Reduced Neuronal Excitability->Alleviation of Pain

Mechanism of this compound in Neuropathic Pain.

Quantitative Data Summary

The following tables summarize the efficacy of this compound in various animal models of neuropathic pain.

Table 1: Efficacy of this compound in the Chronic Constriction Injury (CCI) Model

SpeciesBehavioral TestThis compound Dose (Route)OutcomeReference
RatPin Prick5 and 20 mg/kg (p.o.)Significantly attenuated mechanical hypersensitivity.[8]
RatCold Sensitivity (Ethyl Chloride)5 and 20 mg/kg (p.o.)Attenuated cold sensitivity.[8]
RatVon Frey5 and 20 mg/kg (p.o.)No significant effect on mechanical hypersensitivity.[8]

Table 2: Efficacy of this compound in the Spared Nerve Injury (SNI) Model

SpeciesBehavioral TestThis compound Dose (Route)OutcomeReference
RatPin Prick5 and 20 mg/kg (p.o.)Significantly attenuated mechanical hypersensitivity.[8]
RatVon Frey5 and 20 mg/kg (p.o.)No significant effect on mechanical hypersensitivity.[8]

Table 3: Efficacy of this compound in the Spinal Nerve Ligation (L5) Model

SpeciesBehavioral TestThis compound Dose (Route)OutcomeReference
RatTactile Stimulation10 mg/kg (p.o.)Significantly elevated pain threshold, comparable to 10 mg/kg tramadol.[3]
RatThermal Stimulation10 mg/kg (p.o.)Significantly prolonged withdrawal latency, as effective as 100 mg/kg gabapentin.[3]

Table 4: Efficacy of this compound in the Streptozotocin (STZ)-Induced Diabetic Neuropathy Model

SpeciesBehavioral TestThis compound Dose (Route)OutcomeReference
RatMechanical Allodynia10 mg/kg (s.c.)Reduced behavioral signs of mechanical allodynia.[9]
RatHeat Hyperalgesia10 mg/kg (s.c.)Reduced behavioral signs of heat hyperalgesia.[9]

Experimental Protocols

Animal Models of Neuropathic Pain

1. Chronic Constriction Injury (CCI) Model

  • Objective: To induce neuropathic pain by loosely constricting the sciatic nerve.

  • Materials: Anesthesia, sterile surgical instruments, 4-0 chromic gut sutures.

  • Procedure:

    • Anesthetize the animal (e.g., isoflurane).

    • Make a small incision on the lateral surface of the thigh to expose the sciatic nerve.

    • Carefully dissect the nerve from the surrounding connective tissue.

    • Place four loose ligatures of 4-0 chromic gut suture around the sciatic nerve with about 1 mm spacing between each.

    • The ligatures should be tightened until a slight constriction is observed, without arresting circulation.

    • Close the muscle and skin layers with sutures.

    • Sham-operated animals undergo the same procedure without nerve ligation.

2. Spared Nerve Injury (SNI) Model

  • Objective: To create a model of neuropathic pain by transecting two of the three terminal branches of the sciatic nerve.

  • Materials: Anesthesia, sterile surgical instruments, 5-0 silk sutures.

  • Procedure:

    • Anesthetize the animal and expose the sciatic nerve as in the CCI model.

    • Identify the three terminal branches: the tibial, common peroneal, and sural nerves.

    • Tightly ligate the tibial and common peroneal nerves with 5-0 silk suture.

    • Transect the ligated nerves distal to the ligation, removing a 2-4 mm section of the distal stump.

    • Take care to avoid any contact with the intact sural nerve.

    • Close the incision in layers.

    • Sham-operated animals have the nerves exposed but not ligated or transected.

3. Streptozotocin (STZ)-Induced Diabetic Neuropathy Model

  • Objective: To induce hyperglycemia and subsequent diabetic neuropathy.

  • Materials: Streptozotocin (STZ), citrate buffer (pH 4.5), glucose meter.

  • Procedure:

    • Fast the animals overnight.

    • Prepare a fresh solution of STZ in cold citrate buffer.

    • Administer a single intraperitoneal (i.p.) injection of STZ (typically 50-65 mg/kg for rats).

    • Monitor blood glucose levels 48-72 hours post-injection and periodically thereafter. Animals with blood glucose levels >250 mg/dL are considered diabetic.

    • Neuropathic pain behaviors typically develop over several weeks.

Behavioral Assays

1. Von Frey Test for Mechanical Allodynia

  • Objective: To measure the paw withdrawal threshold to a mechanical stimulus.

  • Materials: Von Frey filaments of varying stiffness, elevated mesh platform, testing chambers.

  • Procedure:

    • Acclimate the animal to the testing chamber on the mesh platform for at least 15-30 minutes.

    • Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament below the expected threshold.

    • Apply the filament until it bends, and hold for 3-5 seconds.

    • A positive response is a sharp withdrawal, flinching, or licking of the paw.

    • Use the up-down method to determine the 50% paw withdrawal threshold.

2. Plantar Test (Hargreaves Method) for Thermal Hyperalgesia

  • Objective: To measure the paw withdrawal latency to a thermal stimulus.

  • Materials: Plantar test apparatus with a radiant heat source, glass platform, testing enclosures.

  • Procedure:

    • Acclimate the animal in the testing enclosure on the glass platform.

    • Position the radiant heat source under the plantar surface of the hind paw.

    • Activate the heat source. A timer will automatically start.

    • The timer stops when the animal withdraws its paw.

    • A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.

    • Repeat the measurement several times with an interval between tests.

3. Acetone Test for Cold Allodynia

  • Objective: To assess the response to a cold stimulus.

  • Materials: Acetone, syringe with a blunt needle, elevated mesh platform, testing chambers.

  • Procedure:

    • Acclimate the animal in the testing chamber.

    • Apply a drop of acetone to the plantar surface of the hind paw.

    • Observe the animal's response for a set period (e.g., 30-60 seconds).

    • Record the frequency or duration of paw withdrawal, flinching, or licking behaviors.

Drug Administration Protocol
  • Formulation: this compound can be dissolved in a vehicle such as a mixture of Tween 80 and physiological saline (e.g., 1:9 v/v).[9]

  • Route of Administration: Common routes include oral gavage (p.o.), intraperitoneal injection (i.p.), or subcutaneous injection (s.c.). The choice of route may depend on the experimental design and desired pharmacokinetic profile.

  • Timing: Administer this compound at a set time before behavioral testing to ensure the drug has reached its peak effect (e.g., 30-60 minutes post-administration).

Experimental Workflow Visualization

cluster_0 Phase 1: Model Induction and Baseline cluster_1 Phase 2: Drug Treatment and Testing cluster_2 Phase 3: Data Analysis A1 Animal Acclimation A2 Baseline Behavioral Testing (Von Frey, Plantar, Acetone) A1->A2 A3 Induction of Neuropathic Pain (e.g., CCI, SNI, STZ) A2->A3 A4 Post-Induction Recovery (Days to Weeks) A3->A4 A5 Confirmation of Neuropathy (Behavioral Testing) A4->A5 B1 Randomization into Groups (Vehicle, this compound Doses) A5->B1 B2 Drug Administration (p.o., i.p., or s.c.) B1->B2 B3 Post-Dosing Period (e.g., 30-60 min) B2->B3 B4 Post-Treatment Behavioral Testing B3->B4 C1 Data Collection and Compilation B4->C1 C2 Statistical Analysis (e.g., ANOVA, t-test) C1->C2 C3 Interpretation of Results C2->C3

General Experimental Workflow.

Conclusion

This compound has demonstrated significant anti-nociceptive effects in a variety of animal models of neuropathic pain, primarily through its action as a Kv7 potassium channel opener. The protocols and data presented in these application notes provide a comprehensive guide for researchers investigating the therapeutic potential of this compound and other Kv7 channel modulators. Careful consideration of the animal model, behavioral assays, and drug administration protocols is essential for obtaining reliable and reproducible results in the preclinical assessment of novel analgesics for neuropathic pain.

References

Employing Retigabine to Investigate Channelopathies In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Channelopathies, a diverse group of disorders resulting from ion channel dysfunction, present significant challenges in neuroscience and cardiology. Retigabine (also known as ezogabine) has emerged as a valuable pharmacological tool for investigating these conditions in vitro. As a positive allosteric modulator of the KCNQ (Kv7) family of voltage-gated potassium channels, this compound offers a specific mechanism to probe the function of these channels and their role in cellular excitability.[1][2] This document provides detailed application notes and protocols for utilizing this compound in in-vitro models of channelopathies.

This compound's primary mechanism of action involves the stabilization of the open conformation of KCNQ2-5 channels.[1][3] This leads to a hyperpolarizing shift in the voltage-dependence of channel activation, an increase in the number of open channels at resting membrane potential, and a more rapid and prolonged response to membrane depolarization.[1][2][4] By enhancing the M-current, which is largely mediated by KCNQ2/3 heteromers, this compound effectively reduces neuronal hyperexcitability, a hallmark of many channelopathies, particularly certain forms of epilepsy.[4][5]

Data Presentation: Efficacy of this compound on KCNQ Channels

The following tables summarize the quantitative effects of this compound on various KCNQ channel subtypes as determined by in-vitro electrophysiological studies.

Table 1: Effect of this compound on the Half-Activation Potential (V½) of KCNQ Channels

Channel SubtypeCell TypeThis compound Concentration (μM)V½ Shift (mV)Reference
KCNQ2/3CHO cells10~ -20[4]
KCNQ2CHO cells10Less than KCNQ2/3[6]
KCNQ3CHO cells10Greater than KCNQ2/3[6]
KCNQ4CHO cells10Less than KCNQ2[6]
KCNQ2/3Xenopus oocytes10~ -20[4]
KCNQ5 (R359C mutant)HEK cells10N/A (Current Restoration)[7]

Table 2: Effect of this compound on KCNQ2/3 Channel Properties

ParameterCell TypeThis compound Concentration (μM)EffectReference
Maximal Open Probability (Po)CHO cells10Increased from 0.13 to 0.38[8]
Single-Channel ConductanceCHO cells10No significant change[8]
Deactivation KineticsXenopus oocytes10Slowed[4]
Activation KineticsXenopus oocytes10Increased rate[4]
IC50 for HyperpolarizationXenopus oocytes5.2N/A[9]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its application in in-vitro channelopathy studies.

Retigabine_Mechanism cluster_membrane Cell Membrane KCNQ_closed KCNQ Channel (Closed) KCNQ_open KCNQ Channel (Open) KCNQ_closed->KCNQ_open Depolarization KCNQ_open->KCNQ_closed Hyperpolarization M_current ↑ M-current (K+ efflux) KCNQ_open->M_current This compound This compound This compound->KCNQ_open Binds to open channel Stabilization Stabilizes Open State Hyperpolarization Membrane Hyperpolarization M_current->Hyperpolarization Excitability ↓ Neuronal Excitability Hyperpolarization->Excitability

Caption: this compound's mechanism of action on KCNQ channels.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Cell_Culture Cell Culture (e.g., CHO, HEK293, Neurons) Transfection Transfection with KCNQ Channel Subunits (Wild-type or Mutant) Cell_Culture->Transfection Patch_Clamp Patch-Clamp Electrophysiology (Voltage-clamp / Current-clamp) Transfection->Patch_Clamp Retigabine_Application Application of this compound (Dose-response) Patch_Clamp->Retigabine_Application Data_Acquisition Data Acquisition (Currents, Voltage) Retigabine_Application->Data_Acquisition Data_Analysis Data Analysis (e.g., I-V curves, G-V curves, kinetics) Data_Acquisition->Data_Analysis Interpretation Interpretation of Results (Effect on channel function) Data_Analysis->Interpretation

Caption: A typical experimental workflow for in-vitro studies.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology in Transfected Mammalian Cells

This protocol describes the use of whole-cell patch-clamp to measure the effects of this compound on KCNQ channels expressed in a mammalian cell line (e.g., CHO or HEK-293).

Materials:

  • CHO or HEK-293 cells

  • Plasmids encoding KCNQ channel subunits (wild-type or mutant)

  • Transfection reagent

  • Standard extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH 7.4 with NaOH)

  • Standard intracellular solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

Procedure:

  • Cell Culture and Transfection:

    • Culture cells in appropriate media and conditions.

    • One day before the experiment, transfect cells with the desired KCNQ channel plasmids using a suitable transfection reagent. A co-transfection with a fluorescent marker (e.g., GFP) can aid in identifying transfected cells.

  • Electrophysiological Recording:

    • Transfer a coverslip with transfected cells to the recording chamber on the microscope stage and perfuse with extracellular solution.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

    • Approach a transfected cell and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Voltage-Clamp Protocol:

    • Hold the cell at a holding potential of -80 mV.

    • To elicit KCNQ currents, apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments for 500 ms).

    • Record the resulting currents in the absence of this compound (control).

  • This compound Application:

    • Prepare the desired concentrations of this compound by diluting the stock solution in the extracellular solution.

    • Perfuse the recording chamber with the this compound-containing solution.

    • Allow sufficient time for the drug to take effect (typically 2-5 minutes).

  • Data Acquisition:

    • Repeat the voltage-clamp protocol in the presence of this compound.

    • To study the voltage-dependence of activation, measure the tail currents at a hyperpolarized potential (e.g., -120 mV) following the depolarizing steps.

  • Data Analysis:

    • Construct current-voltage (I-V) relationships by plotting the peak current amplitude against the test potential.

    • Generate conductance-voltage (G-V) curves by calculating the conductance (G = I / (V - Vrev)) and plotting it against the test potential. Fit the G-V curves with a Boltzmann function to determine the half-activation potential (V½) and the slope factor.

    • Analyze the activation and deactivation kinetics by fitting the current traces with exponential functions.

Protocol 2: Current-Clamp Recordings in Cultured Neurons

This protocol is designed to investigate the effects of this compound on the electroresponsive properties of cultured neurons.

Materials:

  • Primary neuronal cultures (e.g., cortical or hippocampal neurons)

  • Standard extracellular and intracellular solutions (as in Protocol 1, can be adjusted for neuronal recordings)

  • This compound stock solution

  • Patch-clamp setup

Procedure:

  • Neuronal Culture:

    • Prepare and maintain primary neuronal cultures according to standard protocols.

  • Electrophysiological Recording:

    • Establish a whole-cell recording from a neuron in current-clamp mode.

    • Measure the resting membrane potential (RMP).

  • Assessing Neuronal Excitability:

    • Inject a series of depolarizing current steps of increasing amplitude to elicit action potentials.

    • Record the number of action potentials fired at each current step in the absence of this compound.

  • This compound Application:

    • Perfuse the chamber with the desired concentration of this compound.

  • Data Acquisition:

    • Re-measure the RMP.

    • Repeat the current injection protocol and record the number of action potentials fired in the presence of this compound.

  • Data Analysis:

    • Compare the RMP before and after this compound application.

    • Plot the number of action potentials as a function of the injected current (f-I curve) for both control and this compound conditions.

Concluding Remarks

This compound serves as a powerful tool for the in-vitro investigation of channelopathies involving KCNQ channels. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the pathophysiology of these disorders and for the preclinical evaluation of potential therapeutic agents. The ability of this compound to specifically modulate KCNQ channel activity allows for the precise dissection of their contribution to cellular excitability in both health and disease.

References

Retigabine as a pharmacological tool in neuroscience research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Retigabine (also known as ezogabine) is a potent anticonvulsant that has garnered significant interest in the neuroscience community as a specific pharmacological tool for modulating neuronal excitability. Its primary mechanism of action is the positive allosteric modulation of voltage-gated potassium channels of the KCNQ (Kv7) family, particularly KCNQ2-KCNQ5 subtypes.[1][2] These channels are crucial regulators of neuronal resting membrane potential and firing threshold. By enhancing the open probability of KCNQ channels, this compound causes membrane hyperpolarization and stabilizes neuronal activity, making it an invaluable tool for studying processes related to neuronal hyperexcitability, such as epilepsy, neuropathic pain, and anxiety disorders.[3] This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research.

Mechanism of Action

This compound acts as a positive allosteric modulator of KCNQ2, KCNQ3, KCNQ4, and KCNQ5 channels.[1][4] It binds to a hydrophobic pocket near the channel gate, stabilizing the open conformation of the channel.[1][5] This leads to a hyperpolarizing shift in the voltage-dependence of channel activation, meaning the channels open at more negative membrane potentials and more readily.[5][6][7] The primary functional consequence is an increase in the M-current, a subthreshold potassium current that helps to prevent repetitive firing and stabilize the membrane potential.[3] While its primary targets are KCNQ channels, some studies have reported that at higher concentrations, this compound can also modulate GABA-A receptors, specifically those containing δ subunits, and may have weak effects on sodium and calcium channels.[8][9][10]

Data Presentation

Table 1: Potency of this compound on KCNQ Channel Subtypes
Channel SubtypeAssay SystemParameterValueReference
KCNQ2/3Xenopus oocytesIC50 (for membrane hyperpolarization)5.2 µM[6]
KCNQ2/3CHO cellsEC50 (for voltage shift)1.6 ± 0.3 µM[11]
KCNQ2/3CHO cellsEC50 (for voltage shift)1.9 ± 0.2 µM[12]
KCNQ2CHO cellsEC50 (for voltage shift)2.5 ± 0.6 µM[12]
KCNQ3CHO cellsEC50 (for voltage shift)0.6 ± 0.3 µM[12]
KCNQ4CHO cellsEC50 (for voltage shift)5.2 ± 0.9 µM[12]
KCNQ2/3tsA 201 cellsEC50 (for current enhancement)~1 µM[8]
Table 2: Effect of this compound on KCNQ Channel Gating Properties
Channel SubtypeThis compound ConcentrationShift in V1/2 of ActivationReference
KCNQ2/310 µM-33.1 ± 2.6 mV[11]
KCNQ2/310 µM~ -20 mV[6]
KCNQ210 µM-24.2 mV[12]
KCNQ310 µM-42.8 mV[12]
KCNQ410 µM-13.6 mV[12]

Mandatory Visualizations

retigabine_pathway cluster_membrane Cell Membrane KCNQ KCNQ2/3 Channel (Closed) Voltage Sensor Gate KCNQ_open KCNQ2/3 Channel (Open) Voltage Sensor Gate KCNQ->KCNQ_open Depolarization KCNQ_open->KCNQ Repolarization Hyperpolarization Membrane Hyperpolarization KCNQ_open->Hyperpolarization K+ Efflux This compound This compound This compound->KCNQ_open Binds to open state, stabilizes open conformation ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability

Caption: this compound's mechanism of action on KCNQ channels.

experimental_workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_treatment Treatment cluster_analysis Data Analysis cell_culture Neuronal Cell Culture (e.g., hippocampal neurons) patch_clamp Whole-Cell Patch-Clamp cell_culture->patch_clamp slice_prep Acute Brain Slice Preparation slice_prep->patch_clamp current_clamp Current-Clamp (Action Potential Firing) patch_clamp->current_clamp voltage_clamp Voltage-Clamp (KCNQ Currents) patch_clamp->voltage_clamp control Baseline Recording (Vehicle Control) current_clamp->control firing_analysis Analysis of Firing Frequency and Spike Threshold current_clamp->firing_analysis voltage_clamp->control current_analysis Analysis of Current Amplitude and Voltage-Dependence voltage_clamp->current_analysis retigabine_app Application of this compound control->retigabine_app retigabine_app->firing_analysis retigabine_app->current_analysis

Caption: Workflow for electrophysiological analysis of this compound.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology in Cultured Neurons

Objective: To measure the effect of this compound on neuronal excitability and KCNQ currents in primary neuronal cultures.

Materials:

  • Primary neuronal culture (e.g., hippocampal or cortical neurons)

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 130 K-Gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for patch pipettes

Procedure:

  • Prepare fresh external and internal solutions.

  • Culture primary neurons on glass coverslips.

  • Place a coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Approach a neuron with the patch pipette and form a giga-ohm seal.

  • Rupture the cell membrane to obtain the whole-cell configuration.

  • For Current-Clamp Recordings (Neuronal Excitability): a. Switch to current-clamp mode and record the resting membrane potential. b. Inject a series of depolarizing current steps to elicit action potentials and establish a baseline firing frequency. c. Perfuse the recording chamber with the external solution containing the desired concentration of this compound (e.g., 1-10 µM). d. After a stable effect is observed (typically 3-5 minutes), repeat the current injection protocol. e. Wash out the drug with the control external solution.

  • For Voltage-Clamp Recordings (KCNQ Currents): a. Switch to voltage-clamp mode and hold the neuron at a potential of -80 mV. b. Apply a voltage step protocol to activate KCNQ currents (e.g., step to -20 mV for 500 ms). c. Record baseline KCNQ currents. d. Perfuse with this compound-containing external solution. e. Record KCNQ currents in the presence of this compound. f. To isolate the this compound-sensitive current, subtract the control current from the current recorded in the presence of this compound.

  • Data Analysis: a. In current-clamp, measure changes in resting membrane potential, action potential threshold, and the number of action potentials fired in response to current injections. b. In voltage-clamp, measure the amplitude of the this compound-induced outward current and analyze the voltage-dependence of activation by fitting the tail currents to a Boltzmann function.

Protocol 2: In Vivo Seizure Model (e.g., Maximal Electroshock Seizure - MES)

Objective: To assess the anticonvulsant efficacy of this compound in an in vivo model of generalized seizures.

Materials:

  • Adult male mice or rats

  • This compound

  • Vehicle (e.g., 20% DMSO in saline)

  • Electroshock device with corneal electrodes

  • Observation chamber

Procedure:

  • Habituate the animals to the experimental room and handling for several days prior to the experiment.

  • On the day of the experiment, weigh the animals and randomly assign them to treatment groups (vehicle and different doses of this compound).

  • Prepare this compound solutions in the vehicle.

  • Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).

  • At the time of expected peak drug effect (e.g., 30 minutes post-injection), place the corneal electrodes, wetted with saline, onto the corneas of the animal.

  • Deliver a brief, high-frequency electrical stimulus (e.g., 50 mA for 0.2 seconds for mice).

  • Immediately observe the animal for the presence and duration of the tonic hindlimb extension, which is the endpoint for the MES test.

  • An animal is considered protected if it does not exhibit tonic hindlimb extension.

  • Data Analysis: a. Calculate the percentage of animals protected from tonic hindlimb extension in each treatment group. b. Determine the ED50 (the dose that protects 50% of the animals) of this compound using probit analysis.

Disclaimer: All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of KCNQ channels in neuronal function and dysfunction. Its ability to specifically enhance KCNQ channel activity allows for the targeted modulation of neuronal excitability in a variety of experimental preparations. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their neuroscience research endeavors. As with any pharmacological agent, careful consideration of its secondary targets and potential off-target effects is warranted, especially at higher concentrations.

References

Troubleshooting & Optimization

Optimizing Retigabine Concentration for In Vitro Neuronal Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Retigabine for in vitro neuronal assays. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a positive allosteric modulator of voltage-gated potassium channels of the KCNQ (Kv7) family, specifically KCNQ2-5.[1][2] It enhances the M-current by shifting the voltage-dependence of channel activation to more hyperpolarized potentials, leading to a stabilization of the resting membrane potential and a reduction in neuronal excitability.[1][3]

Q2: What is a typical effective concentration range for this compound in vitro?

The effective concentration of this compound for activating KCNQ channels typically falls within the low micromolar range. The EC50 for shifting the voltage dependence of KCNQ2/Q3 channel activation is approximately 1.6 µM.[3] Significant effects on neuronal firing and M-current enhancement are generally observed between 0.1 µM and 10 µM.[4]

Q3: Does this compound have off-target effects?

Yes, at concentrations higher than those required for KCNQ channel activation, this compound can exhibit off-target effects. Notably, it can inhibit Kv2.1 channels with an IC50 of approximately 22 µM and can also modulate GABA-A receptors, typically at concentrations of 10 µM and above.[2][5][6]

Q4: Is this compound cytotoxic to neurons in culture?

Direct evidence for this compound-induced cytotoxicity in in vitro neuronal cultures at acute effective concentrations is limited. Studies have shown that this compound at concentrations up to 10 µM can be neuroprotective in organotypic hippocampal cultures.[7] However, prolonged exposure to high concentrations may lead to adverse effects. It is always recommended to perform a cytotoxicity assay to determine the optimal non-toxic concentration range for your specific cell type and experimental duration.

Q5: How should I prepare a this compound stock solution?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-100 mM). This stock solution can then be diluted in your culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Data Summary Tables

Table 1: Effective Concentrations of this compound for KCNQ Channel Modulation

ParameterCell Type/ChannelConcentration (µM)Reference
EC50 (Voltage-dependence shift)KCNQ2/Q31.6 ± 0.3[3]
Effective Concentration RangeNG108-15 neuronal cells0.1 - 10[4]
Neuroprotection (IC50)Organotypic hippocampal cultures (serum withdrawal model)0.4[7]
M-current enhancementCultured cortical neurons1 - 10[8]

Table 2: Off-Target Effects of this compound

TargetEffectConcentration (µM)Reference
Kv2.1 ChannelsInhibition (IC50)22.0 ± 1.6[5]
GABA-A ReceptorsPotentiation≥ 10[2][6]
Voltage-activated K+ currentsPartial Block"Higher concentrations"[4]

Experimental Protocols

Electrophysiology (Patch-Clamp) for M-current Analysis

Objective: To measure the effect of this compound on KCNQ/M-currents in cultured neurons.

Materials:

  • Cultured neurons on coverslips

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries

  • External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)

  • Internal solution (in mM): 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl2, 2 Na2-ATP, 0.3 Na-GTP (pH 7.2)

  • This compound stock solution (in DMSO)

Procedure:

  • Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.

  • Fill the pipette with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a healthy neuron.

  • Record baseline M-currents using a voltage-step protocol (e.g., from a holding potential of -20 mV, step to potentials between -80 mV and 0 mV).

  • Perfuse the chamber with the external solution containing the desired concentration of this compound.

  • After a stable effect is observed (typically 2-5 minutes), record the M-currents again using the same voltage-step protocol.

  • Wash out the drug with the external solution to check for reversibility.

  • Analyze the data to determine the effect of this compound on current amplitude and voltage-dependence of activation.

Cell Viability Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To assess cell viability by measuring mitochondrial metabolic activity.

Materials:

  • Cultured neurons in a 96-well plate

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Plate neurons in a 96-well plate and allow them to adhere and grow.

  • Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48 hours). Include vehicle-only controls.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay

Objective: To quantify cell death by measuring the release of LDH from damaged cells.

Materials:

  • Cultured neurons in a 96-well plate

  • This compound

  • LDH cytotoxicity assay kit (commercially available)

  • Plate reader

Procedure:

  • Plate neurons in a 96-well plate.

  • Treat cells with a range of this compound concentrations. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add the stop solution from the kit.

  • Measure the absorbance at 490 nm and 680 nm (background).

  • Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental, spontaneous, and maximum release controls.

Visualizations

Retigabine_Mechanism_of_Action cluster_membrane Neuronal Membrane cluster_effects Cellular Effects KCNQ KCNQ2/3 Channel (Closed State) KCNQ_open KCNQ2/3 Channel (Open State) KCNQ->KCNQ_open Voltage-dependent activation KCNQ->KCNQ_open Facilitates opening at hyperpolarized potentials K_efflux ↑ K+ Efflux KCNQ_open->K_efflux This compound This compound This compound->KCNQ Binds to channel Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Excitability ↓ Neuronal Excitability Hyperpolarization->Excitability

Caption: this compound's primary mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_assay Assays cluster_analysis Data Analysis Cell_Culture Culture Neuronal Cells Concentration_Range Determine Concentration Range (e.g., 0.1 - 100 µM) Cell_Culture->Concentration_Range Retigabine_Prep Prepare this compound Stock (in DMSO) Retigabine_Prep->Concentration_Range Treatment Treat Cells with this compound and Controls Concentration_Range->Treatment Incubation Incubate for Desired Duration Treatment->Incubation Electrophysiology Electrophysiology (Patch-Clamp) Incubation->Electrophysiology Viability_Assay Cell Viability Assay (MTT / LDH) Incubation->Viability_Assay Functional_Assay Functional Assay (e.g., Ca2+ Imaging) Incubation->Functional_Assay Data_Collection Collect Data Electrophysiology->Data_Collection Viability_Assay->Data_Collection Functional_Assay->Data_Collection Analysis Analyze and Interpret Results Data_Collection->Analysis

Caption: A typical experimental workflow for using this compound.

Troubleshooting_Guide cluster_problems cluster_solutions Problem Problem Observation Cause Potential Cause Suggested Solution Problem:obs->Cause:c is No_Effect No or Low Efficacy No change in M-current or neuronal firing. Cause1 Concentration too low Increase this compound concentration. Verify stock solution integrity. No_Effect:obs->Cause1:c Cause2 Low KCNQ expression Use a cell line with known KCNQ2/3 expression. Confirm expression with qPCR or ICC. No_Effect:obs->Cause2:c High_Variability High Variability in Results Inconsistent effects across experiments. Cause3 Compound degradation Prepare fresh stock solutions. Store properly (aliquoted at -20°C). High_Variability:obs->Cause3:c Unexpected_Excitability Unexpected Increase in Excitability Increased firing rate at high concentrations. Cause4 Off-target effects Lower this compound concentration. Consider Kv2.1 or GABA-A receptor modulation. Unexpected_Excitability:obs->Cause4:c Cell_Death Cell Death Observed Visible signs of cytotoxicity or decreased viability. Cause5 Cytotoxicity Lower this compound concentration. Perform a dose-response for cytotoxicity (MTT/LDH). Cell_Death:obs->Cause5:c Cause6 Solvent toxicity Ensure final DMSO concentration is non-toxic (≤ 0.1%). Cell_Death:obs->Cause6:c

Caption: A troubleshooting guide for common issues.

References

Technical Support Center: Stability and Degradation of Retigabine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Retigabine in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily affected by exposure to light, pH, temperature, and oxidizing agents. The most significant factor is light, which can induce photodegradation and the formation of colored degradants.

Q2: What are the main degradation products of this compound?

A2: The primary degradation products of this compound identified are dimers, formed through a photo-oxidative mechanism. Two specific dimer impurities that have been characterized are:

  • RET-dimer I: diethyl {4,4'-diamino-6,6'-bis[(4-fluorobenzyl)amino]biphenyl-3,3'-diyl}biscarbamate

  • RET-dimer II: ethyl {2-amino-5-[{2-amino-4-[(4-fluorobenzyl) amino] phenyl} (ethoxycarbonyl) amino]-4-[(4-fluorobenzyl)amino] phenyl}carbamate

Under forced degradation conditions, other unspecified degradation products can also be formed.

Q3: How should I prepare and store this compound stock solutions to minimize degradation?

A3: To minimize degradation, this compound stock solutions should be prepared fresh in a suitable organic solvent such as acetonitrile, methanol, or ethanol, due to its low water solubility. It is critical to protect the solution from light by using amber vials or by wrapping the container in aluminum foil. For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or below) may be considered, but freeze-thaw cycles should be minimized.

Q4: Can I use an aqueous buffer to dissolve this compound?

A4: this compound has low water solubility. While it may be dissolved in aqueous buffers for final experimental concentrations, a co-solvent like DMSO or ethanol is often required to first dissolve the compound. The pH of the aqueous buffer can influence stability, with degradation observed under both acidic and alkaline conditions in forced degradation studies.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Solution turns a yellow/purple color. Photodegradation of this compound leading to the formation of colored phenazine/phenazinium dimers.1. Prepare solutions under low-light conditions. 2. Store solutions in light-protecting containers (e.g., amber vials). 3. Prepare fresh solutions before each experiment if possible.
Inconsistent results in bioassays. Degradation of this compound in the experimental medium.1. Verify the stability of this compound under your specific experimental conditions (e.g., temperature, pH of the medium). 2. Minimize the time between solution preparation and use. 3. Include a freshly prepared this compound standard in each experiment for comparison.
Appearance of unknown peaks in HPLC chromatogram. Formation of degradation products or impurities from the starting material.1. Confirm the purity of the this compound starting material. 2. Perform a forced degradation study to identify potential degradation peaks. 3. Use a validated stability-indicating HPLC method to separate this compound from its degradants.
Loss of this compound concentration over time. Chemical degradation due to factors such as hydrolysis, oxidation, or photodegradation.1. Review storage conditions (light exposure, temperature). 2. Assess the compatibility of the solvent and any excipients with this compound. 3. Quantify the degradation rate under your specific conditions to establish an appropriate shelf-life for your solutions.

Summary of Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug molecule. The table below summarizes the typical conditions used in forced degradation studies for this compound and the observed outcomes.

Stress Condition Typical Reagents and Conditions Observed Degradation of this compound
Acid Hydrolysis 0.1 M HCl at 60-80°CSignificant degradation observed.
Base Hydrolysis 0.1 M NaOH at 60-80°CSignificant degradation observed.
Oxidation 3-30% H₂O₂ at room temperatureSlight degradation observed.
Thermal Degradation 60-80°CGenerally stable, but some degradation can occur over extended periods.
Photodegradation Exposure to UV-visible lightSignificant degradation and formation of colored dimers.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound and its Impurities

This protocol provides a general framework for a stability-indicating HPLC method. Method optimization and validation are crucial for specific applications.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

2. Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (e.g., 10 mM potassium phosphate, pH adjusted)

  • Triethylamine (for pH adjustment of the mobile phase)

  • This compound reference standard

  • Water (HPLC grade)

3. Chromatographic Conditions (Example):

  • Mobile Phase: A gradient or isocratic mixture of phosphate buffer and acetonitrile. An example of an isocratic mobile phase is a 50:50 (v/v) mixture of 10 mM phosphate buffer (pH 3.0, adjusted with triethylamine) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm and 550 nm (the latter for detecting colored dimers).

  • Injection Volume: 10-20 µL

  • Column Temperature: Ambient or controlled (e.g., 25°C)

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase or a suitable solvent (e.g., acetonitrile) to a known concentration.

  • Sample Solution: Dilute the this compound solution under investigation with the mobile phase to a concentration within the linear range of the assay.

5. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify and quantify the this compound peak based on the retention time and peak area of the standard.

  • Monitor for the appearance of new peaks, which may indicate degradation products.

Visualizations

Diagram 1: Proposed Photodegradation Pathway of this compound

Retigabine_Photodegradation This compound This compound Intermediate1 Photo-oxidation This compound->Intermediate1 Reaction1 Reaction with intact this compound This compound->Reaction1 Product1 Ethyl (2,4-diaminophenyl)carbamate Intermediate1->Product1 Product2 4-Fluorobenzaldehyde Intermediate1->Product2 Reaction2 Further Reaction Product1->Reaction2 Product2->Reaction1 Intermediate2 Ethyl (2,4-bis((4-fluorobenzyl)amino)phenyl)carbamate Reaction1->Intermediate2 Intermediate2->Reaction2 Dimers Phenazine/Phenazinium Dimers (Colored Products) Reaction2->Dimers

Caption: Proposed mechanism for the photo-oxidation of this compound leading to dimer formation.

Diagram 2: Experimental Workflow for Investigating this compound Stability

Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions Prep Prepare this compound Solution Acid Acidic Prep->Acid Base Basic Prep->Base Oxidative Oxidative Prep->Oxidative Thermal Thermal Prep->Thermal Photo Photolytic Prep->Photo Analysis Analyze by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Data Data Interpretation (Quantify Degradation, Identify Products) Analysis->Data Conclusion Assess Stability Profile Data->Conclusion

Caption: A typical workflow for conducting forced degradation studies of this compound.

Identifying and mitigating Retigabine's off-target effects in recordings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate Retigabine's off-target effects in electrophysiological recordings.

Frequently Asked Questions (FAQs)

Q1: What are the primary known off-target effects of this compound?

A1: Besides its intended action as a Kv7 channel opener, this compound has been shown to have off-target effects on other ion channels.[1][2][3][4][5] The most well-documented off-target interactions are with GABA-A receptors and Kv2.1 channels.[1][2][3][4][5] At higher concentrations, it may also have non-specific effects on voltage-gated sodium and calcium channels.[1]

Q2: At what concentrations do this compound's off-target effects become apparent?

A2: The on-target effect of this compound on Kv7 channels can be observed at concentrations as low as 0.1 µM.[1][2] Off-target effects on GABA-A receptors typically become significant at concentrations of 10 µM and above.[1][2][6] Inhibition of Kv2.1 channels has been observed at clinical concentrations of 0.3-3 µM, with more pronounced effects at 10 µM.[3][4]

Q3: I'm seeing changes in inhibitory postsynaptic currents (IPSCs) after applying this compound. Is this an off-target effect?

A3: Yes, this is likely an off-target effect. This compound can potentiate GABA-A receptor-mediated IPSCs, increasing their amplitude and duration.[6] This effect is independent of its action on Kv7 channels.

Q4: How can I be sure that the effects I'm observing are due to Kv7 channel activation and not off-target effects?

A4: To confirm that the observed effects are mediated by Kv7 channels, you can use a specific Kv7 channel blocker like XE991. If the effect of this compound is blocked by co-application of XE991, it is likely an on-target effect.[7] Additionally, performing experiments in the presence of a GABA-A receptor antagonist, such as bicuculline, can help isolate the effects on Kv7 channels.[6]

Q5: Are the off-target effects of this compound reversible?

A5: The effects of this compound on GABA-A receptors are generally considered reversible upon washout. However, the inhibition of Kv2.1 channel function by this compound has been reported to be only partially reversible.[3]

Troubleshooting Guides

This section provides practical guidance for specific issues you may encounter during your experiments.

Issue 1: Confounding GABAergic activity when studying Kv7 channels.
  • Problem: You are trying to measure the effect of this compound on Kv7 channels, but you suspect that concurrent modulation of GABA-A receptors is contaminating your results.

  • Troubleshooting Steps:

    • Apply a GABA-A Receptor Antagonist: Co-apply this compound with a specific GABA-A receptor antagonist, such as bicuculline (typically 10-20 µM) or picrotoxin (50-100 µM), to block GABAergic currents.[6][8] This will allow you to isolate the effects of this compound on Kv7 channels.

    • Concentration Control: Use the lowest effective concentration of this compound to maximize its selectivity for Kv7 channels (ideally in the range of 0.1-1 µM).[1][2]

    • Control Experiment: In a parallel experiment, apply the GABA-A receptor antagonist alone to ensure it does not have any confounding effects on the parameters you are measuring.

Issue 2: Unexpected changes in outward currents that are not blocked by XE991.
  • Problem: You observe changes in outward potassium currents upon this compound application, but these changes persist even in the presence of the Kv7 channel blocker XE991.

  • Troubleshooting Steps:

    • Consider Kv2.1 Channel Inhibition: This persistent effect might be due to the inhibition of Kv2.1 channels.[3][4]

    • Voltage Protocol: Design a voltage-clamp protocol that allows you to distinguish between Kv7 and Kv2.1 currents based on their different voltage-dependencies of activation and inactivation kinetics. Kv2.1 channels typically activate at more depolarized potentials than Kv7 channels.

    • Prolonged Exposure: Be aware that the inhibition of Kv2.1 channels by this compound can be time-dependent and may require prolonged exposure.[3][4]

Issue 3: Difficulty in achieving a stable recording after this compound application.
  • Problem: Your patch-clamp recording becomes unstable, or you lose the seal after applying this compound.

  • Troubleshooting Steps:

    • Check for Solvent Effects: If you are using a stock solution of this compound dissolved in a solvent like DMSO, ensure that the final concentration of the solvent in your recording solution is minimal (typically <0.1%) and does not affect cell health or membrane stability.

    • Cell Health: Ensure your cells are healthy before starting the experiment. Unhealthy cells are more susceptible to instability caused by drug application.

    • Mechanical Stability: Check for any mechanical drift in your setup, as this can lead to the loss of the giga-seal, especially during longer recordings.[9]

Data Summary

The following table summarizes the concentration-dependent effects of this compound on its primary on- and off-targets.

Target ChannelEffectEffective Concentration RangeReference
Kv7.2/7.3 Activation (On-target)0.1 µM - 10 µM[1][2]
GABA-A Receptors Potentiation (Off-target)≥ 10 µM[1][2][6]
Kv2.1 Channels Inhibition (Off-target)0.3 µM - 10 µM[3][4]
Voltage-gated Na+ Channels Inhibition (Off-target)~100 µM[1]
Voltage-gated Ca2+ Channels Inhibition (Off-target)~100 µM[1]

Experimental Protocols

Protocol: Isolating Kv7 Channel Activity from GABA-A Receptor Modulation using Whole-Cell Patch-Clamp

This protocol provides a method to study the specific effects of this compound on Kv7 channels while mitigating the confounding influence of GABA-A receptor modulation.

1. Cell Preparation:

  • Prepare cultured neurons or acute brain slices expressing the channels of interest.

2. Solutions:

  • External Solution (ACSF): Prepare standard artificial cerebrospinal fluid.
  • Internal Solution: Use a potassium-based internal solution appropriate for recording potassium currents. Include ATP and GTP to maintain channel function.
  • Drug Solutions:
  • Prepare a stock solution of this compound in DMSO. Dilute to final concentrations in ACSF on the day of the experiment.
  • Prepare a stock solution of a GABA-A receptor antagonist (e.g., Bicuculline methiodide) in water or ACSF.
  • Prepare a stock solution of a Kv7 channel blocker (e.g., XE991) in DMSO.

3. Recording Procedure:

  • Establish a stable whole-cell patch-clamp recording from a target neuron.
  • Clamp the cell at a holding potential suitable for recording Kv7 currents (e.g., -60 mV).
  • Apply a voltage-step protocol to elicit Kv7 currents (e.g., depolarizing steps from -80 mV to +40 mV).
  • Establish a stable baseline recording of the currents in ACSF.
  • Perfuse the cell with the GABA-A receptor antagonist (e.g., 10 µM Bicuculline) for several minutes to ensure complete block of GABAergic currents.
  • Co-perfuse with this compound at the desired concentration and the GABA-A receptor antagonist. Record the changes in the Kv7 currents.
  • To confirm the specificity of the this compound effect on Kv7 channels, after washout, co-apply this compound with the Kv7 channel blocker XE991 (e.g., 10 µM).

4. Data Analysis:

  • Measure the amplitude and kinetics of the outward currents before and after drug application.
  • Compare the effects of this compound in the absence and presence of the GABA-A receptor antagonist.
  • Confirm that the effect of this compound is blocked by the Kv7 channel blocker.

Visualizations

Retigabine_Signaling_Pathway cluster_on_target On-Target Effect cluster_off_target Off-Target Effects This compound This compound Kv7 Kv7 Channels (KCNQ2/3) This compound->Kv7 GABA_A GABA-A Receptors This compound->GABA_A Kv2_1 Kv2.1 Channels This compound->Kv2_1 Activation Activation Kv7->Activation Hyperpolarization Membrane Hyperpolarization Activation->Hyperpolarization ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability Potentiation Potentiation GABA_A->Potentiation Inhibition Inhibition Kv2_1->Inhibition IncreasedInhibition Increased Inhibitory Neurotransmission Potentiation->IncreasedInhibition AlteredOutwardCurrents Altered Outward K+ Currents Inhibition->AlteredOutwardCurrents

Caption: On- and off-target signaling pathways of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_isolation Isolating On-Target Effects cluster_confirmation Confirmation of Specificity cluster_analysis Data Analysis A Establish Stable Whole-Cell Recording B Record Baseline Currents in ACSF A->B Stabilize C Apply GABA-A Antagonist (e.g., Bicuculline) B->C Isolate D Co-apply this compound + GABA-A Antagonist C->D Test E Washout D->E Recover G Compare Currents: Baseline vs. This compound D->G F Co-apply this compound + Kv7 Blocker (e.g., XE991) E->F Confirm H Confirm Blockade by Kv7 Blocker F->H

Caption: Workflow for isolating this compound's on-target effects.

References

Technical Support Center: Retigabine for Chronic In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Retigabine in chronic in vivo studies. The information is tailored for scientists and drug development professionals to refine their experimental protocols and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? A1: this compound is a positive allosteric modulator of the KCNQ (Kv7) family of voltage-gated potassium channels, specifically subtypes KCNQ2 through KCNQ5.[1] Its primary mechanism involves binding to a hydrophobic pocket near the channel gate, which stabilizes the open conformation of the channel.[2][3] This action shifts the voltage-dependence of channel activation to more hyperpolarized potentials, enhancing the M-current.[4] The increased M-current helps to stabilize the neuron's resting membrane potential, reducing overall neuronal excitability.[5][6][7] At higher, supra-therapeutic concentrations, it may also have a minor enhancing effect on GABA-A receptors.[8][9]

Q2: What are the key pharmacokinetic parameters of this compound in preclinical models? A2: this compound is generally characterized by rapid absorption.[10][11] In rats, the half-life is approximately 2 hours following intraperitoneal administration.[12] In humans, the oral bioavailability is about 60%, with a plasma half-life of 6-8 hours.[10][13] It is approximately 80% bound to plasma proteins.[14]

Q3: How is this compound metabolized and eliminated? A3: this compound is primarily metabolized through N-acetylation and subsequent N-glucuronidation.[10][11] Importantly, its metabolism does not involve the cytochrome P450 enzyme system, which minimizes the likelihood of drug-drug interactions with compounds that are substrates for these enzymes.[9] Elimination of the parent drug and its metabolites occurs mainly via renal excretion.[10][11]

Q4: Is this compound chemically stable in solution? A4: this compound can be susceptible to oxidation, particularly when exposed to light. This can lead to the formation of quinone diimine intermediates, which may then form dimers.[15] This degradation has been linked to potential tissue discoloration in long-term studies. Therefore, it is critical to protect this compound solutions from light and prepare them fresh for administration.

Troubleshooting Guide

Q1: My animals are showing significant sedation and ataxia after this compound administration. How can I mitigate this? A1:

  • Problem: Sedation, ataxia, and general motor impairment are the most common dose-limiting side effects of this compound in animal models.[12][16]

  • Solution 1: Dose Adjustment: The most effective strategy is to lower the dose. Efficacy has been demonstrated in mice at doses as low as 1-3 mg/kg i.p. for seizure models.[17] A dose-response study is recommended to find the optimal balance between efficacy and side effects for your specific model.

  • Solution 2: Dose Titration: For chronic studies, consider a dose-titration schedule. Start with a low dose and gradually increase it over several days. This allows the animals to develop tolerance to the sedative effects. Studies have shown that sedative side effects can decline over the course of chronic treatment.[16]

  • Solution 3: Route of Administration: If using intraperitoneal (i.p.) injection, consider oral gavage (p.o.). Oral administration may lead to a slower absorption rate and lower peak plasma concentration, potentially reducing acute side effects.

Q2: I am having trouble dissolving this compound for in vivo administration. What vehicle should I use? A2:

  • Problem: this compound base is not readily soluble in aqueous solutions for injection.

  • Solution 1: Use a Salt Form: this compound dihydrochloride is soluble in water (≥52.4 mg/mL with gentle warming) and is a suitable alternative for preparing aqueous solutions.[18]

  • Solution 2: Co-solvents: For the free base, co-solvents are typically required. A common vehicle used in published studies for i.p. injection is a solution of 50% Dimethyl Sulfoxide (DMSO) in saline or water.[12][19] Always prepare a corresponding vehicle-only control group in your experiments.

  • Preparation Tip: When preparing solutions, warm the tube to 37°C and use an ultrasonic bath to aid dissolution.[18] Always prepare solutions fresh and protect them from light to prevent degradation.[15]

Q3: The efficacy of this compound seems inconsistent or diminishes over time in my chronic study. What could be the cause? A3:

  • Problem: Inconsistent results can arise from issues with drug stability, animal physiology, or experimental design.

  • Solution 1: Check Drug Stability: As mentioned, this compound can degrade. Ensure you are preparing fresh solutions for each administration and protecting them from light.[15]

  • Solution 2: Consider Age-Dependent Effects: The efficacy of this compound can be age-dependent. Studies in kindling models have shown different outcomes in juvenile versus adult rats.[12] Ensure your animal cohorts are age-matched.

  • Solution 3: Evaluate Dose-Response: Some studies have reported biphasic or complex dose-response relationships, where higher doses may unexpectedly lead to a worsening of seizure-like activity in certain models.[20] If you are using a high dose, test lower doses to see if efficacy improves.

  • Solution 4: Pharmacokinetic Considerations: While tolerance to sedative side effects is reported, the development of metabolic tolerance affecting efficacy is less well-documented but possible. Ensure your dosing frequency is appropriate for the species' half-life (e.g., ~2 hours in rats[12]). For a sustained effect, multiple daily doses may be necessary.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound (Human Data)

ParameterValueReference(s)
Oral Bioavailability~60%[10][11][13]
Time to Peak Plasma Conc. (Tmax)0.5 - 2.0 hours[10][11][13]
Plasma Half-life (t½)6 - 8 hours[10][11][13]
Plasma Protein Binding~80%[13][14]

Table 2: Effective Doses of this compound in Preclinical Models

Animal ModelSpeciesRouteEffective Dose RangeObserved EffectReference(s)
Audiogenic SeizuresMousei.p.0.5 - 20 mg/kgDose-dependent antagonism of seizures[21]
PTZ-Induced SeizuresMousei.p.1 - 3 mg/kgReduced seizure severity[17]
L-DOPA-Induced DyskinesiasRati.p.2.5 - 5 mg/kgReduced abnormal involuntary movements[16]
Rapid KindlingRati.p.2.5 - 5 mg/kgDelayed seizure development[12]
Neuropathic PainRatp.o.10 mg/kgElevated pain threshold[22]
Absence SeizuresRati.p.5 - 15 mg/kgAltered EEG spike-wave discharges[19]

Experimental Protocols

Protocol: Chronic Intraperitoneal (i.p.) Administration of this compound in a Rat Seizure Model

This protocol is a generalized methodology based on common practices in published literature.[12][16][19] Researchers must adapt doses, timing, and endpoints for their specific model and hypothesis.

1. Materials:

  • This compound (free base or dihydrochloride salt)
  • Vehicle components (e.g., DMSO, sterile 0.9% saline)
  • Sterile syringes and needles (e.g., 25-27 gauge)
  • Analytical balance and weighing supplies
  • Vortex mixer and/or ultrasonic bath
  • Amber or foil-wrapped vials to protect from light

2. Preparation of Dosing Solution (Example: 5 mg/kg dose in 50% DMSO):

  • Calculation: For a 300g rat receiving a 5 mg/kg dose at an injection volume of 2 mL/kg:
  • Total dose = 5 mg/kg * 0.3 kg = 1.5 mg
  • Total injection volume = 2 mL/kg * 0.3 kg = 0.6 mL
  • Required concentration = 1.5 mg / 0.6 mL = 2.5 mg/mL
  • Procedure:
  • Weigh the required amount of this compound powder and place it in a light-protected vial.
  • Add the required volume of DMSO (e.g., for a final volume of 10 mL, add 5 mL of DMSO).
  • Vortex or sonicate until the powder is fully dissolved.
  • Add the required volume of sterile saline to reach the final volume (e.g., add 5 mL of saline).
  • Vortex thoroughly to ensure a homogenous solution.
  • Prepare a vehicle control solution containing 50% DMSO and 50% saline.
  • Crucially, prepare this solution fresh daily before administration.

3. Administration Procedure:

  • Animal Handling: Weigh each animal daily to ensure accurate dosing. Gently restrain the rat, exposing the abdomen. For chronic studies, alternate the injection site within the lower abdominal quadrants to minimize irritation.
  • Injection: Administer the calculated volume of this compound solution or vehicle via intraperitoneal (i.p.) injection.
  • Dosing Schedule: The schedule depends on the study's goal. For chronic efficacy, dosing may occur once or twice daily for a period of several weeks.[16] The timing of administration relative to behavioral or electrophysiological testing is critical (e.g., 20-30 minutes prior to testing to coincide with peak plasma levels).[12][17]

4. Monitoring and Data Collection:

  • Side Effects: Immediately following injection and throughout the study, monitor animals for signs of sedation, ataxia, or distress. Score these effects using a standardized scale if applicable.
  • Efficacy Measures: Collect data relevant to your model (e.g., seizure scoring, latency to seizure, EEG recordings, pain thresholds) at pre-determined time points.
  • General Health: Monitor animal weight, food and water intake, and general well-being throughout the chronic study.

Mandatory Visualizations

Retigabine_Mechanism_of_Action cluster_neuron Neuron KCNQ_Channel_Closed KCNQ Channel (Closed State) KCNQ_Channel_Open KCNQ Channel (Open State) KCNQ_Channel_Closed->KCNQ_Channel_Open Depolarization Hyperpolarization Membrane Hyperpolarization KCNQ_Channel_Open->Hyperpolarization K+ Efflux Membrane_Potential Resting Membrane Potential Membrane_Potential->KCNQ_Channel_Closed Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Stabilizes This compound This compound This compound->KCNQ_Channel_Open Binds & Stabilizes (Positive Allosteric Modulation)

Caption: Mechanism of action for this compound as a KCNQ potassium channel opener.

Chronic_Study_Workflow cluster_prep Preparation Phase cluster_dosing Chronic Dosing Phase (e.g., 21 Days) cluster_testing Testing Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation & Baseline Measurements Dose_Formulation Daily Preparation of This compound/Vehicle Solution Daily_Dosing Daily Animal Weight & i.p. Administration Animal_Acclimation->Daily_Dosing Dose_Formulation->Daily_Dosing Health_Monitoring Monitor Side Effects (Sedation, Ataxia) Daily_Dosing->Health_Monitoring Behavioral_Testing Behavioral/Efficacy Testing (Post-Dosing) Daily_Dosing->Behavioral_Testing Data_Analysis Data Analysis & Statistical Comparison Behavioral_Testing->Data_Analysis Tissue_Collection Terminal Tissue Collection (Optional)

Caption: Experimental workflow for a chronic in vivo study with this compound.

Troubleshooting_Logic Issue Observed Issue Sedation Sedation / Ataxia Issue->Sedation Poor_Solubility Poor Solubility Issue->Poor_Solubility Inconsistent_Results Inconsistent Efficacy Issue->Inconsistent_Results Solution_Dose Lower Dose or Titrate Up Sedation->Solution_Dose Solution_Vehicle Use Co-Solvent (DMSO) or Salt Form Poor_Solubility->Solution_Vehicle Inconsistent_Results->Solution_Dose Test lower doses Solution_Stability Prepare Fresh Daily, Protect from Light Inconsistent_Results->Solution_Stability Solution_Age Verify Age-Matching of Cohorts Inconsistent_Results->Solution_Age

References

Technical Support Center: Improving the Solubility of Retigabine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Retigabine analogs for experimental use.

Frequently Asked Questions (FAQs)

Q1: My this compound analog has poor aqueous solubility. What are the first steps to improve it for in vitro assays?

A1: For initial in vitro experiments, the quickest approach is often to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous assay buffer.

  • Recommended Solvents: Based on the parent compound, this compound, high solubility can be expected in Dimethyl Sulfoxide (DMSO) and ethanol. It is advisable to prepare a high-concentration stock solution, for example, 10-100 mM, in 100% DMSO.

  • Working Concentration: When diluting the DMSO stock into your aqueous buffer, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects on your experimental system.

  • Precipitation Check: After dilution, visually inspect the solution for any signs of precipitation. It is also recommended to centrifuge the final solution and test the supernatant to confirm the compound's concentration.

Q2: I am observing precipitation of my this compound analog when I dilute my DMSO stock into my aqueous buffer. What can I do?

A2: Precipitation upon dilution is a common issue for poorly soluble compounds. Here are several strategies to address this:

  • Lower the Final Concentration: The simplest approach is to reduce the final concentration of your analog in the aqueous buffer.

  • Use of Surfactants: Surfactants can help to keep hydrophobic compounds in solution by forming micelles.[1] Consider adding a small amount of a biocompatible surfactant, such as Tween 80 or Solutol HS-15, to your aqueous buffer.[1]

  • pH Adjustment: If your this compound analog has ionizable groups, adjusting the pH of the buffer can significantly impact its solubility. For basic compounds, lowering the pH can increase solubility, while for acidic compounds, increasing the pH can be beneficial.

  • Co-solvents: The addition of a water-miscible organic solvent (co-solvent) to the aqueous buffer can increase the solubility of your compound.[2] Common co-solvents include ethanol and propylene glycol.[3]

Q3: For in vivo studies, I cannot use DMSO. What are some alternative formulation strategies for my this compound analog?

A3: For in vivo experiments, it is crucial to use biocompatible formulations. Several strategies can be employed to improve the solubility and bioavailability of poorly soluble this compound analogs:[1][4]

  • Salt Formation: If your analog has a suitable ionizable group, forming a salt can dramatically increase aqueous solubility. This compound itself is available as a dihydrochloride salt, which has enhanced water solubility.[5]

  • Particle Size Reduction: Decreasing the particle size of your compound increases its surface area, which can lead to a faster dissolution rate.[1][2] Techniques like micronization and nanosuspension can be employed.[6][7]

  • Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems can be highly effective.[1] These can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).[8]

  • Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[6]

Troubleshooting Guides

Problem 1: Inconsistent results in cell-based assays.
  • Possible Cause: Precipitation of the this compound analog in the cell culture medium.

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect the wells of your cell culture plates for any signs of compound precipitation.

    • Solubility in Media: Determine the solubility of your analog directly in the cell culture medium. Prepare a series of dilutions and visually or spectrophotometrically assess for precipitation.

    • Formulation Adjustment: If solubility is an issue, consider pre-complexing the compound with a cyclodextrin or using a formulation with a low percentage of a biocompatible co-solvent like ethanol.

Problem 2: Low oral bioavailability in animal studies.
  • Possible Cause: Poor dissolution of the compound in the gastrointestinal tract.

  • Troubleshooting Steps:

    • Formulation Strategy: Move beyond simple suspensions. Explore formulations that enhance solubility and dissolution.

    • Amorphous Solid Dispersions: Creating a solid dispersion of your analog in a hydrophilic polymer can improve its dissolution rate.[7]

    • Lipid-Based Formulations: For highly lipophilic analogs, lipid-based formulations can improve absorption by taking advantage of lipid absorption pathways.[1][9]

Quantitative Data Summary

Table 1: Solubility of this compound in Common Solvents

SolventMaximum Concentration
DMSO100 mM
Ethanol100 mM

Table 2: Solubility of this compound Dihydrochloride

SolventSolubilityNotes
Water≥52.4 mg/mL[5]Gentle warming may be required.
DMSO≥18.8 mg/mL[5]
Ethanol≥8.71 mg/mL[5]Gentle warming and sonication may be required.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution
  • Weighing: Accurately weigh the desired amount of your this compound analog in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).

  • Dissolution: Vortex the tube until the compound is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.[5]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Shake-Flask Method for Equilibrium Solubility Determination

This method is used to determine the thermodynamic equilibrium solubility of a compound in a specific solvent.[10][11]

  • Preparation: Add an excess amount of the this compound analog to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

  • Equilibration: Agitate the container at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the undissolved solid to settle. Centrifuge the sample at a high speed to pellet any remaining solid.

  • Sampling: Carefully collect a sample of the supernatant, ensuring no solid particles are transferred.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV.

Visualizations

Retigabine_Mechanism_of_Action cluster_neuron Neuron Retigabine_Analog This compound Analog Kv7_Channel Kv7.2-Kv7.5 Channel (KCNQ2-5) Retigabine_Analog->Kv7_Channel Positive Allosteric Modulation Hyperpolarization Membrane Hyperpolarization Kv7_Channel->Hyperpolarization Stabilizes Open State K_ion K+ Kv7_Channel->K_ion Increased K+ Efflux Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Mechanism of action of this compound analogs on neuronal Kv7 channels.

Solubility_Enhancement_Workflow cluster_advanced Advanced Strategies Start Poorly Soluble This compound Analog Initial_Screening Initial Screening: DMSO / Ethanol Stock Start->Initial_Screening Precipitation Precipitation Observed? Initial_Screening->Precipitation In_Vitro_Success Successful In Vitro Experiment Precipitation->In_Vitro_Success No Advanced_Formulation Advanced Formulation Strategies Precipitation->Advanced_Formulation Yes In_Vivo_Studies In Vivo Studies Required? In_Vitro_Success->In_Vivo_Studies In_Vivo_Studies->Advanced_Formulation Yes End Successful In Vivo Experiment In_Vivo_Studies->End No Salt Salt Formation Particle Particle Size Reduction Lipid Lipid-Based Formulation Cyclodextrin Cyclodextrin Complexation Salt->End Particle->End Lipid->End Cyclodextrin->End

Caption: Decision workflow for improving the solubility of this compound analogs.

References

Technical Support Center: Overcoming Retigabine's Photostability Challenges in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering photostability issues with Retigabine in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: My fluorescence signal is inconsistent or decaying rapidly when using this compound. What could be the cause?

A1: Rapid signal decay or inconsistency when using this compound in fluorescence-based assays is often due to its inherent photostability issues. Upon exposure to light, particularly in the UV-visible spectrum, this compound can undergo photo-oxidation. This process can lead to the formation of phenazinium dimer metabolites, which are not only problematic for assay consistency but have also been associated with toxicity, leading to this compound's market withdrawal.[1][2][3] The degradation of the parent compound and the formation of potentially fluorescent byproducts can lead to unreliable and misleading results in your assay.

Q2: What is the proposed mechanism behind this compound's photodegradation?

A2: The primary mechanism of this compound's photodegradation is believed to be the photo-oxidation of the molecule.[4][5] This process is thought to initiate with the cleavage of the C-N bond in the linker region of the molecule upon exposure to light.[4] This leads to the formation of intermediates that can then dimerize to form colored phenazinium structures.[6][7]

Q3: Are there any immediate practical steps I can take in my current experiment to minimize this compound's photodegradation?

A3: Yes, while this compound's photolability is a significant challenge, you can take several steps to mitigate its effects in your experiments:

  • Minimize Light Exposure: Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil.[8]

  • Work Quickly: Reduce the time that cells treated with this compound are exposed to the excitation light of the fluorescence microscope or plate reader.

  • Use Lower Light Intensity: If your imaging system allows, reduce the intensity of the excitation light to the minimum level required for adequate signal detection.

  • Incorporate Control Samples: Always include control samples that are not exposed to light to assess the chemical stability of this compound under your experimental conditions, independent of light exposure.[8]

Q4: Are there more photostable alternatives to this compound for activating KCNQ channels in fluorescence assays?

A4: Yes, significant research has focused on developing more photostable this compound analogs. Several promising compounds have been identified that exhibit improved photostability while retaining or even enhancing potency as KCNQ channel activators. Notable examples include:

  • Compound 60: This analog has demonstrated higher potency and efficacy as a Kv7 channel activator compared to this compound. Crucially, it does not form photo-induced dimers and shows greater photostability in HPLC analysis after exposure to UV-visible light.[1][4][8]

  • Compound 1025c: This derivative was specifically designed to prevent the formation of phenazinium dimers by modifying the this compound structure. Photostability experiments have confirmed that it is more photostable than this compound and does not dimerize upon light exposure.[1][2][3][9]

  • Other Analogs: Researchers have explored various strategies to improve photostability, such as replacing the secondary amino group with a sulfur atom to create sulfide analogs.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid decrease in fluorescence signal over time. This compound is degrading upon exposure to excitation light.1. Minimize light exposure to the sample before and during measurement.[8]2. Reduce the intensity and duration of light exposure from the microscope or plate reader.3. Consider using a more photostable analog like Compound 60 or 1025c.[1][2][3][4][9]
High background fluorescence or unexpected signal. Photodegradation products of this compound may be fluorescent at the assay wavelengths.1. Run a control with this compound solution exposed to light without cells to check for fluorescent degradation products.2. Use HPLC to analyze the purity of the this compound solution after light exposure to detect degradation peaks.[4][5]
Inconsistent results between replicate wells or experiments. Variable light exposure between samples is leading to different rates of this compound degradation.1. Standardize the light exposure conditions for all samples meticulously.2. Prepare fresh this compound solutions for each experiment and protect them from light.
Low potency (higher than expected EC50) observed for this compound. The effective concentration of active this compound is decreasing due to photodegradation during the assay.1. Perform a time-course experiment to determine the stability of this compound under your specific assay conditions.2. Use a more photostable analog for more reliable and potent KCNQ channel activation.[1][4]

Quantitative Data Summary

The following tables summarize the potency and photostability of this compound and some of its more stable analogs.

Table 1: Potency of KCNQ Channel Activators in Fluorescence-Based Assays

CompoundAssay TypeCell LineTargetEC50 (µM)Reference
This compoundThallium Flux (FluxOR)CHO cellsKv7.2/Kv7.311.2 ± 1.6[4]
RL-81Thallium Flux (FluxOR)CHO cellsKv7.2/Kv7.34.0 ± 1.0[4]
Compound 60Thallium Flux (FluxOR)CHO cellsKv7.2/Kv7.3More potent than this compound[4]
1025cWhole-cell patch clampHEK293 cellsKv7.2/Kv7.30.91 ± 0.17[2][9]
This compoundWhole-cell patch clampHEK293 cellsKv7.2/Kv7.32.73 ± 0.23[9]

Table 2: Photostability Comparison of this compound and Analogs

CompoundExperimental ConditionMethodObservationReference
This compound3 hours exposure to UV-visible lightHPLC at 550 nmSignificant degradation peak (dimer formation) observed.[4][5]
Compound 603 hours exposure to UV-visible lightHPLC at 550 nmNo significant degradation peak observed; unable to dimerize.[1][4][5]
1025c3 hours exposure to UV lightHPLC at 550 nmNo significant degradation peak observed; unable to dimerize.[1][2][9]

Experimental Protocols

Protocol 1: Thallium Flux Assay for KCNQ Channel Activity

This protocol is a high-throughput method to assess the activity of KCNQ channel openers.[10]

  • Cell Preparation: Plate Chinese Hamster Ovary (CHO) cells stably expressing the KCNQ channel of interest (e.g., Kv7.2/Kv7.3) in a 96- or 384-well black, clear-bottom microplate.[11][12] Allow cells to adhere and grow to a suitable confluence.

  • Dye Loading: Wash the cells with an assay buffer. Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) according to the manufacturer's instructions.[4][10]

  • Compound Incubation: Add the test compounds (e.g., this compound, Compound 60) at various concentrations to the wells. Include appropriate vehicle and positive controls. Incubate for a specified period.

  • Thallium Stimulation and Fluorescence Reading: Use a fluorescence plate reader equipped with an automated injection system to add a stimulus buffer containing thallium (Tl⁺).[10] Measure the fluorescence intensity over time. The influx of Tl⁺ through open KCNQ channels will cause an increase in fluorescence.

  • Data Analysis: Calculate the rate of fluorescence increase or the maximal fluorescence signal.[4] Plot the concentration-response curve to determine the EC50 value of the compound.

Protocol 2: Photostability Assessment using HPLC

This protocol is used to evaluate the photodegradation of a compound upon exposure to light.[8]

  • Sample Preparation: Prepare a solution of the test compound (e.g., 10 µM this compound) in a buffered aqueous solution (pH 7.4).[8]

  • Light Exposure: Place the solution in a quartz cuvette and irradiate it with a UV lamp at a fixed distance for a defined period (e.g., 3 hours).[8]

  • Control Sample: Prepare an identical sample but keep it in the dark at the same temperature to serve as a control for chemical stability.[8]

  • HPLC Analysis: After the exposure period, analyze both the light-exposed and dark control samples by High-Performance Liquid Chromatography (HPLC). Monitor the absorbance at a wavelength where the degradation product (dimer) is known to absorb (e.g., 550 nm for this compound dimers).[4][5]

  • Data Interpretation: Compare the chromatograms of the light-exposed and dark samples. The appearance of new peaks or a decrease in the parent compound peak in the light-exposed sample indicates photodegradation.

Visualizations

Retigabine_Photodegradation_Pathway This compound This compound Intermediate Reactive Intermediates (via C-N bond cleavage) This compound->Intermediate Photo-oxidation Light UV-Visible Light Light->Intermediate Dimer Phenazinium Dimers (Colored Products) Intermediate->Dimer Dimerization

Caption: Proposed pathway of this compound photodegradation.

Troubleshooting_Workflow Start Inconsistent Fluorescence Signal with this compound CheckLight Minimize Light Exposure? Start->CheckLight UseAlternative Use Photostable Analog? (e.g., Compound 60, 1025c) CheckLight->UseAlternative Yes ImplementControls Implement Light/Dark Controls CheckLight->ImplementControls No ProblemSolved Problem Resolved UseAlternative->ProblemSolved Yes ProblemPersists Problem Persists UseAlternative->ProblemPersists No ImplementControls->CheckLight Re-evaluate FurtherInvestigation Investigate Other Assay Parameters (e.g., compound purity, cell health) ProblemPersists->FurtherInvestigation

Caption: Troubleshooting workflow for this compound photostability issues.

Experimental_Workflow_Photostability cluster_prep Sample Preparation cluster_exposure Exposure cluster_analysis Analysis Prep Prepare this compound Solution Split Split into two samples Prep->Split Light Expose to UV-Visible Light Split->Light Dark Keep in Dark (Control) Split->Dark HPLC HPLC Analysis Light->HPLC Dark->HPLC Compare Compare Chromatograms HPLC->Compare Degradation Photodegradation Confirmed Compare->Degradation New Peaks/ Reduced Parent Stable Photostable Compare->Stable No Change

Caption: Experimental workflow for assessing photostability.

References

Technical Support Center: Enhancing Brain Penetrance of Retigabine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the brain penetrance of Retigabine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary limitations of this compound that necessitate the development of derivatives with enhanced brain penetrance?

A1: this compound has two main drawbacks. The first is its chemical lability, which can lead to the formation of toxic metabolites. The second is its relatively low brain distribution, with a reported brain-to-plasma ratio of 0.16.[1][2] This low brain penetrance may require higher dosing, potentially reducing its safety margin and increasing the risk of off-target effects.[1]

Q2: What are the key chemical modification strategies to improve the brain penetrance of this compound derivatives?

A2: Several successful strategies have been employed:

  • N-Propargylation: Incorporation of a propargyl group at the N4-position of this compound has been shown to significantly improve brain distribution.[1][3]

  • Fluorination: Introducing an electron-withdrawing fluorine substituent on the tri-aminophenyl ring can enhance metabolic stability and potency.[2]

  • Trifluoromethylation: Adding a CF3 group to the benzylamine moiety has been demonstrated to increase potency as a Kv7 activator.[2]

  • Conformational Restriction: Designing conformationally restricted derivatives can lead to improved chemical stability and potency.[2]

  • Bioisosteric Replacement: Replacing the secondary amino group with a sulfur atom to create sulfide analogues can prevent detrimental oxidation.[2]

Q3: How does improved brain penetrance of this compound derivatives correlate with their anticonvulsant activity?

A3: Enhanced brain distribution generally leads to more potent anticonvulsant effects in vivo. For instance, P-retigabine (P-RET), with a 20-fold improved brain distribution over this compound, demonstrated 2.5 times higher potency in suppressing epileptic activity in a mouse seizure model.[1][3] Similarly, compound 60, which has a higher brain/plasma distribution ratio than this compound, also showed more potent and effective anticonvulsant effects.[1][2]

Troubleshooting Guides

Issue 1: A newly synthesized this compound derivative shows high in vitro potency as a Kv7 channel activator but low efficacy in in vivo seizure models.

  • Possible Cause: The derivative may have poor brain penetrance, preventing it from reaching its target in the central nervous system (CNS) at therapeutic concentrations.

  • Troubleshooting Steps:

    • Assess Brain-to-Plasma Ratio: Conduct in vivo pharmacokinetic studies in a relevant animal model (e.g., mice) to determine the brain-to-plasma concentration ratio (Kp) of the compound. A low Kp value would confirm poor brain penetrance.

    • Evaluate Physicochemical Properties: Analyze the derivative's lipophilicity (LogP), molecular weight, and polar surface area. Suboptimal values in these parameters can limit passive diffusion across the blood-brain barrier (BBB).

    • Investigate Efflux Transporter Substrate Potential: Perform in vitro assays, such as the MDCK-MDR1 assay, to determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of the brain.

    • Chemical Modification: If poor brain penetrance is confirmed, consider chemical modifications known to enhance CNS penetration, such as those listed in FAQ 2.

Issue 2: A this compound derivative with predicted good brain penetrance based on in silico models shows low experimental brain uptake.

  • Possible Cause: In silico models may not fully capture all the biological factors influencing brain penetrance, such as active efflux or rapid metabolism.

  • Troubleshooting Steps:

    • Verify In Vitro Permeability: Use an in vitro BBB model, such as a cell-based Transwell assay, to measure the apparent permeability (Papp) of the compound. This will provide an experimental measure of its ability to cross an endothelial cell monolayer.

    • Assess Metabolic Stability: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to determine the metabolic stability of the derivative. High metabolic clearance can lead to lower systemic exposure and consequently, lower brain concentrations.

    • Re-evaluate as an Efflux Substrate: Even if initial in silico predictions were favorable, experimentally confirm whether the derivative is an efflux transporter substrate using cell-based assays.

Data Presentation

Table 1: Comparison of Brain Penetrance and Potency of this compound and its Derivatives

CompoundModificationBrain/Plasma RatioIn Vitro Potency (EC50 for Kv7.2/7.3)In Vivo Anticonvulsant Potency
This compound -0.16[1][2][3]~2.5 µM[1]Baseline
P-Retigabine (P-RET) N-propargylation2.30[3]Similar to this compound[3]2.5x higher than this compound[3]
Compound 60 UndisclosedHigher than this compound[1][2]0.06 µM[1]More potent than this compound[1][2]
SF0034 Fluorination of tri-aminophenyl ringNot explicitly stated, but implied improvement5x more potent than this compound[2]Higher than this compound[2]
RL-81 CF3 group on benzylamine moiety of SF0034Not explicitly stated, but implied improvement>15x more potent than this compound[2]Not explicitly stated

Experimental Protocols

Protocol 1: In Vitro Evaluation of Kv7 Channel Opening Activity using a Fluorescence-Based Assay

This protocol is adapted from methods used to characterize novel this compound analogues.[2]

  • Cell Culture:

    • Maintain Chinese Hamster Ovary (CHO) cells stably expressing human Kv7.2 and Kv7.3 subunits in appropriate culture medium supplemented with antibiotics for selection.

    • Plate the cells in 96-well black-walled, clear-bottom plates and grow to confluence.

  • Fluorescent Dye Loading:

    • Prepare a loading buffer containing the thallium-sensitive fluorescent dye, FluxOR™, according to the manufacturer's instructions.

    • Remove the culture medium from the cells and add the FluxOR™ loading buffer.

    • Incubate the plate for 1 hour at room temperature, protected from light.

  • Compound Application:

    • Prepare serial dilutions of the test compounds (this compound derivatives) and control compounds (e.g., this compound, vehicle) in a suitable assay buffer.

    • After the dye loading incubation, wash the cells with the assay buffer.

    • Add the compound dilutions to the respective wells and incubate for a specified period (e.g., 10-20 minutes).

  • Thallium Stimulation and Fluorescence Reading:

    • Prepare a stimulus buffer containing thallium sulfate.

    • Use a fluorescence plate reader equipped with an automated injection system to add the thallium stimulus buffer to each well.

    • Measure the fluorescence intensity immediately before and after the addition of the thallium buffer, with readings taken at regular intervals (e.g., every second) for a defined period (e.g., 2-3 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the vehicle control.

    • Plot the normalized fluorescence as a function of compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Protocol 2: In Vivo Pharmacokinetic Study to Determine Brain/Plasma Distribution Ratio

This protocol is a generalized procedure based on descriptions of in vivo studies with this compound derivatives.[1][3]

  • Animal Model:

    • Use adult male mice (e.g., C57BL/6 strain).

    • Acclimate the animals to the housing conditions for at least one week before the experiment.

  • Compound Administration:

    • Formulate the test compound in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent like DMSO or Tween 80).

    • Administer the compound via a relevant route, such as intraperitoneal (i.p.) or oral (p.o.) gavage, at a defined dose.

  • Sample Collection:

    • At a predetermined time point post-administration (e.g., the time of expected peak plasma concentration, Tmax), anesthetize the mice.

    • Collect blood samples via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

    • Immediately after blood collection, perfuse the animals transcardially with ice-cold saline to remove blood from the brain tissue.

    • Excise the whole brain and rinse with cold saline.

  • Sample Processing:

    • Centrifuge the blood samples to separate the plasma.

    • Weigh the brain tissue and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) to create a brain homogenate.

  • Bioanalysis:

    • Extract the test compound from the plasma and brain homogenate samples using an appropriate method (e.g., protein precipitation with acetonitrile or liquid-liquid extraction).

    • Quantify the concentration of the compound in the plasma and brain homogenate using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis:

    • Calculate the brain concentration (ng/g of tissue) and the plasma concentration (ng/mL).

    • Determine the brain-to-plasma concentration ratio (Kp) by dividing the brain concentration by the plasma concentration.

Visualizations

signaling_pathway cluster_membrane Neuronal Membrane Kv7 Kv7.2/7.3 Channel (Closed State) Kv7_open Kv7.2/7.3 Channel (Open State) Kv7->Kv7_open Stabilizes open state Hyperpolarization Membrane Hyperpolarization Kv7_open->Hyperpolarization K+ efflux This compound This compound or Derivative This compound->Kv7 Binds to channel Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect

Caption: Mechanism of action of this compound derivatives on Kv7 channels.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Synthesis Synthesize this compound Derivative Potency_Assay Kv7 Channel Potency Assay (e.g., FluxOR) Synthesis->Potency_Assay Permeability_Assay In Vitro BBB Permeability Assay (e.g., Transwell) Synthesis->Permeability_Assay EC50 Determine EC50 Potency_Assay->EC50 PK_Study Pharmacokinetic Study in Mice Permeability_Assay->PK_Study Efficacy_Study Anticonvulsant Efficacy Model (e.g., MES) PK_Study->Efficacy_Study Kp Calculate Brain/Plasma Ratio (Kp) PK_Study->Kp ED50 Determine ED50 Efficacy_Study->ED50

Caption: Workflow for evaluating this compound derivatives.

logical_relationship Start This compound (Low Brain Penetrance) Modification Chemical Modification Strategies Start->Modification Propargylation N-Propargylation Modification->Propargylation Fluorination Fluorination Modification->Fluorination CF3 CF3 Addition Modification->CF3 Increased_Kp Increased Brain/Plasma Ratio Propargylation->Increased_Kp Improved_Stability Improved Metabolic Stability Fluorination->Improved_Stability Increased_Potency Increased In Vivo Potency CF3->Increased_Potency Outcome Improved Properties Increased_Kp->Increased_Potency End Lead Candidate Increased_Potency->End Improved_Stability->End

Caption: Strategies leading to improved this compound derivatives.

References

Validation & Comparative

Comparative analysis of Retigabine versus other KCNQ channel openers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Retigabine (also known as Ezogabine) with other key KCNQ potassium channel openers, namely Flupirtine and ICA-069673. This analysis is intended to assist researchers in making informed decisions for their studies by presenting a side-by-side evaluation of these compounds, supported by experimental data and detailed methodologies.

Introduction to KCNQ Channel Openers

Voltage-gated potassium channels of the KCNQ (or Kv7) family are critical regulators of neuronal excitability.[1] The five members of this family, KCNQ1-5, are expressed throughout the nervous system and other tissues.[1] The heteromeric KCNQ2/3 channels are largely responsible for the M-current, a subthreshold potassium current that stabilizes the neuronal membrane potential and dampens repetitive firing.[2] Consequently, openers of KCNQ channels have emerged as a promising therapeutic strategy for neurological disorders characterized by neuronal hyperexcitability, such as epilepsy.[3] These compounds act as positive allosteric modulators, shifting the voltage-dependence of channel activation to more hyperpolarized potentials, thereby increasing the open probability of the channels at resting membrane potentials.[2][3]

Comparative Pharmacological Profiles

This compound, Flupirtine, and ICA-069673, while all acting as KCNQ channel openers, exhibit distinct pharmacological profiles, particularly in their selectivity for different KCNQ channel subtypes.

FeatureThis compound (Ezogabine)FlupirtineICA-069673
Primary Mechanism of Action Positive allosteric modulator of KCNQ2-5 channels.[2][4]Selective neuronal potassium channel opener (SNEPCO) with NMDA receptor antagonist and GABA-A modulatory properties.[5]Selective KCNQ2/3 channel opener.[6][7]
KCNQ Subtype Selectivity Relatively non-selective, activates KCNQ2, KCNQ3, KCNQ4, and KCNQ5. Does not enhance KCNQ1 currents.[8]Activates KCNQ channels.[5]Exhibits ~20-fold selectivity for KCNQ2/3 over KCNQ3/5.[7]
Binding Site Binds to a hydrophobic pocket near the channel gate in the pore region (S5-S6).[7][9]Structurally similar to this compound, suggesting a similar binding site.Binds to the voltage-sensing domain (S1-S4) of the KCNQ2 subunit.[7][10]
Therapeutic Use Anticonvulsant for partial epilepsies (production discontinued).[4]Analgesic for acute and chronic pain (use restricted due to liver toxicity).Investigational compound for epilepsy and other neurological disorders.[6]
Notable Side Effects Urinary retention, blue skin discoloration, retinal abnormalities.[10]Liver toxicity.Not fully established in humans.

Electrophysiological Effects: A Quantitative Comparison

The primary effect of KCNQ channel openers is a hyperpolarizing shift in the voltage-dependence of channel activation. The following table summarizes the electrophysiological effects of this compound and ICA-069673 on various KCNQ channel subtypes.

CompoundKCNQ SubtypeEC₅₀Effect on V₁/₂ of ActivationReference
This compound KCNQ22.5 ± 0.6 µMHyperpolarizing shift[8]
KCNQ30.6 ± 0.3 µMHyperpolarizing shift[8]
KCNQ2/31.9 ± 0.2 µMHyperpolarizing shift of -21.7 ± 0.5 mV (at 3 µM)[8][11]
KCNQ45.2 ± 0.9 µMHyperpolarizing shift[8]
ICA-069673 KCNQ2/30.69 µM (0.52 µM in nodose neurons)Hyperpolarizing shift[6][7][10]
KCNQ3/514.3 µMHyperpolarizing shift[7]
KCNQ4-Greater shift than on Kv7.5[12]
KCNQ5-Lesser shift than on Kv7.4[12]

Signaling Pathways and Experimental Workflows

The activity of KCNQ channels is modulated by various intracellular signaling pathways, and their pharmacological modulation can be assessed through specific experimental workflows.

KCNQ Channel Signaling Pathway

The function of KCNQ channels is intricately regulated by signaling molecules such as phosphatidylinositol 4,5-bisphosphate (PIP2) and is influenced by the activation of Gq-coupled receptors. The following diagram illustrates this regulatory pathway.

KCNQ_Signaling_Pathway Receptor Gq-Coupled Receptor (e.g., M1 Muscarinic) PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG KCNQ KCNQ Channel PIP2->KCNQ Required for function Hyperpolarization Membrane Hyperpolarization KCNQ->Hyperpolarization K+ Efflux Excitability Decreased Neuronal Excitability Hyperpolarization->Excitability Leads to This compound This compound This compound->KCNQ Opens ICA069673 ICA-069673 ICA069673->KCNQ Opens

Caption: Regulation of KCNQ channel activity by Gq-coupled receptor signaling and pharmacological openers.

Experimental Workflow for Comparative Analysis

The characterization and comparison of KCNQ channel openers typically involve a series of electrophysiological and pharmacological assays.

Experimental_Workflow start Start: Compound Selection cell_culture Cell Culture and Transfection (e.g., CHO, HEK293 cells expressing specific KCNQ subtypes) start->cell_culture thallium_flux High-Throughput Screening: Thallium Flux Assay cell_culture->thallium_flux Primary screen patch_clamp Gold Standard Validation: Whole-Cell Patch-Clamp Electrophysiology cell_culture->patch_clamp Direct characterization thallium_flux->patch_clamp Hit confirmation dose_response Dose-Response Curve Generation (EC₅₀ determination) patch_clamp->dose_response selectivity Subtype Selectivity Profiling (Testing against different KCNQ subtypes) patch_clamp->selectivity data_analysis Comparative Data Analysis dose_response->data_analysis selectivity->data_analysis end Conclusion data_analysis->end

Caption: A typical experimental workflow for the comparative analysis of KCNQ channel openers.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard technique for characterizing the effects of compounds on ion channel function.[13]

Objective: To measure the effect of KCNQ openers on the current and voltage-dependence of activation of specific KCNQ channel subtypes expressed in a heterologous system (e.g., CHO or HEK293 cells).[13]

Methodology:

  • Cell Preparation: Cells stably or transiently expressing the KCNQ channel of interest are cultured on glass coverslips.

  • Recording Setup: A coverslip is placed in a recording chamber on an inverted microscope and perfused with an external recording solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, pH adjusted to 7.4).

  • Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ and filled with an internal solution (e.g., containing in mM: 140 KCl, 2 MgCl₂, 10 HEPES, 1.1 EGTA, and 2 Na₂-ATP, pH adjusted to 7.2).

  • Giga-seal Formation: The pipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, establishing electrical and diffusional access to the cell's interior.

  • Voltage-Clamp Recordings: The cell is held at a holding potential (e.g., -80 mV), and voltage steps are applied to elicit KCNQ currents. The effect of the compound is assessed by comparing the current-voltage relationship and the voltage at half-maximal activation (V₁/₂) before and after drug application.

  • Data Analysis: Current amplitudes are measured, and conductance-voltage (G-V) curves are generated by dividing the current at each voltage by the driving force. The G-V curves are then fitted with a Boltzmann function to determine the V₁/₂.

Thallium Flux Assay

This is a high-throughput screening method used to identify and characterize potassium channel modulators.[13][14]

Objective: To measure the activity of KCNQ channels by detecting the influx of thallium (Tl⁺), a surrogate for K⁺, into cells.[13]

Methodology:

  • Cell Preparation: Cells stably expressing the KCNQ channel of interest are plated in a multi-well plate.[13]

  • Dye Loading: The cells are loaded with a Tl⁺-sensitive fluorescent dye (e.g., FluxOR™).[13]

  • Compound Incubation: The test compounds are added to the wells and incubated with the cells.[13]

  • Thallium Stimulation and Detection: A solution containing Tl⁺ is added to the wells. The influx of Tl⁺ through open KCNQ channels leads to an increase in fluorescence, which is measured using a fluorescence plate reader.[13]

  • Data Analysis: The rate of fluorescence increase is proportional to the KCNQ channel activity. EC₅₀ values can be determined from concentration-response curves.[13]

Conclusion

This compound, Flupirtine, and ICA-069673 represent a spectrum of KCNQ channel openers with varying degrees of subtype selectivity and distinct binding sites. While this compound and Flupirtine are broader-spectrum activators, ICA-069673 offers greater selectivity for the KCNQ2/3 subtype, which is a key target for antiepileptic therapies. The choice of compound for research purposes will depend on the specific scientific question being addressed. For studies requiring broad activation of neuronal KCNQ channels, this compound or Flupirtine may be suitable, keeping in mind their off-target effects and potential for toxicity. For investigations focused specifically on the role of KCNQ2/3 channels, the more selective tool, ICA-069673, would be the preferred choice. The experimental protocols outlined in this guide provide a foundation for the robust and reproducible comparative analysis of these and other novel KCNQ channel modulators.

References

Retigabine vs. Classic Antiepileptic Drugs: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of retigabine, a first-in-class neuronal potassium channel opener, with classic antiepileptic drugs (AEDs) for the treatment of partial-onset seizures. The information is supported by data from pivotal clinical trials and systematic reviews.

Executive Summary

This compound operates via a distinct mechanism of action, enhancing the activity of Kv7.2-7.5 potassium channels, which contrasts with the primary mechanisms of classic AEDs that predominantly target sodium channels or GABAergic pathways.[1][2] Clinical trials have established this compound's efficacy as an adjunctive therapy for treatment-resistant partial-onset seizures.[3][4] While direct head-to-head trials with classic AEDs are scarce, network meta-analyses suggest that this compound offers broadly similar efficacy in terms of responder rates and seizure freedom when compared indirectly with several other AEDs.[5][6] However, it is generally considered for use when patients have not responded to or tolerated classic options.[5]

Comparative Efficacy Data

The efficacy of this compound as an adjunctive therapy for partial-onset seizures has been demonstrated in several key randomized, placebo-controlled trials, most notably the RESTORE 1 and RESTORE 2 studies.[3][7] The following tables summarize the key efficacy data from these trials and provide an indirect comparison with other AEDs based on a network meta-analysis.

Table 1: Efficacy of Adjunctive this compound in Pivotal Clinical Trials

TrialTreatment Group (daily dose)NMedian % Reduction in Seizure FrequencyResponder Rate (≥50% reduction)
RESTORE 1 [3][4]This compound (1200 mg)15344.3%44.4%
Placebo15217.5%17.8%
RESTORE 2 [8][9]This compound (900 mg)17839.9%47.0%
This compound (600 mg)18127.9%38.6%
Placebo17915.9%18.9%
Integrated Analysis [10]This compound (1200 mg)-39%50%
This compound (900 mg)-37%45%
This compound (600 mg)-26%35%
Placebo-14-15%21-24%

Table 2: Indirect Comparison of this compound with Other Antiepileptic Drugs (Network Meta-Analysis)

A systematic review and network meta-analysis provided indirect comparisons of this compound with other AEDs. The results indicated that for the responder rate during the maintenance period and seizure freedom, this compound was not significantly different from eslicarbazepine acetate, lacosamide, pregabalin, tiagabine, and zonisamide.[6][11] However, some differences were noted in specific comparisons, such as a lower responder rate for this compound compared to pregabalin during the double-blind period.[6]

ComparisonOutcomeResult
This compound vs. Eslicarbazepine acetate, Lacosamide, Tiagabine, ZonisamideResponder Rate (maintenance)No significant difference[6]
This compound vs. PregabalinResponder Rate (double-blind)Lower for this compound (OR 0.65)[6]
This compound vs. Eslicarbazepine acetateWithdrawal Rate (any reason)Higher for this compound (OR 1.91)[6]
This compound vs. TiagabineIncidence of SomnolenceHigher for this compound (OR 2.38)[6]

Signaling Pathways and Mechanism of Action

The fundamental difference between this compound and classic AEDs lies in their molecular targets and mechanisms of action.

This compound Signaling Pathway

This compound's primary mechanism involves the positive allosteric modulation of Kv7.2-7.5 (KCNQ2-5) potassium channels.[2][12] By binding to a hydrophobic pocket near the channel gate, it stabilizes the open conformation of these channels.[12][13] This action increases the M-current, a non-inactivating potassium current that helps to stabilize the neuronal membrane potential and reduce repetitive firing, thus acting as a brake on neuronal hyperexcitability.[2][14]

Retigabine_Pathway This compound This compound Kv7_channel Kv7.2-7.5 (KCNQ2-5) Potassium Channel This compound->Kv7_channel Positive Allosteric Modulation M_current ↑ M-current Kv7_channel->M_current Enhances Opening Membrane_Potential Membrane Potential Hyperpolarization/ Stabilization M_current->Membrane_Potential Neuronal_Excitability ↓ Neuronal Excitability Membrane_Potential->Neuronal_Excitability

Caption: this compound's mechanism of action via Kv7 channel modulation.

Classic Antiepileptic Drug Signaling Pathways

Classic AEDs, such as carbamazepine, phenytoin, and valproate, primarily exert their effects through different mechanisms, often involving voltage-gated sodium channels or the GABAergic system.

Classic_AEDs_Pathway cluster_Na Sodium Channel Blockers cluster_GABA GABAergic Modulators Carbamazepine Carbamazepine Na_Channel Voltage-Gated Sodium Channels Carbamazepine->Na_Channel Blocks Phenytoin Phenytoin Phenytoin->Na_Channel Blocks Action_Potential ↓ Repetitive Firing Na_Channel->Action_Potential Neuronal_Inhibition ↑ Neuronal Inhibition Action_Potential->Neuronal_Inhibition Valproate Valproate GABA_transaminase GABA Transaminase Valproate->GABA_transaminase Inhibits GABA_levels ↑ GABA Levels GABA_transaminase->GABA_levels GABA_levels->Neuronal_Inhibition

Caption: Mechanisms of action for classic antiepileptic drugs.

Experimental Protocols

The pivotal trials for this compound, RESTORE 1 and RESTORE 2, followed similar, rigorous methodologies.

RESTORE 1 & 2: A Generalized Protocol

These were multicenter, randomized, double-blind, placebo-controlled, parallel-group, Phase III trials.[3][7][15]

  • Patient Population: Adults (18-75 years) with refractory partial-onset seizures (with or without secondary generalization) who were receiving 1 to 3 established AEDs.[3][15] Patients had a baseline of at least four partial seizures per 28 days.[8][15]

  • Study Design: The trials consisted of an 8-week baseline phase to establish seizure frequency, followed by a treatment phase.[4] The treatment phase included a titration period (4-6 weeks) and a maintenance period (12 weeks).[4][8]

  • Treatment: Patients were randomized to receive either placebo or a target dose of this compound (600 mg/day or 900 mg/day in RESTORE 2; 1200 mg/day in RESTORE 1), administered in three divided doses.[3][8] Doses were titrated upwards from a starting dose.

  • Primary Efficacy Endpoints:

    • Percentage change in 28-day total partial seizure frequency from baseline to the double-blind treatment period.[4]

    • Responder rate, defined as the proportion of patients with a ≥50% reduction in 28-day total partial seizure frequency from baseline.[4]

  • Statistical Analysis: Efficacy was analyzed on an intent-to-treat basis.[8]

The following diagram illustrates the general workflow of these pivotal clinical trials.

Clinical_Trial_Workflow cluster_screening Screening & Baseline cluster_randomization Randomization cluster_treatment Treatment Phase cluster_titration Titration (4-6 weeks) cluster_maintenance Maintenance (12 weeks) cluster_analysis Efficacy Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline 8-Week Baseline Phase (Seizure Diary) Screening->Baseline Randomization Randomization Baseline->Randomization Placebo_Arm Placebo Group Randomization->Placebo_Arm RTG_600 This compound 600mg/day Randomization->RTG_600 RTG_900 This compound 900mg/day Randomization->RTG_900 RTG_1200 This compound 1200mg/day Randomization->RTG_1200 Titration_P Dose Titration Placebo_Arm->Titration_P Titration_600 Dose Titration RTG_600->Titration_600 Titration_900 Dose Titration RTG_900->Titration_900 Titration_1200 Dose Titration RTG_1200->Titration_1200 Maintenance_P Stable Dose Titration_P->Maintenance_P Maintenance_600 Stable Dose Titration_600->Maintenance_600 Maintenance_900 Stable Dose Titration_900->Maintenance_900 Maintenance_1200 Stable Dose Titration_1200->Maintenance_1200 Analysis Primary Endpoint Analysis: - % Seizure Reduction - Responder Rate Maintenance_P->Analysis Maintenance_600->Analysis Maintenance_900->Analysis Maintenance_1200->Analysis

Caption: Generalized workflow of the RESTORE pivotal trials.

Conclusion

This compound presents a unique mechanism of action for the treatment of epilepsy, distinct from classic AEDs.[1] Its efficacy as an adjunctive therapy in patients with treatment-resistant partial-onset seizures is well-documented in placebo-controlled trials.[10] While direct comparative data with classic AEDs is limited, indirect evidence suggests a comparable efficacy profile for certain endpoints.[6] The choice of AED will ultimately depend on individual patient characteristics, including seizure type, tolerability, and response to previous treatments. The distinct pharmacological profile of this compound makes it a valuable option in the management of epilepsy, particularly in cases refractory to classic therapies.

References

Validating Retigabine's Targets: A Comparative Guide Using KCNQ Knockout Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Retigabine's performance in wild-type versus KCNQ knockout animal models, offering experimental data to validate its molecular targets. This compound (also known as Ezogabine) is a first-in-class antiepileptic drug that functions as a positive allosteric modulator of voltage-gated potassium channels of the KCNQ family (Kv7).[1][2][3] Its primary mechanism of action involves enhancing the activity of KCNQ2-KCNQ5 channels, which are crucial for stabilizing the resting membrane potential and controlling neuronal excitability.[1][4] This guide synthesizes findings from key studies that have utilized KCNQ knockout and knock-in animal models to dissect the specific contributions of these channel subunits to this compound's therapeutic effects.

Comparative Efficacy of this compound in Wild-Type vs. KCNQ Knockout Models

The following tables summarize quantitative data from studies comparing the effects of this compound in wild-type animals and their KCNQ knockout or knock-in counterparts. These studies highlight the critical role of specific KCNQ subunits in mediating this compound's anticonvulsant and neurophysiological actions.

Table 1: Effect of this compound on Neuronal Excitability in Kcnq3 Knockout Mice

This table summarizes the findings from a study investigating the role of the KCNQ3 subunit in the action of this compound on CA1 pyramidal neurons.[2][3]

ParameterGenotypeConditionValue (Mean ± SEM)P-value
Action Potentials (at +75 pA current injection) Wild-TypeControl16 ± 3< 0.05 (Control vs. This compound)
Wild-TypeThis compound (10 µM)Significantly Reduced
Kcnq3 KnockoutControl-> 0.05 (Control vs. This compound)
Kcnq3 KnockoutThis compound (10 µM)No Significant Reduction
Spike Frequency Adaptation Kcnq3 KnockoutThis compound (10 µM)Reduced< 0.05

Data adapted from studies demonstrating that the deletion of Kcnq3 severely limits this compound's ability to reduce neuronal excitability.[2][4]

Table 2: Anti-Seizure Efficacy of this compound in Conditional Kcnq2 Knockout Mice

This table presents data on the anticonvulsant effects of this compound in mice with a conditional knockout of Kcnq2 in parvalbumin-expressing (PV) interneurons.[5][6]

Seizure ModelGenotypeTreatmentSeizure Onset LatencyStatistical Significance
Picrotoxin (10 mg/kg, i.p.)Wild-TypeThis compound (10 mg/kg, i.p.)No significant delayNot effective
PV-Kcnq2 cKOThis compound (10 mg/kg, i.p.)Significantly delayedp < 0.05 (vs. vehicle)
Kainic Acid (30 mg/kg, i.p.)Wild-TypeThis compound (10 mg/kg, i.p.)No significant delayNot effective
PV-Kcnq2 cKOThis compound (10 mg/kg, i.p.)Significantly delayedp < 0.05 (vs. vehicle)

Data from a study suggesting that suppressing KCNQ2 channels in PV-interneurons enhances this compound's anti-seizure efficacy.[5][6]

Table 3: this compound's Effect on Kainic Acid-Induced Seizures in Kcnq2 Knock-In Mice

This table shows the comparative efficacy of this compound and Phenobarbital (PB) in knock-in mice harboring Kcnq2 mutations associated with benign familial neonatal epilepsy.[7][8][9]

GenotypeTreatment (Dose)Number of Spike Bursts (vs. Vehicle)Total Duration of Spike Bursts (vs. Vehicle)
Kcnq2Y284C/+This compound (5 mg/kg)Significantly ReducedSignificantly Reduced
This compound (15 mg/kg)Significantly ReducedSignificantly Reduced
Phenobarbital (5 mg/kg)Not Significantly ReducedNot Significantly Reduced
Phenobarbital (15 mg/kg)Not Significantly ReducedNot Significantly Reduced
Kcnq2A306T/+This compound (5 mg/kg)Significantly Reduced (p < 0.0001)Significantly Reduced
This compound (15 mg/kg)Significantly Reduced (p = 0.0224)Significantly Reduced
Phenobarbital (5 mg/kg)Not Significantly Reduced (p = 0.7222)Not Significantly Reduced
Phenobarbital (15 mg/kg)Not Significantly Reduced (p = 0.1174)Not Significantly Reduced

Data indicates that this compound is more effective than Phenobarbital in ameliorating seizures in these Kcnq2 mutant mouse models.[7][9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the experimental workflows used to validate its targets.

Retigabine_Mechanism_of_Action cluster_neuron Neuron Resting_State Resting State (KCNQ channels partially open) KCNQ_Channels KCNQ2-5 Channels Resting_State->KCNQ_Channels Basal K+ efflux Depolarization Depolarization (e.g., synaptic input) Action_Potential Action Potential Firing Depolarization->Action_Potential triggers Hyperpolarization Membrane Hyperpolarization (Reduced Excitability) KCNQ_Channels->Hyperpolarization Increased K+ efflux This compound This compound This compound->KCNQ_Channels Binds and stabilizes open state Hyperpolarization->Action_Potential suppresses

Fig. 1: this compound's Mechanism of Action on Neuronal Excitability.

Experimental_Workflow_Knockout_Models cluster_animal_prep Animal Preparation cluster_treatment Treatment Groups cluster_experiments Experimental Procedures cluster_analysis Data Analysis WT_Mice Wild-Type Mice WT_Vehicle WT + Vehicle WT_Mice->WT_Vehicle WT_this compound WT + this compound WT_Mice->WT_this compound KO_Mice KCNQ Knockout Mice (e.g., Kcnq2, Kcnq3) KO_Vehicle KO + Vehicle KO_Mice->KO_Vehicle KO_this compound KO + this compound KO_Mice->KO_this compound Electrophysiology Electrophysiology (Patch-Clamp on brain slices) WT_Vehicle->Electrophysiology Seizure_Induction Seizure Induction (e.g., Kainic Acid, Picrotoxin) WT_Vehicle->Seizure_Induction WT_this compound->Electrophysiology WT_this compound->Seizure_Induction KO_Vehicle->Electrophysiology KO_Vehicle->Seizure_Induction KO_this compound->Electrophysiology KO_this compound->Seizure_Induction Neuronal_Excitability Measure Neuronal Excitability (Action potentials, etc.) Electrophysiology->Neuronal_Excitability Seizure_Parameters Measure Seizure Parameters (Latency, duration, severity) Seizure_Induction->Seizure_Parameters Comparison Compare effects between WT and KO groups Neuronal_Excitability->Comparison Seizure_Parameters->Comparison

Fig. 2: General Experimental Workflow for Validating this compound's Targets.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols employed in the cited studies.

Animals
  • Kcnq3 Knockout Mice: Germline Kcnq3 knockout mice were generated by crossing Kcnq3 floxed mice with Hprt-cre mice.[3]

  • Conditional Kcnq2 Knockout Mice: Parvalbumin-Cre (PV-Cre) mice were crossed with Kcnq2-floxed (Kcnq2fl/fl) mice to conditionally delete Kcnq2 from PV-expressing interneurons.[5][6]

  • Kcnq2 Knock-In Mice: Heterozygous knock-in mice carrying specific Kcnq2 mutations (Y284C or A306T) were used.[7][9]

  • Wild-type littermates or C57BL/6J mice were used as controls in all studies.

In Vitro Electrophysiology (Patch-Clamp Recordings)
  • Slice Preparation: Mice were anesthetized and decapitated. The brains were rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal or sagittal brain slices (typically 300 µm thick) containing the hippocampus or other regions of interest were prepared using a vibratome.

  • Recording Conditions: Slices were transferred to a recording chamber and continuously perfused with oxygenated aCSF at a controlled temperature (e.g., 28-32°C).

  • Cell Identification: Pyramidal neurons or interneurons were visualized using infrared differential interference contrast (IR-DIC) microscopy.

  • Whole-Cell Recordings: Whole-cell patch-clamp recordings were performed using borosilicate glass pipettes filled with an internal solution. Recordings were made in current-clamp mode to measure neuronal excitability (e.g., action potential firing in response to current injections) or in voltage-clamp mode to measure specific currents like the M-current.

  • Drug Application: this compound and other pharmacological agents (e.g., KCNQ channel blockers like ML-252) were bath-applied at known concentrations.[3]

In Vivo Seizure Induction and Monitoring
  • Drug Administration: Mice were administered this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

  • Chemoconvulsant Injection: After a set pretreatment time, a chemoconvulsant such as picrotoxin (e.g., 10 mg/kg, i.p.) or kainic acid (e.g., 12-30 mg/kg, i.p.) was injected to induce seizures.[5][6][7][9]

  • Behavioral Seizure Scoring: Seizure severity was scored based on a modified Racine's scale, which categorizes seizures based on behavioral manifestations (e.g., mouth and facial movements, head nodding, forelimb clonus, rearing, and falling).[8]

  • Electroencephalography (EEG) Monitoring: For more detailed analysis, mice were implanted with cortical or hippocampal electrodes to record EEG activity. Seizure activity was characterized by the onset, duration, and frequency of spike bursts.[7][9]

  • Data Analysis: The latency to the first convulsive seizure, the total duration of seizures, and the seizure score were compared between treatment groups.

Conclusion

The use of KCNQ knockout and knock-in animal models has been instrumental in validating the specific targets of this compound. The data unequivocally demonstrates that the anticonvulsant and neuromodulatory effects of this compound are primarily mediated through its action on KCNQ2 and KCNQ3-containing channels. Studies using Kcnq3 knockout mice show a significant reduction in this compound's ability to dampen neuronal excitability, highlighting KCNQ3 as a key target in excitatory neurons.[2][4] Furthermore, research with conditional Kcnq2 knockouts in specific neuronal populations reveals a more complex role for this subunit, suggesting that its modulation in inhibitory interneurons can influence the overall therapeutic efficacy of the drug.[5][6] Finally, the enhanced efficacy of this compound in Kcnq2 knock-in models of epilepsy provides strong preclinical evidence for its potential as a targeted therapy for certain genetic epilepsies.[7][9] These findings not only solidify our understanding of this compound's mechanism of action but also pave the way for the development of more selective and potent KCNQ channel modulators for the treatment of epilepsy and other neurological disorders.

References

A Comparative Analysis of the Neuroprotective Properties of Retigabine and Flupirtine

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Examination of Two Structurally Related Neuroprotective Agents for Researchers and Drug Development Professionals

Introduction: Retigabine and Flupirtine, two structurally related compounds, have garnered significant interest for their neuroprotective capabilities. While both are known for their distinct primary clinical applications—this compound as an anticonvulsant and Flupirtine as a non-opioid analgesic—their shared ability to shield neurons from damage warrants a detailed comparative investigation. This guide provides an objective, data-driven comparison of their neuroprotective effects, supported by experimental evidence, to aid researchers, scientists, and drug development professionals in their exploration of novel therapeutic strategies for neurodegenerative diseases.

Core Mechanisms of Neuroprotection

Both this compound and Flupirtine exert their neuroprotective effects through a multi-faceted approach, primarily centered around the modulation of neuronal excitability and downstream signaling cascades.

This compound: The principal mechanism of this compound's action is the positive allosteric modulation of Kv7.2-Kv7.5 potassium channels.[1][2][3] This action enhances the M-current, a subthreshold potassium current that stabilizes the neuronal membrane potential, thereby reducing neuronal hyperexcitability.[2][3][4] This is crucial in conditions of excessive neuronal firing, which can lead to excitotoxicity and cell death.[5] Beyond its primary target, this compound has also been shown to potentiate GABAergic transmission, further contributing to its anti-hyperexcitability effects.[1][6] Some studies also suggest it may reduce brain concentrations of the excitatory neurotransmitter glutamate.[7] More recently, off-target effects on Kv2.1 channels, which are implicated in apoptosis, have been identified as a potential contributor to its neuroprotective properties.[8]

Flupirtine: Flupirtine also acts as a selective neuronal potassium channel opener (SNEPCO), targeting Kv7 channels to reduce neuronal excitability.[9][10] However, its mechanistic profile is broader. It also activates G-protein-coupled inwardly rectifying potassium (Kir) channels, which further contributes to membrane hyperpolarization.[11][12][13] A key differentiator for Flupirtine is its indirect antagonism of NMDA receptors.[9][10][14] By enhancing the magnesium block of the NMDA receptor, Flupirtine mitigates excessive calcium influx, a critical step in the excitotoxic cascade.[9][10] Furthermore, Flupirtine has demonstrated antioxidant properties and the ability to upregulate the anti-apoptotic protein Bcl-2 and glutathione levels, offering a multi-pronged defense against neuronal death.[15][16]

Comparative Efficacy: In Vitro and In Vivo Evidence

The neuroprotective efficacy of this compound and Flupirtine has been evaluated in various experimental models of neurodegeneration. A direct comparative study using rat organotypic hippocampal slice cultures exposed to serum withdrawal (SW), a model of apoptosis, provides valuable quantitative insights.

Compound Experimental Model Endpoint IC50 / Effective Concentration Reference
This compoundOrganotypic hippocampal slice cultures (serum withdrawal)Prevention of neuronal death in the dentate gyrusIC50: 0.4 µM[17]
FlupirtineOrganotypic hippocampal slice cultures (serum withdrawal)Prevention of neuronal death in the dentate gyrusIC50: 0.7 µM[17]
This compoundOrganotypic hippocampal slice cultures (serum withdrawal)Reduction of ROS production in the dentate gyrusIC50: ~1 µM[17]
FlupirtineOrganotypic hippocampal slice cultures (serum withdrawal)Reduction of ROS production in the dentate gyrusIC50: ~1 µM[17]
FlupirtineMouse model of ischemic strokeReduction of infarct volume5-10 mg/kg (i.p.)[11][18]
This compoundRat model of kainic acid-induced seizuresReduction of hippocampal neurodegenerationNot specified[5]
This compoundAPP/PS1 transgenic mice (Alzheimer's model)Reduction of Aβ plaque number and p-Tau expressionNot specified[19]
FlupirtinePrimary neurons exposed to Aβ25-35 (Alzheimer's model)Reduction of neurotoxicity1 µg/ml[16]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

Retigabine_Neuroprotection_Pathway This compound This compound Kv7_2_5 Kv7.2-Kv7.5 Channels This compound->Kv7_2_5 Activates GABA_A GABAA Receptors This compound->GABA_A Potentiates Kv2_1 Kv2.1 Channels This compound->Kv2_1 Inhibits M_Current ↑ M-Current Kv7_2_5->M_Current Hyperpolarization Membrane Hyperpolarization M_Current->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Neuroprotection Neuroprotection Reduced_Excitability->Neuroprotection GABA_Transmission ↑ GABAergic Transmission GABA_A->GABA_Transmission GABA_Transmission->Reduced_Excitability Apoptosis ↓ Apoptosis Kv2_1->Apoptosis Apoptosis->Neuroprotection Flupirtine_Neuroprotection_Pathway Flupirtine Flupirtine Kv7 Kv7 Channels Flupirtine->Kv7 Activates Kir Kir Channels Flupirtine->Kir Activates Bcl2 ↑ Bcl-2 Flupirtine->Bcl2 Glutathione ↑ Glutathione Flupirtine->Glutathione Hyperpolarization Membrane Hyperpolarization Kv7->Hyperpolarization Kir->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability NMDA_R NMDA Receptor Reduced_Excitability->NMDA_R Enhances Mg2+ block Ca_Influx ↓ Ca2+ Influx NMDA_R->Ca_Influx Excitotoxicity ↓ Excitotoxicity Ca_Influx->Excitotoxicity Neuroprotection Neuroprotection Excitotoxicity->Neuroprotection Apoptosis ↓ Apoptosis Bcl2->Apoptosis Glutathione->Apoptosis Apoptosis->Neuroprotection Experimental_Workflow_Neuroprotection cluster_invitro In Vitro Models cluster_invivo In Vivo Models cluster_assays Assessment of Neuroprotection Primary_Neurons Primary Neuronal Cultures Neurotoxic_Insult Induction of Neurotoxic Insult (e.g., NMDA, OGD, Serum Withdrawal, Aβ) Primary_Neurons->Neurotoxic_Insult Organotypic_Slices Organotypic Slice Cultures Organotypic_Slices->Neurotoxic_Insult iPSC_Neurons iPSC-derived Neurons iPSC_Neurons->Neurotoxic_Insult Stroke_Model Ischemic Stroke Models (e.g., MCAO) Drug_Treatment Treatment with This compound or Flupirtine Stroke_Model->Drug_Treatment Seizure_Model Seizure Models (e.g., Kainic Acid) Seizure_Model->Drug_Treatment AD_Model Transgenic AD Models (e.g., APP/PS1) AD_Model->Drug_Treatment Neurotoxic_Insult->Drug_Treatment Viability_Assay Cell Viability Assays (MTT, LDH) Drug_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assays (TUNEL, Caspase Activity) Drug_Treatment->Apoptosis_Assay ROS_Assay ROS Production Assays Drug_Treatment->ROS_Assay Histology Histological Analysis (Infarct Volume, Plaque Load) Drug_Treatment->Histology

References

Novel Retigabine Analogs: A Head-to-Head Comparison of Potency and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides a comprehensive comparison of novel Retigabine analogs, focusing on their potency and selectivity as Kv7 channel openers. Experimental data is presented in structured tables, and detailed methodologies for key experiments are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

This compound, a first-in-class neuronal potassium channel opener, demonstrated clinical efficacy in treating epilepsy but was withdrawn from the market due to side effects.[1] This has spurred the development of novel analogs with improved potency, selectivity, and safety profiles. These analogs primarily target Kv7 (KCNQ) voltage-gated potassium channels, which are crucial regulators of neuronal excitability.[2] Activation of these channels leads to a hyperpolarizing shift in the cell membrane potential, thereby reducing neuronal firing and offering a therapeutic mechanism for conditions like epilepsy.[2][3]

Head-to-Head Comparison of Potency

The potency of this compound and its novel analogs is typically quantified by their half-maximal effective concentration (EC50) for activating specific Kv7 channel subtypes. The following table summarizes the reported EC50 values for several promising analogs compared to the parent compound, this compound. Lower EC50 values indicate higher potency.

CompoundTarget Channel(s)EC50 (µM)Reference
This compoundKv7.2/7.3~1-2[4][5]
SF0034Kv7.2/7.3~0.2 (five times more potent than this compound)[6][7]
Compound 23aKv7.20.08 ± 0.04[5]
Compound 24aKv7.20.63 ± 0.07[5]
Compound 60Kv7.2/7.3More potent than this compound (specific EC50 not stated)[6][8][9]
P-retigabine (P-RET)Kv7 channelsSimilar to this compound in vitro[7]
NH29Kv7.2, Kv7.2/7.314 ± 2[10]
ICA-27243Kv7.2/7.3-[3]

Selectivity Profile of Novel Analogs

Improving subtype selectivity is a key goal in developing new this compound analogs to minimize off-target effects.[11][12] this compound itself activates Kv7.2, Kv7.3, Kv7.4, and Kv7.5 channels, but not Kv7.1.[3][13] Some novel analogs have been engineered to exhibit greater selectivity for specific neuronal Kv7 subtypes.

CompoundSelective forNotesReference
This compoundKv7.2, Kv7.3, Kv7.4, Kv7.5Non-selective among neuronal Kv7 subtypes.[4]
Compound 10gKCNQ4, KCNQ5Highly selective, does not potentiate KCNQ1 and KCNQ2 channels.[11]
SF0034KCNQ2/3More potent and selective than this compound.[11]
RL648_81KCNQ2/3More potent and selective than this compound.[11]
NH29Kv7.2Weakly increases Kv7.4 currents and is ineffective on Kv7.3 and Kv7.1.[10]
FasudilKCNQ4, KCNQ5Does not affect KCNQ2 and KCNQ2/3 currents.[11]

Signaling Pathway and Mechanism of Action

This compound and its analogs exert their effects by binding to a hydrophobic pocket in the pore domain of Kv7 channels.[14][15] This binding stabilizes the open conformation of the channel, leading to an increased potassium current and hyperpolarization of the neuronal membrane.[3] A key residue, a tryptophan in the S5 transmembrane segment, is crucial for the action of this compound.[13][14]

Retigabine_Mechanism_of_Action cluster_membrane Cell Membrane Kv7 Kv7 Channel (Closed State) Kv7_open Kv7 Channel (Open State) Kv7->Kv7_open Depolarization Kv7_open->Kv7 Repolarization Stabilization Stabilizes Open State This compound This compound Analog Binding Binds to Pore Domain This compound->Binding Binding->Kv7_open Interaction Binding->Stabilization K_efflux Increased K+ Efflux Stabilization->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Mechanism of action of this compound analogs on Kv7 channels.

Experimental Protocols

The characterization of novel this compound analogs predominantly relies on electrophysiological and fluorescence-based assays.

Electrophysiology: Whole-Cell Patch-Clamp

This technique is the gold standard for directly measuring the activity of ion channels.

Objective: To determine the effect of compounds on the voltage-dependent activation of Kv7 channels.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are transiently or stably transfected with the cDNA encoding the desired human Kv7 channel subunits (e.g., Kv7.2, Kv7.3, or a combination for heteromeric channels).[10][16]

  • Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. Cells are held at a negative membrane potential (e.g., -80 mV).

  • Voltage Protocol: A series of depolarizing voltage steps are applied to elicit outward potassium currents. A typical protocol involves stepping the voltage from -90 mV to +60 mV in 10 mV increments.[11]

  • Compound Application: The test compound (this compound analog) is applied to the extracellular solution at various concentrations.

  • Data Analysis: The current-voltage (I-V) relationship is plotted, and the voltage at which half of the channels are activated (V50) is determined. The EC50 is calculated from the concentration-response curve of the shift in V50 or the increase in current amplitude.

Patch_Clamp_Workflow Start Transfected Cells Patch Establish Whole-Cell Patch-Clamp Start->Patch Record_Baseline Record Baseline Currents Patch->Record_Baseline Apply_Compound Apply this compound Analog Record_Baseline->Apply_Compound Record_Effect Record Currents in Presence of Compound Apply_Compound->Record_Effect Analysis Data Analysis (I-V Curve, EC50) Record_Effect->Analysis End Results Analysis->End Fluorescence_Assay_Workflow Start Stable Cell Line (Kv7 expressing) Load_Dye Load with Fluorescent Dye (FluxOR™) Start->Load_Dye Add_Compound Add this compound Analog Load_Dye->Add_Compound Add_Thallium Add Thallium (Tl+) Add_Compound->Add_Thallium Measure_Fluorescence Measure Fluorescence Increase Add_Thallium->Measure_Fluorescence Analysis Data Analysis (EC50) Measure_Fluorescence->Analysis End Results Analysis->End

References

Retigabine's Anticonvulsant Profile: A Comparative Analysis Across Preclinical Seizure Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of Retigabine's (also known as Ezogabine) anticonvulsant effects in three distinct and widely utilized preclinical seizure models: the Maximal Electroshock (MES) seizure model, the subcutaneous Pentylenetetrazol (scPTZ) seizure model, and the audiogenic seizure model in DBA/2 mice. This objective comparison, supported by experimental data, elucidates the broad-spectrum efficacy of this compound and provides detailed methodologies for reproducible research.

This compound, a first-in-class neuronal potassium channel opener, has demonstrated significant anticonvulsant properties.[1] Its unique mechanism of action, which involves the enhancement of KCNQ (Kv7) potassium channel activity, sets it apart from many conventional antiepileptic drugs.[1] This guide synthesizes data on its efficacy across models that represent different seizure types, offering valuable insights for further investigation and drug development.

Comparative Efficacy of this compound

The anticonvulsant potency of this compound varies across different seizure models, reflecting its efficacy against seizures with different underlying neurobiological mechanisms. The following table summarizes the median effective dose (ED50) of this compound required to protect against seizures in each model.

Seizure ModelAnimal StrainRoute of AdministrationED50 (mg/kg)Seizure Type Represented
Maximal Electroshock (MES)MouseOral (p.o.)9.67Generalized Tonic-Clonic
Subcutaneous Pentylenetetrazol (scPTZ)MouseOral (p.o.)13.5[2]Myoclonic, Absence
Audiogenic SeizuresDBA/2 MouseIntraperitoneal (i.p.)Dose-dependent antagonism observed at 0.5-20 mg/kg[3]Reflex Seizures

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Maximal Electroshock (MES) Seizure Model

This model is a primary screen for drugs effective against generalized tonic-clonic seizures.

Apparatus:

  • An electroshock apparatus capable of delivering a constant current.

  • Corneal electrodes.

Procedure:

  • Male CF-1 or C57BL/6 mice are administered this compound or vehicle orally.

  • After a predetermined absorption period (typically 30-60 minutes), a drop of topical anesthetic is applied to the eyes of the mice.

  • The corneal electrodes are placed on the eyes.

  • An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.

  • The primary endpoint is the abolition of the hindlimb tonic extensor component of the seizure. The dose of this compound that protects 50% of the animals from the tonic hindlimb extension is determined as the ED50.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model

This model is used to identify drugs that can prevent clonic seizures, often associated with absence or myoclonic epilepsy.

Apparatus:

  • Syringes for subcutaneous injection.

  • Observation chambers.

Procedure:

  • Mice are pre-treated with this compound or vehicle via the desired route of administration (e.g., oral).

  • Following the appropriate absorption time, a convulsant dose of Pentylenetetrazol (PTZ) is injected subcutaneously. The dose is calibrated to consistently induce clonic seizures in control animals.

  • Animals are placed in individual observation chambers and observed for a set period (e.g., 30 minutes).

  • The primary endpoint is the presence or absence of a clonic seizure lasting for a specified duration (e.g., 5 seconds). The ED50 is the dose of this compound that protects 50% of the animals from experiencing this endpoint.

Audiogenic Seizure Model in DBA/2 Mice

DBA/2 mice are genetically susceptible to seizures induced by loud auditory stimuli, providing a model for reflex epilepsies.

Apparatus:

  • A sound-attenuated chamber equipped with a high-frequency sound source (e.g., a bell or speaker).

Procedure:

  • DBA/2 mice, typically between 21 and 28 days of age when susceptibility is highest, are administered this compound or vehicle intraperitoneally.

  • After a suitable absorption period, each mouse is individually placed in the acoustic chamber.

  • A high-intensity auditory stimulus (e.g., 100-120 dB) is presented for a fixed duration (e.g., 60 seconds).

  • The animal is observed for a characteristic seizure sequence: wild running, followed by clonic seizures, tonic seizures, and potentially respiratory arrest.

  • The efficacy of this compound is determined by its ability to prevent or delay the onset of these seizure phases in a dose-dependent manner.

Visualizing Experimental Workflow and Mechanism of Action

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for cross-validation and the signaling pathway of this compound.

experimental_workflow cluster_models Seizure Models cluster_drug_admin Drug Administration cluster_assessment Efficacy Assessment MES Maximal Electroshock (MES) DoseResponse Dose-Response Analysis MES->DoseResponse PTZ Pentylenetetrazol (scPTZ) PTZ->DoseResponse Audio Audiogenic (DBA/2) Audio->DoseResponse This compound This compound Dosing This compound->MES Treatment This compound->PTZ Treatment This compound->Audio Treatment Vehicle Vehicle Control Vehicle->MES Control Vehicle->PTZ Control Vehicle->Audio Control ED50 Determine ED50 DoseResponse->ED50

Experimental workflow for cross-validating this compound's anticonvulsant effects.

retigabine_pathway This compound This compound KCNQ KCNQ (Kv7) Potassium Channel This compound->KCNQ Binds and Opens Neuron Neuronal Membrane KCNQ->Neuron Increases K+ Efflux Hyperpolarization Membrane Hyperpolarization Neuron->Hyperpolarization ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability AnticonvulsantEffect Anticonvulsant Effect ReducedExcitability->AnticonvulsantEffect

Signaling pathway of this compound's mechanism of action.

References

Retigabine Demonstrates Significant Efficacy Over Placebo in Pivotal Clinical Trials for Partial-Onset Seizures

Author: BenchChem Technical Support Team. Date: December 2025

New Rochelle, NY – Pivotal phase III clinical trials, RESTORE 1 and RESTORE 2, have provided robust evidence for the efficacy of retigabine (also known as ezogabine) as an adjunctive therapy for adults with drug-resistant partial-onset seizures. An integrated analysis of these and another key trial demonstrated a statistically significant and dose-dependent reduction in seizure frequency for patients receiving this compound compared to placebo.[1][2][3] This guide provides a comprehensive analysis of the efficacy data, experimental protocols, and the underlying mechanism of action of this compound as demonstrated in these crucial studies.

Efficacy Data Summary

The primary measure of efficacy in these trials was the median percent reduction in 28-day total partial seizure frequency and the responder rate, defined as the proportion of patients with a 50% or greater reduction in seizure frequency. Across the pivotal trials, this compound consistently outperformed placebo at daily doses of 600 mg, 900 mg, and 1200 mg.[1][2][3]

An integrated analysis of three pivotal, randomized, double-blind, placebo-controlled studies provided a comprehensive overview of this compound's efficacy.[1] For the 600 mg/day and 900 mg/day doses, responder rates were 35% and 45% respectively, compared to 21% for placebo (p<0.001).[1] At the 1200 mg/day dose, the responder rate was 50% versus 24% for placebo (p<0.001).[1]

The median reduction in 28-day total partial-seizure frequency was also significantly greater with all this compound doses. For the 600 mg/day and 900 mg/day doses, the median reductions were 26% and 37%, respectively, compared to 14% for placebo.[1] The 1200 mg/day dose showed a 39% median reduction compared to 15% for placebo.[1]

Efficacy EndpointPlaceboThis compound 600 mg/dayThis compound 900 mg/dayThis compound 1200 mg/day
Responder Rate (≥50% reduction in seizure frequency)
RESTORE 117.8%--44.4%[4]
RESTORE 218.9%38.6%47.0%[3]-
Integrated Analysis21%35%45%[1]50%[1]
Median % Reduction in 28-day Seizure Frequency
RESTORE 117.5%--44.3%[4]
RESTORE 215.9%27.9%39.9%[3]-
Integrated Analysis14-15%26%37%[1]39%[1]

Experimental Protocols

The pivotal clinical trials, RESTORE 1 and RESTORE 2, were multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.[5][6]

Patient Population: The studies enrolled adults with refractory partial-onset seizures who were currently receiving one to three other anti-epileptic drugs (AEDs).[3][6] To be included, patients had to have a diagnosis of epilepsy with simple or complex partial-onset seizures, with or without secondary generalization, and a 28-day partial seizure frequency of four or more during an 8-week baseline phase.[3][5]

Study Design: The trials consisted of a baseline phase, a titration phase, and a maintenance phase.[4][7]

  • Baseline Phase (8 weeks): Patients' baseline seizure frequency was established.

  • Titration Phase: Patients were randomly assigned to receive either this compound or a placebo. The dose of this compound was gradually increased. In RESTORE 1, the dose was titrated over 6 weeks to a target of 1200 mg/day.[4] In RESTORE 2, the titration phase was 4 weeks to target doses of 600 mg/day or 900 mg/day.[3]

  • Maintenance Phase (12 weeks): Patients continued to receive their assigned fixed dose of this compound or placebo.[3][4]

Efficacy Assessment: The primary efficacy endpoints were the percentage change in total partial seizure frequency per 28 days from baseline to the double-blind period and the proportion of responders who experienced a 50% or greater reduction in seizure frequency.[8][9]

Statistical Analysis: The efficacy analyses were performed on an intent-to-treat basis.[4] The statistical significance of the difference between the this compound and placebo groups was assessed, with p-values less than 0.05 considered statistically significant.[9][10]

Mechanism of Action: KCNQ Channel Modulation

This compound's novel mechanism of action is centered on its role as a positive allosteric modulator of neuronal KCNQ2-5 (also known as Kv7.2-7.5) potassium channels.[11] These channels are crucial in regulating neuronal excitability.

By binding to a hydrophobic pocket near the channel gate, this compound stabilizes the open conformation of the KCNQ channels. This action increases the number of open channels at the resting membrane potential and enhances the hyperpolarizing influence of these channels. The result is a dampening of neuronal excitability, which is believed to be the basis for its anticonvulsant effects.

Retigabine_Mechanism_of_Action cluster_Neuron Neuron cluster_DrugAction This compound Action KCNQ KCNQ2-5 Channel (Closed State) KCNQ_Open KCNQ2-5 Channel (Open State) KCNQ->KCNQ_Open Depolarization Hyperpolarization Membrane Hyperpolarization KCNQ_Open->Hyperpolarization K+ Efflux Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability This compound This compound This compound->KCNQ_Open Positive Allosteric Modulation Retigabine_Trial_Workflow cluster_Screening Patient Screening cluster_Phases Trial Phases cluster_Treatment Treatment Arms cluster_Analysis Data Analysis Inclusion Inclusion Criteria Met (e.g., ≥4 seizures/28 days) Baseline Baseline Phase (8 weeks) Inclusion->Baseline Exclusion Exclusion Criteria Not Met Screen_Fail Screen Failure Randomization Randomization Baseline->Randomization Titration Titration Phase (4-6 weeks) Randomization->Titration Placebo Placebo Randomization->Placebo 1 Retigabine_Dose This compound (600, 900, or 1200 mg/day) Randomization->Retigabine_Dose 1 or 2 Maintenance Maintenance Phase (12 weeks) Titration->Maintenance Efficacy_Analysis Efficacy Analysis (ITT Population) Maintenance->Efficacy_Analysis

References

Benchmarking Retigabine's performance against new-generation antiepileptic medications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical performance of Retigabine (also known as Ezogabine), a first-in-class potassium channel opener, against three new-generation antiepileptic drugs (AEDs): Brivaracetam, Cenobamate, and Perampanel. The following sections detail the mechanisms of action, pivotal clinical trial data, and experimental protocols to offer a comprehensive resource for evaluating these compounds.

Mechanism of Action: A Divergence in Strategy

The fundamental difference between this compound and the newer AEDs lies in their primary molecular targets. This compound's unique mechanism of neuronal potassium channel activation contrasts with the varied approaches of the newer agents.

This compound: Its primary mechanism involves the positive allosteric modulation of Kv7.2-7.5 (KCNQ2-5) voltage-gated potassium channels. This action enhances the M-current, a subthreshold potassium current that stabilizes the neuronal membrane potential and reduces repetitive firing, thereby decreasing neuronal excitability. Some studies also suggest a secondary action as a GABA enhancer.

Brivaracetam: This drug exhibits a high and selective affinity for synaptic vesicle protein 2A (SV2A), a transmembrane protein involved in the regulation of neurotransmitter release.[1][2][3] By binding to SV2A, Brivaracetam is thought to modulate the exocytosis of neurotransmitters, which helps to stabilize neuronal activity and prevent the hypersynchronized neuronal firing characteristic of seizures.[1][3]

Cenobamate: This compound possesses a dual mechanism of action. It enhances inhibitory neurotransmission through the positive allosteric modulation of GABA-A receptors at a non-benzodiazepine binding site.[4][5][6] Additionally, it inhibits the persistent sodium current, which plays a role in pathological repetitive neuronal firing, while having a lesser effect on the transient sodium current.[5][7]

Perampanel: As a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, Perampanel targets a key component of excitatory glutamatergic neurotransmission.[8] By blocking AMPA receptors, it reduces the excitatory signaling that can lead to seizure initiation and propagation.[8]

Quantitative Performance Metrics: A Head-to-Head Comparison

The following tables summarize the efficacy and common adverse events of this compound and the new-generation AEDs as observed in their pivotal clinical trials for adjunctive therapy in patients with partial-onset seizures.

Table 1: Efficacy in Adjunctive Therapy for Partial-Onset Seizures

Medication (Trial)Dose(s)Median Percent Reduction in Seizure FrequencyResponder Rate (≥50% Reduction)
This compound (RESTORE 1) [9][10]1200 mg/day44.3% (vs. 17.5% for placebo)44.4% (vs. 17.8% for placebo)
This compound (RESTORE 2) [11]600 mg/day27.9% (vs. 15.9% for placebo)38.6% (vs. 18.9% for placebo)
900 mg/day39.9% (vs. 15.9% for placebo)47.0% (vs. 18.9% for placebo)
Brivaracetam (Pooled Data) [12][13]50-200 mg/day-Pooled RR: 1.79 (vs. placebo)
Cenobamate (Study 017) [14][15]200 mg/day55% (vs. 24% for placebo)56% (vs. 22% for placebo)
400 mg/day55% (vs. 24% for placebo)64% (vs. 22% for placebo)
Perampanel (Study 305) [16][17]8 mg/day30.5% (vs. 9.7% for placebo)33.3% (vs. 14.7% for placebo)
12 mg/day17.6% (vs. 9.7% for placebo)33.9% (vs. 14.7% for placebo)

Table 2: Common Treatment-Emergent Adverse Events (>10% incidence and more frequent than placebo)

MedicationCommon Adverse Events
This compound [9][10]Dizziness, somnolence, fatigue, confusion, dysarthria, ataxia, blurred vision.
Brivaracetam [12][13]Somnolence, dizziness, fatigue, irritability.
Cenobamate [18]Somnolence, dizziness, headache, nausea, fatigue.
Perampanel [16][17]Dizziness, somnolence, fatigue, headache, irritability.

Experimental Protocols: Pivotal Clinical Trial Designs

Below are the detailed methodologies for the key clinical trials cited in this guide.

This compound: RESTORE 1 & 2 Trials
  • Objective: To assess the efficacy and safety of adjunctive this compound in adults with drug-resistant partial-onset seizures.[9][10][11]

  • Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group trials.[9][10][19]

  • Patient Population: Adults with at least four partial-onset seizures per 28 days despite treatment with one to three concomitant AEDs.[20]

  • Phases:

    • Baseline Phase: 8 weeks to establish baseline seizure frequency.[9][10][19]

    • Titration Phase:

      • RESTORE 1: 6-week forced titration to a target dose of 1200 mg/day (400 mg three times daily).[9][10][21]

      • RESTORE 2: 4-week titration to target doses of 600 mg/day or 900 mg/day (in three divided doses).[19]

    • Maintenance Phase: 12 weeks at the target dose.[9][10][19]

  • Primary Endpoints:

    • Median percent reduction in total partial-seizure frequency per 28 days from baseline.[20]

    • Responder rate (proportion of patients with a ≥50% reduction in seizure frequency).[20]

Brivaracetam: Pooled Pivotal Trials
  • Objective: To evaluate the efficacy and safety of adjunctive Brivaracetam in adults with uncontrolled focal-onset seizures.

  • Design: Data pooled from three pivotal, randomized, double-blind, placebo-controlled trials (NCT00464269, NCT00490035, NCT01261325).[22]

  • Patient Population: Adult patients with focal-onset seizures not controlled with one to two concomitant antiseizure medications.[22]

  • Treatment: Patients were randomized to receive Brivaracetam (50, 100, or 200 mg/day) or placebo without up-titration.[22]

  • Primary Endpoints:

    • ≥50% responder rate.

    • Percent reduction in focal seizure frequency.

Cenobamate: Pivotal Trials (e.g., Study 017)
  • Objective: To establish the safety and efficacy of adjunctive Cenobamate in adults with partial-onset seizures.[14]

  • Design: Randomized, double-blind, placebo-controlled trials.[14]

  • Patient Population: Adults with a mean of 24 years of partial-onset seizures and a median baseline seizure frequency of 8.5 per 28 days.[14]

  • Phases:

    • Baseline Phase: 8 weeks.[14]

    • Titration Phase: Gradual titration to target doses.

    • Maintenance Phase: 12 weeks at randomized doses of 100 mg, 200 mg, or 400 mg daily.[14]

  • Primary Endpoint: Median percent reduction in the number of seizures per 28 days.[14]

Perampanel: Pivotal Phase III Trials (e.g., Study 305)
  • Objective: To assess the efficacy and safety of adjunctive once-daily Perampanel in patients with refractory partial-onset seizures.[16][17]

  • Design: Multicenter, randomized, double-blind, placebo-controlled trial.[16][17]

  • Patient Population: Patients aged 12 years and older with uncontrolled partial seizures while receiving one to three concomitant AEDs.[16][17]

  • Phases:

    • Baseline Phase: 6 weeks.[16]

    • Titration Phase: 6 weeks with weekly 2 mg dose increments.[16][17]

    • Maintenance Phase: 13 weeks at the randomized target dose (8 mg or 12 mg).[16][17]

  • Primary Endpoints:

    • Responder rate (≥50% reduction in seizure frequency).[17]

    • Percent change in seizure frequency per 28 days relative to baseline.[17]

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the signaling pathways and a generalized experimental workflow for these antiepileptic drugs.

Retigabine_Mechanism cluster_neuron Presynaptic Neuron This compound This compound Kv7 Kv7.2/7.3 Channel This compound->Kv7 Positive Allosteric Modulation K_ion K+ Kv7->K_ion Increased Efflux Membrane_Hyperpolarization Membrane Hyperpolarization K_ion->Membrane_Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Membrane_Hyperpolarization->Reduced_Excitability New_Gen_AED_Mechanisms cluster_brivaracetam Brivaracetam cluster_cenobamate Cenobamate cluster_perampanel Perampanel Brivaracetam Brivaracetam SV2A SV2A Brivaracetam->SV2A High-Affinity Binding Neurotransmitter_Release Modulated Neurotransmitter Release SV2A->Neurotransmitter_Release Cenobamate Cenobamate GABA_A GABA-A Receptor Cenobamate->GABA_A Positive Allosteric Modulation Na_Channel Persistent Na+ Channel Cenobamate->Na_Channel Inhibition Inhibition Enhanced Inhibition GABA_A->Inhibition Reduced_Firing Reduced Repetitive Firing Na_Channel->Reduced_Firing Perampanel Perampanel AMPA_Receptor AMPA Receptor Perampanel->AMPA_Receptor Non-Competitive Antagonism Reduced_Excitation Reduced Excitatory Signaling AMPA_Receptor->Reduced_Excitation Experimental_Workflow cluster_placebo Placebo Arm Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Phase (4-8 weeks) Establish Seizure Frequency Patient_Screening->Baseline Randomization Randomization Baseline->Randomization Titration Titration Phase (4-6 weeks) Gradual Dose Escalation Randomization->Titration Active Drug Placebo_Titration Placebo Titration Randomization->Placebo_Titration Placebo Maintenance Maintenance Phase (12-13 weeks) Stable Target Dose Titration->Maintenance Follow_Up Follow-Up / Open-Label Extension Maintenance->Follow_Up Placebo_Maintenance Placebo Maintenance Placebo_Titration->Placebo_Maintenance Placebo_Maintenance->Follow_Up

References

Unveiling the Action of an Epilepsy Drug: A Guide to Confirming Retigabine's Mechanism Through Site-Directed Mutagenesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Retigabine's mechanism of action, focusing on its interaction with KCNQ potassium channels. We delve into the pivotal role of site-directed mutagenesis in elucidating this mechanism, offering detailed experimental protocols and comparative data for both wild-type and mutant channels.

This compound (also known as Ezogabine) is an anticonvulsant drug that functions as a positive allosteric modulator of neuronal KCNQ2-5 (Kv7.2-7.5) potassium channels.[1] Its primary mechanism involves shifting the voltage dependence of channel activation to more hyperpolarized potentials, thereby increasing the open probability of these channels at or near the resting membrane potential.[1][2] This enhancement of the M-current, a key regulator of neuronal excitability, helps to suppress the aberrant neuronal firing characteristic of epileptic seizures.[3] The specificity of this compound for neuronal KCNQ subtypes over the cardiac KCNQ1 isoform is a crucial aspect of its therapeutic profile.[2][4]

Site-directed mutagenesis has been an indispensable tool in confirming the molecular basis of this compound's action. By systematically altering specific amino acid residues within the KCNQ channel proteins, researchers have pinpointed the drug's binding site and validated its mechanism of action.[2][5] This guide will explore the key experiments that have solidified our understanding of how this compound interacts with its molecular target.

Comparative Analysis of this compound's Effect on Wild-Type and Mutant KCNQ Channels

The following tables summarize the quantitative data from electrophysiological studies, comparing the effects of this compound on wild-type KCNQ channels and channels with specific mutations. A key finding from numerous studies is the critical role of a conserved tryptophan residue in the S5 transmembrane segment of KCNQ2, KCNQ3, KCNQ4, and KCNQ5 channels.[2] Mutation of this tryptophan to a leucine (e.g., W236L in KCNQ2 and W265L in KCNQ3) dramatically reduces or abolishes the sensitivity of the channel to this compound, providing strong evidence that this residue is a crucial part of the drug's binding pocket.[2]

Channel SubtypeConstructThis compound ConcentrationΔV½ of Activation (mV)Reference
KCNQ2/3 Wild-Type10 µM-30.4[2]
KCNQ2 Wild-Type10 µM-24.2[2]
KCNQ3 Wild-Type10 µM-42.8[2]
KCNQ4 Wild-Type10 µM-13.6[2]
KCNQ2 W236L Mutant10 µMNo significant shift[2]
KCNQ3 W265L Mutant10 µMInsignificant shift (0.3 mV)[1]
KCNQ3 W265L Mutant100 µMInsignificant shift (0.5 mV)[1]
Channel SubtypeConstructEC50 / K0.5 (µM)Reference
KCNQ2/3 Wild-Type1.9 ± 0.2[2]
KCNQ2 Wild-Type16.0 ± 0.5[1]
KCNQ3 Wild-Type0.60 ± 0.01[1]
KCNQ4 Wild-Type5.2 ± 0.9[2]

Alternative KCNQ Channel Openers

While this compound was a first-in-class KCNQ channel opener, other compounds with similar or distinct mechanisms have been developed. This provides a basis for comparison and the development of next-generation therapeutics.

CompoundTarget KCNQ SubtypesReported Mechanism/Binding SiteReference
Flupirtine KCNQ2-5Similar to this compound, interacts with the S5 tryptophan.[6]
ICA-069673 KCNQ2 selectiveActs on the voltage-sensing domain (S1-S4), distinct from the this compound binding site.[7]
BHV-7000 KCNQ2/3M-current activator with a potent hyperpolarizing shift in activation.[7]

Experimental Protocols

Site-Directed Mutagenesis of KCNQ Channels

This protocol is based on the QuikChange II Site-Directed Mutagenesis Kit methodology, a common technique for introducing point mutations.

1. Primer Design:

  • Design two complementary mutagenic primers, typically 25-45 bases in length.

  • The desired mutation (e.g., tryptophan to leucine at the target codon) should be located in the middle of the primers.

  • Ensure the primers have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.

  • The primers should terminate in one or more C or G bases.

2. PCR Amplification:

  • Set up the PCR reaction in a PCR tube on ice:

    • 5 µl of 10x reaction buffer

    • X µl (5-50 ng) of dsDNA template (e.g., KCNQ2 in a pcDNA3.1 vector)

    • X µl (125 ng) of forward primer

    • X µl (125 ng) of reverse primer

    • 1 µl of dNTP mix

    • ddH2O to a final volume of 50 µl

    • 1 µl of PfuUltra HF DNA polymerase (2.5 U/µl)

  • Perform thermal cycling with the following parameters (example for a 5kb plasmid):

    • Segment 1: 1 cycle at 95°C for 30 seconds.

    • Segment 2: 12-18 cycles of:

      • 95°C for 30 seconds

      • 55°C for 1 minute

      • 68°C for 1 minute/kb of plasmid length (e.g., 5 minutes for a 5kb plasmid)

    • Segment 3: 1 cycle at 68°C for 7 minutes.

3. DpnI Digestion:

  • Following PCR, add 1 µl of DpnI restriction enzyme directly to the amplification reaction.

  • Incubate at 37°C for 1 hour to digest the parental, methylated template DNA.

4. Transformation:

  • Transform the DpnI-treated dsDNA into competent E. coli cells (e.g., XL1-Blue).

  • Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.

5. Verification:

  • Pick several colonies and grow overnight cultures for plasmid minipreparation.

  • Sequence the purified plasmid DNA to confirm the presence of the desired mutation and to ensure no other mutations were introduced.

Transfection of HEK293 Cells with KCNQ Plasmids

This protocol describes transient transfection using a lipid-based reagent like Lipofectamine.

1. Cell Plating:

  • The day before transfection, seed HEK293 cells in a 24-well plate at a density of 0.5-2 x 10^5 cells/well in 0.5 mL of complete growth medium.

  • Cells should be 70-90% confluent on the day of transfection.

2. Transfection Complex Formation:

  • For each well to be transfected, dilute 0.5 µg of plasmid DNA (wild-type or mutant KCNQ) into 50 µl of serum-free medium (e.g., Opti-MEM).

  • In a separate tube, dilute the transfection reagent according to the manufacturer's instructions in 50 µl of serum-free medium.

  • Combine the diluted DNA and diluted transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes to allow for complex formation.

3. Transfection:

  • Add the 100 µl of the DNA-transfection reagent complex dropwise to each well.

  • Gently rock the plate to ensure even distribution.

  • Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before electrophysiological recording.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the procedure for recording KCNQ currents from transfected HEK293 cells.

1. Solution Preparation:

  • Extracellular Solution (in mM): 125 NaCl, 2.5 KCl, 2.5 CaCl2, 1.3 MgCl2, 1.25 NaH2PO4, 25 NaHCO3, and 10 D-glucose. Continuously bubble with 95% O2 and 5% CO2.[8]

  • Intracellular (Pipette) Solution (in mM): 135 KCl, 10 HEPES, 0.5 EGTA, 2 Mg-ATP, and 0.2 Na-GTP. Adjust pH to 7.25 with KOH.[8]

2. Pipette Preparation:

  • Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.

3. Recording Procedure:

  • Transfer a coverslip with transfected cells to the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Approach a cell with the patch pipette and apply slight positive pressure.

  • Once the pipette touches the cell membrane, release the pressure and apply gentle suction to form a high-resistance (GΩ) seal.

  • Apply a brief pulse of stronger suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Switch the amplifier to voltage-clamp mode.

4. Voltage-Clamp Protocol for KCNQ Currents:

  • Hold the cell at a holding potential of -80 mV.

  • To elicit KCNQ currents, apply depolarizing voltage steps from -80 mV to +40 mV in 10 mV increments for 500 ms to 1 s.

  • To measure tail currents and construct activation curves, follow the depolarizing step with a hyperpolarizing step to a fixed potential (e.g., -30 mV or -50 mV).[1]

  • Record currents before and after the application of this compound or other test compounds.

Visualizing the Mechanism and Experimental Workflow

Retigabine_Signaling_Pathway This compound This compound KCNQ_Channel KCNQ2/3 Channel (Closed State) This compound->KCNQ_Channel Binds to S5 Tryptophan KCNQ_Open KCNQ2/3 Channel (Open State) KCNQ_Channel->KCNQ_Open Stabilizes Open State (Hyperpolarizing Shift) Membrane_Hyperpolarization Membrane Hyperpolarization KCNQ_Open->Membrane_Hyperpolarization K+ Efflux Reduced_Excitability Reduced Neuronal Excitability Membrane_Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect

Site_Directed_Mutagenesis_Workflow cluster_plasmid_prep Plasmid Preparation cluster_mutagenesis Mutagenesis cluster_functional_assay Functional Assay WT_Plasmid Wild-Type KCNQ2 Plasmid DNA PCR PCR with Mutagenic Primers WT_Plasmid->PCR Primer_Design Design Mutagenic Primers (W236L) Primer_Design->PCR DpnI_Digestion DpnI Digestion of Parental Plasmid PCR->DpnI_Digestion Transformation Transformation into E. coli DpnI_Digestion->Transformation Verification Sequence Verification Transformation->Verification Transfection Transfection into HEK293 Cells Verification->Transfection Mutant KCNQ2 Plasmid Patch_Clamp Whole-Cell Patch-Clamp Transfection->Patch_Clamp Data_Analysis Data Analysis Patch_Clamp->Data_Analysis

Logical_Framework cluster_wild_type Wild-Type KCNQ2 cluster_mutant Mutant KCNQ2 (W236L) Hypothesis Hypothesis: This compound's effect is mediated by a specific residue in the KCNQ channel pore. WT_Experiment Apply this compound to Wild-Type KCNQ2 Hypothesis->WT_Experiment Mutant_Experiment Apply this compound to Mutant KCNQ2 (W236L) Hypothesis->Mutant_Experiment WT_Observation Observation: Significant hyperpolarizing shift in channel activation WT_Experiment->WT_Observation Conclusion Conclusion: The Tryptophan at position 236 is critical for this compound's mechanism of action. WT_Observation->Conclusion Mutant_Observation Observation: No significant shift in channel activation Mutant_Experiment->Mutant_Observation Mutant_Observation->Conclusion

References

Evaluating the Therapeutic Synergy of Retigabine in Combination with other Antiepileptic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Retigabine, a first-in-class neuronal potassium channel opener, presents a unique mechanism of action among antiepileptic drugs (AEDs). Its ability to enhance the M-current mediated by KCNQ2/3 channels offers a distinct approach to seizure control.[1][2][3][4] This guide provides a comprehensive evaluation of the therapeutic index of this compound when used in combination with other commonly prescribed AEDs. By examining preclinical experimental data, this document aims to inform researchers, scientists, and drug development professionals on the potential for synergistic or additive anticonvulsant effects and the corresponding neurotoxicological profile of these combinations.

I. Preclinical Efficacy and Toxicity of this compound Combinations

The therapeutic potential of a drug combination is not only determined by its increased efficacy but also by its safety profile. A key metric in this assessment is the Protective Index (PI), which is the ratio of the median toxic dose (TD50) to the median effective dose (ED50). A higher PI indicates a wider therapeutic window. Preclinical studies, primarily in rodent models of epilepsy, have utilized isobolographic analysis to characterize the nature of the interaction between this compound and other AEDs.

I.a. Isobolographic Analysis of Anticonvulsant Activity

Isobolographic analysis is a well-established method to determine whether the effect of a drug combination is synergistic (supra-additive), additive, or antagonistic (sub-additive). The following tables summarize the findings from preclinical studies investigating the anticonvulsant effects of this compound in combination with other AEDs in the maximal electroshock (MES) and 6-Hz seizure models in mice.

Table 1: Isobolographic Analysis of this compound Combinations in the Maximal Electroshock (MES) Seizure Model

Combination (Fixed Ratio)Type of InteractionED50 (mg/kg) - this compound (Alone)ED50 (mg/kg) - Co-administered AED (Alone)ED50mix (mg/kg) - CombinationReference
This compound + Valproate (1:1)Synergistic (Supra-additive)8.7189.445.1[5]
This compound + Carbamazepine (1:1)Additive8.711.29.9[5]
This compound + Lamotrigine (1:1)Additive8.74.96.8[5]
This compound + Levetiracetam (1:5)Synergistic (Supra-additive)10.227.38.1[6]
This compound + Levetiracetam (1:10)Synergistic (Supra-additive)10.227.36.5[6]
This compound + Lacosamide (1:1)Additive9.810.310.1[7]

Table 2: Isobolographic Analysis of this compound Combinations in the 6-Hz Seizure Model

Combination (Fixed Ratio)Type of InteractionED50 (mg/kg) - this compound (Alone)ED50 (mg/kg) - Co-administered AED (Alone)ED50mix (mg/kg) - CombinationReference
This compound + Levetiracetam (1:1)Synergistic15.397.839.8[8]
This compound + Lacosamide (1:1)Additive15.312.714.0[8]
I.b. Assessment of Acute Neurotoxicity and Protective Index

The chimney test is a commonly used behavioral assay to assess motor impairment and acute neurotoxicity in rodents. The TD50 values obtained from this test, in conjunction with the ED50 values from seizure models, are used to calculate the Protective Index (PI).

Table 3: Neurotoxicity and Protective Index of this compound and its Combinations

Drug/CombinationTD50 (mg/kg) - Chimney TestProtective Index (PI = TD50/ED50)Reference
This compound11.71.19[7]
Lacosamide30.42.95[7]
This compound + Lacosamide (1:1)35.73.53[7]
Valproate363-5121.72-2.00[9]

II. Experimental Protocols

II.a. Maximal Electroshock (MES) Seizure Test

The MES test is a preclinical model for generalized tonic-clonic seizures.

  • Apparatus : An electroconvulsive shock device with corneal electrodes.

  • Procedure :

    • Animals (mice or rats) are administered the test compound or vehicle.

    • At the time of predicted peak effect, a drop of local anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas, followed by saline to ensure good electrical contact.[10][11]

    • An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered through the corneal electrodes.[10]

    • The animal is observed for the presence or absence of a tonic hindlimb extension seizure.

  • Endpoint : The abolition of the tonic hindlimb extension is considered protection.[10][11]

  • Data Analysis : The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

II.b. 6-Hz Seizure Test

The 6-Hz seizure model is considered a model of therapy-resistant partial seizures.

  • Apparatus : An electroconvulsive shock device with corneal electrodes.

  • Procedure :

    • Animals (mice) are administered the test compound or vehicle.

    • At the time of predicted peak effect, a drop of local anesthetic and saline are applied to the corneas.

    • A submaximal electrical stimulus (e.g., 32 mA, 6 Hz for 3 seconds) is delivered through the corneal electrodes.

    • The animal is observed for the presence of seizure activity, characterized by stun, forelimb clonus, and twitching of the vibrissae.

  • Endpoint : The absence of seizure activity is considered protection.

  • Data Analysis : The ED50 is calculated as the dose that protects 50% of the animals from seizures.

II.c. Chimney Test (Motor Impairment)

This test assesses motor coordination and potential neurotoxicity.

  • Apparatus : A transparent glass or plastic tube of appropriate diameter for the animal to crawl through.

  • Procedure :

    • Animals are administered the test compound or vehicle.

    • At the time of predicted peak effect, the animal is placed in the center of the horizontal tube.

    • The tube is then moved to a vertical position.

    • The time taken for the animal to climb out of the tube is recorded.

  • Endpoint : An animal is considered to have motor impairment if it fails to climb out of the tube within a specified time (e.g., 60 seconds).

  • Data Analysis : The TD50, the dose that causes motor impairment in 50% of the animals, is calculated.

III. Signaling Pathways and Mechanisms of Action

The synergistic or additive effects observed with this compound combinations can be understood by examining the distinct and potentially complementary mechanisms of action of the individual drugs.

AED_Mechanisms cluster_this compound This compound cluster_Other_AEDs Other AEDs This compound This compound KCNQ KCNQ2/3 Channels This compound->KCNQ Activates M_current ↑ M-current (K+) KCNQ->M_current Hyperpolarization Membrane Hyperpolarization M_current->Hyperpolarization Reduced_Excitability ↓ Neuronal Excitability Hyperpolarization->Reduced_Excitability Carbamazepine Carbamazepine Lamotrigine Na_Channel Voltage-gated Na+ Channels Carbamazepine->Na_Channel Blocks Valproate Valproate Valproate->Na_Channel Blocks GABA_T GABA Transaminase Valproate->GABA_T Inhibits Levetiracetam Levetiracetam SV2A SV2A Levetiracetam->SV2A Binds Na_Channel->Reduced_Excitability GABA_levels ↑ GABA Levels GABA_T->GABA_levels Inhibition ↑ Neuronal Inhibition GABA_levels->Inhibition Glutamate_Release ↓ Glutamate Release SV2A->Glutamate_Release Glutamate_Release->Reduced_Excitability Inhibition->Reduced_Excitability Experimental_Workflow A Dose-Response Determination (Individual AEDs) B Seizure Model (MES or 6-Hz) Determine ED50 A->B C Neurotoxicity Assay (Chimney Test) Determine TD50 A->C G Calculate Protective Index (PI) PI = TD50 / ED50 B->G C->G D Isobolographic Analysis (Combination of AEDs) E Determine ED50mix D->E F Determine TD50mix D->F E->G H Characterize Interaction (Synergistic, Additive, Antagonistic) E->H F->G

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Retigabine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

The proper disposal of retigabine, a neuronal potassium channel opener, is critical to ensure laboratory safety, environmental protection, and regulatory compliance. Improper handling of this compound can lead to environmental contamination, particularly harming aquatic life, and may result in regulatory violations.[1][2][3][4] This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound waste in a laboratory setting, aligning with general pharmaceutical waste management principles.

Key Hazard and Disposal Information for this compound

The following table summarizes the essential hazard and disposal information for this compound, compiled from safety data sheets (SDS).

Hazard CategoryDescriptionDisposal Consideration
Acute Toxicity Toxic if swallowed.[5]Collect and reclaim or dispose of in sealed containers at a licensed waste disposal site.[5]
Eye Irritation Causes serious eye irritation.[3]Avoid contact with eyes. If contact occurs, rinse cautiously with water for several minutes.[3]
Environmental Hazard May cause long-lasting harmful effects to aquatic life.[3][4] Very toxic to aquatic life with long-lasting effects.[4]Avoid release into the environment.[3] Do not allow the product to reach the sewage system.[4]
Disposal Method Must not be disposed of together with household garbage.[4]Transfer to a chemical waste container for disposal in accordance with local regulations.[3] Offer surplus and non-recyclable solutions to a licensed disposal company.[6]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste, including pure compound, contaminated materials, and solutions.

1. Personal Protective Equipment (PPE):

  • Before handling this compound waste, ensure you are wearing appropriate PPE, including:

    • Safety goggles to protect from eye contact.[3]

    • Chemical-resistant gloves (e.g., nitrile rubber).

    • A lab coat.

    • In cases of potential dust generation, a NIOSH-approved respirator may be necessary.[3]

2. Waste Segregation and Collection:

  • Solid Waste:

    • Place expired or unwanted solid this compound into a clearly labeled, sealed, and leak-proof chemical waste container.[5]

    • Contaminated materials such as weighing paper, pipette tips, and gloves should also be collected in this container.

  • Liquid Waste:

    • Collect solutions containing this compound in a dedicated, sealed, and properly labeled hazardous waste container.

    • Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste management plan.

  • Empty Containers:

    • Empty containers that held this compound should be treated as hazardous waste and disposed of in the designated solid waste container, as they may retain product residue.[5]

3. Labeling of Waste Containers:

  • All waste containers must be clearly labeled with:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazards (e.g., "Toxic," "Environmental Hazard").

    • The date the waste was first added to the container.

4. Storage of Waste:

  • Store the sealed waste containers in a designated, secure hazardous waste accumulation area.

  • This area should be away from general laboratory traffic and incompatible materials.

5. Disposal Procedure:

  • DO NOT dispose of this compound down the drain or in the regular trash.[4] This is to prevent its release into the environment, where it can harm aquatic life.[3][4]

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[6]

  • All disposal must be conducted in accordance with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).[1][7][8]

6. Spill Management:

  • In the event of a spill:

    • Evacuate non-essential personnel from the area.[6]

    • Wear appropriate PPE, including a respirator if dust is present.[3]

    • Contain the spill and collect the material using an appropriate absorbent for liquids or by carefully sweeping up solids to avoid raising dust.[3]

    • Place the collected material into a sealed, labeled hazardous waste container.

    • Decontaminate the spill area according to your laboratory's standard operating procedures.

    • Report the spill to your EHS office.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Retigabine_Disposal_Workflow cluster_0 Preparation cluster_1 Waste Collection & Segregation cluster_2 Storage & Disposal cluster_3 Spill Response start Identify this compound Waste (Solid, Liquid, Contaminated Materials) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste Streams (Solid vs. Liquid) ppe->segregate collect_solid Collect Solid Waste in Sealed, Labeled Container segregate->collect_solid collect_liquid Collect Liquid Waste in Sealed, Labeled Container segregate->collect_liquid storage Store in Designated Hazardous Waste Area collect_solid->storage collect_liquid->storage disposal Arrange for Professional Disposal (via EHS or Licensed Vendor) storage->disposal end Proper Disposal Complete disposal->end spill Spill Occurs contain Contain & Clean Spill with Proper PPE spill->contain collect_spill Collect Spill Waste in Hazardous Waste Container contain->collect_spill collect_spill->storage

Caption: Logical workflow for the proper disposal of this compound waste.

References

Safe Handling and Disposal of Retigabine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safety and procedural accuracy in the handling of all chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper management of Retigabine in a laboratory setting, including detailed operational and disposal plans.

This compound is an anticonvulsant that functions as a positive allosteric modulator of KCNQ2-5 (Kv7.2-7.5) potassium ion channels. Due to its pharmacological activity and potential hazards, stringent safety protocols must be followed during its handling and disposal.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure through skin contact, inhalation, or ingestion.

PPE CategoryItemSpecifications
Hand Protection GlovesWear appropriate protective gloves.[1]
Body Protection Lab CoatA standard laboratory coat is required.[1]
Eye and Face Protection Safety GogglesUse safety goggles to protect against eye irritation.[1][2]
Respiratory Protection RespiratorA NIOSH-approved respirator should be used as conditions warrant, particularly when handling the powder form or if there is a risk of aerosolization.[1]

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps will ensure the safe handling of this compound within the laboratory.

1. Engineering Controls:

  • All handling of this compound should be conducted in a well-ventilated area.[1]

  • Use process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below recommended exposure limits.[1]

  • A readily accessible eyewash station and safety shower must be available in the immediate work area.[1]

2. Handling:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

  • Prevent prolonged or repeated exposure.[1]

  • Do not take internally.[1]

  • Wash hands thoroughly after handling.[1]

  • Keep the container tightly closed when not in use.[1]

3. Storage:

  • Store in accordance with the information provided on the product insert.[1][2]

  • Keep the receptacle tightly sealed.[2]

Emergency Procedures

In the event of an exposure or spill, the following immediate actions should be taken.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek medical attention.[1]
Skin Contact Immediately wash the affected skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Get medical attention if symptoms occur.[1]
Ingestion Wash out the mouth with water, provided the person is conscious. Do not induce vomiting unless directed by medical personnel. Seek medical attention.[1]
Inhalation Remove the individual to fresh air. If breathing is difficult or stops, provide artificial respiration or oxygen. Seek immediate medical attention.[1]

Spill Cleanup Protocol:

  • Evacuate and Secure the Area: Alert others and restrict access to the spill location.

  • Don Appropriate PPE: Before cleanup, ensure all required PPE is worn, including a respirator, heavy rubber gloves, safety goggles, and rubber boots.[1]

  • Contain the Spill: Contain the spill and collect the material as appropriate.[1]

  • Clean the Spill: Transfer the spilled material to a chemical waste container for disposal in accordance with local regulations.[1] Avoid raising dust and ensure adequate ventilation during cleanup.[1]

Disposal Plan

This compound is regulated as a Schedule V compound in the United States.[3] As such, its disposal is subject to specific regulations. Controlled substances cannot be disposed of through normal hazardous, biological, or medical waste streams.[1]

Disposal of Unused/Expired Product:

  • Reverse Distributors: The primary method for the disposal of expired or unwanted controlled substances from a laboratory is through a DEA-registered reverse distributor.[1] These specialized contractors are approved for handling and destroying controlled substances.

  • Institutional Procedures: Researchers must adhere to their institution's specific policies for the disposal of controlled substances. This typically involves contacting the institution's Environmental Health and Safety (EHS) office to arrange for proper disposal.[2][4][5]

  • Record Keeping: Meticulous records of the disposal of controlled substances must be maintained for a minimum of two years.[6] This includes documenting the transfer of the material to the reverse distributor.

Disposal of Contaminated Materials:

  • All materials, such as gloves, absorbent pads, and lab coats, that are contaminated with this compound should be collected in a designated, sealed container.

  • This container should be treated as hazardous waste and disposed of through the institution's EHS-approved waste stream.

G This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal cluster_emergency Emergency Response Assess_Hazards Assess Hazards Don_PPE Don Appropriate PPE (Gloves, Gown, Goggles, Respirator) Assess_Hazards->Don_PPE Prepare_Workspace Prepare Workspace (Ventilation, Eyewash/Shower Access) Don_PPE->Prepare_Workspace Handling_Compound Handle this compound Prepare_Workspace->Handling_Compound Store_Properly Store in Tightly Sealed Container Handling_Compound->Store_Properly Spill Spill Occurs Handling_Compound->Spill Exposure Exposure Occurs Handling_Compound->Exposure Clean_Workspace Clean Workspace Store_Properly->Clean_Workspace Doff_PPE Doff PPE Clean_Workspace->Doff_PPE Segregate_Waste Segregate Waste (Unused Product vs. Contaminated PPE) Clean_Workspace->Segregate_Waste Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Dispose_Contaminated_PPE Dispose of Contaminated PPE as Hazardous Waste Segregate_Waste->Dispose_Contaminated_PPE Dispose_Unused_Product Dispose of Unused Product via DEA-Approved Reverse Distributor Segregate_Waste->Dispose_Unused_Product Follow_Spill_Protocol Follow Spill Cleanup Protocol Spill->Follow_Spill_Protocol Follow_First_Aid Follow First Aid Procedures Exposure->Follow_First_Aid Seek_Medical_Attention Seek Medical Attention Follow_First_Aid->Seek_Medical_Attention

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Retigabine
Reactant of Route 2
Retigabine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.